molecular formula C11H19NO4 B038944 N-Boc-2-piperidinecarboxylic acid CAS No. 118552-55-9

N-Boc-2-piperidinecarboxylic acid

Cat. No.: B038944
CAS No.: 118552-55-9
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-UHFFFAOYSA-N
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Description

N-Boc-2-piperidinecarboxylic acid is a versatile and crucial chiral building block in organic synthesis and medicinal chemistry research. This compound features a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, which is functionalized with both a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its primary research value lies in its application as a constrained, chiral beta-amino acid analog for the synthesis of peptidomimetics and in the construction of complex small molecule libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922705
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98303-20-9, 118552-55-9
Record name N-Boc-DL-pipecolic acid
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Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
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Record name 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid
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Record name N-Boc-DL-pipecolic acid
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Foundational & Exploratory

N-Boc-2-piperidinecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid

Introduction

This compound, a derivative of the cyclic amino acid pipecolic acid, is a pivotal building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications at the carboxylic acid functionality.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] It is soluble in methanol and dimethylformamide.[2][3] The compound is stable under recommended storage conditions, which involve keeping it in a dark, dry, and sealed container at room temperature.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 98303-20-9 (for the racemate)[4]
28697-17-8 (for the R-enantiomer)[2][5][6]
26250-84-0 (for the S-enantiomer)[7][8]
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol [3][5]
Melting Point 130-133 °C (lit.) for the racemate[3]
116-119 °C (lit.) for the (R)-enantiomer[2]
Boiling Point 353.2 ± 35.0 °C (Predicted)[3]
Density 1.164 ± 0.06 g/cm³ (Predicted)[3]
Appearance White to light yellow crystalline powder[2]
Solubility Soluble in Methanol[3]
Storage Keep in a dark place, sealed in dry, Room Temperature[3]
Optical Activity ([α]23/D) +63.5 ± 3° (c = 1 in acetic acid) for the (R)-enantiomer[6]

Chemical Structure and Reactivity

The key structural feature of this compound is the Boc group attached to the nitrogen of the piperidine ring. This group is an effective shield, preventing the nitrogen from participating in unwanted side reactions, particularly when targeting the carboxylic acid group for transformations.[1] This allows for controlled and selective reactions, a fundamental requirement in multi-step organic synthesis.[1]

The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine for subsequent coupling or derivatization reactions.[1] The compound is generally stable but should be kept away from strong oxidizing agents and strong acids.[9]

cluster_0 This compound Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N C5->N C6 C(=O)O C5->C6 N->C1 Boc Boc N->Boc

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid

A general procedure for the synthesis involves the reaction of D-(+)-2-piperidinic acid with di-tert-butyl dicarbonate.[2]

Materials:

  • D-(+)-2-piperidinic acid (8.0 g, 0.062 mol)

  • Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)

  • Sodium bicarbonate (26.04 g, 0.310 mol)

  • Methanol (400 mL)

  • Water

  • Ether

  • Saturated potassium bisulfate solution

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether, ethyl acetate, acetic acid (for elution)

Procedure:

  • To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[2]

  • Stir the mixture at room temperature for 24 hours.[2]

  • Remove the methanol by distillation under reduced pressure.[2]

  • Dissolve the residue in water and wash three times with ether.[2]

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[2]

  • Extract the aqueous phase three times with dichloromethane.[2]

  • Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the organic phase and purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent. This yields the final product as a white solid.[2]

Start Start: D-(+)-2-piperidinic acid Reactants Add Di-tert-butyl dicarbonate, Sodium Bicarbonate, Methanol Start->Reactants Reaction Stir at Room Temperature for 24 hours Reactants->Reaction Evaporation Remove Methanol (Reduced Pressure) Reaction->Evaporation Workup1 Dissolve in Water, Wash with Ether Evaporation->Workup1 Acidification Adjust pH to 2 (Potassium Bisulfate) Workup1->Acidification Extraction Extract with Dichloromethane Acidification->Extraction Workup2 Combine Organic Phases, Wash with Saline, Dry Extraction->Workup2 Purification Purify by Column Chromatography Workup2->Purification End End: (R)-N-Boc-2-piperidinecarboxylic acid Purification->End

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H-NMR (400 MHz, DMSO):

  • δ 12.71 (1H, s)

  • δ 4.61 (1H, d, J = 28.8 Hz)

  • δ 3.82 (1H, d, J = 12 Hz)

  • δ 2.93 (1H, m)

  • δ 2.06 (1H, s)

  • δ 1.62 (3H, m)

  • δ 1.39 (11H, m)[2]

¹³C-NMR: Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ.[10]

Mass Spectrometry (EI-MS):

  • m/z: 229.1 [M]+[2]

Infrared (IR) Spectroscopy:

  • O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[10]

  • C=O stretch: An absorption is expected between 1710 and 1760 cm⁻¹.[10]

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] It is particularly useful in peptide synthesis, where the piperidine ring can introduce conformational constraints that may enhance biological activity or stability.[1] The Boc group allows for its use in solid-phase peptide synthesis.[2]

The general utility of this compound lies in the deprotection of the Boc group to reveal a secondary amine, which can then undergo further reactions such as amide bond formation.

Protected This compound Deprotected 2-Piperidinecarboxylic acid (Amine revealed) Protected->Deprotected Deprotection Reagent Acidic Conditions (e.g., TFA) Reagent->Deprotected Further_Reaction Subsequent Coupling/ Derivatization Deprotected->Further_Reaction

Caption: Deprotection of this compound to reveal the reactive amine.

Safety Information

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[6] It is a combustible solid.[6]

References

An In-depth Technical Guide to (R)-(+)-N-Boc-2-piperidinecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-(+)-N-Boc-2-piperidinecarboxylic acid, a pivotal chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant role in the development of therapeutic agents, exemplified by the synthesis of the local anesthetic, Ropivacaine.

Core Compound Structure and Properties

(R)-(+)-N-Boc-2-piperidinecarboxylic acid, also known as Boc-D-Pip-OH or N-Boc-D-pipecolic acid, is a derivative of D-pipecolic acid, a non-proteinogenic cyclic amino acid. The key structural feature is the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group is crucial for synthetic applications as it deactivates the nucleophilicity of the nitrogen, allowing for selective reactions at the carboxylic acid moiety. The Boc group can be readily removed under mild acidic conditions, enabling further synthetic transformations.[1]

Chemical Structure:

  • IUPAC Name: (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid[2]

  • Molecular Formula: C₁₁H₁₉NO₄

  • Molecular Weight: 229.27 g/mol

  • CAS Number: 28697-17-8

The table below summarizes the key physicochemical and spectroscopic properties of the compound.

PropertyValueReference(s)
Physical Appearance White to light yellow crystalline powder[3]
Melting Point 116-119 °C
Optical Rotation [α]²³/D +63.5 ± 3° (c = 1 in acetic acid)
¹H-NMR (400 MHz, DMSO-d₆) δ 12.71 (s, 1H), 4.61 (d, 1H), 3.82 (d, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H)[3]
Mass Spectrometry EI-MS m/z: 229.1 [M]⁺[3]
Solubility Soluble in dimethylformamide

Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid

The most common and straightforward synthesis involves the N-protection of D-(+)-2-piperidinecarboxylic acid (also known as D-pipecolinic acid) using di-tert-butyl dicarbonate (Boc₂O).

This protocol is adapted from established chemical literature.[3]

Materials:

  • D-(+)-2-piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated potassium bisulfate (KHSO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve D-(+)-2-piperidinecarboxylic acid (1.0 eq) and sodium bicarbonate (5.0 eq) in methanol.

  • Addition of Boc Anhydride: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up (1): Dissolve the residue in water and wash three times with diethyl ether to remove any unreacted Boc₂O.

  • Acidification: Adjust the pH of the aqueous phase to approximately 2 by adding a saturated potassium bisulfate solution.

  • Extraction: Extract the acidified aqueous phase three times with dichloromethane.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

The logical workflow for this synthesis is depicted in the diagram below.

G Synthesis Workflow for (R)-(+)-N-Boc-2-piperidinecarboxylic acid cluster_reactants Reactants cluster_process Process D_Pipecolinic_Acid D-(+)-2-piperidinecarboxylic acid Reaction Stir at RT for 24h D_Pipecolinic_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction Base_Solvent NaHCO₃ in Methanol Base_Solvent->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup 1. Evaporation 2. Dissolve in H₂O 3. Ether wash 4. Acidify with KHSO₄ Extraction DCM Extraction Workup->Extraction Purification Purification (Silica Gel) Extraction->Purification 1. Dry (Na₂SO₄) 2. Concentrate Product (R)-(+)-N-Boc-2- piperidinecarboxylic acid Purification->Product

Caption: Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid.

Application in Pharmaceutical Synthesis: The Case of Ropivacaine

The true value of chiral building blocks like (R)-(+)-N-Boc-2-piperidinecarboxylic acid lies in their application to construct enantiomerically pure active pharmaceutical ingredients (APIs). A prime example is the synthesis of the local anesthetic (S)-Ropivacaine . Ropivacaine is the pure (S)-enantiomer, which exhibits a better safety profile, particularly lower cardiotoxicity, compared to its racemic or (R)-enantiomer counterparts.[4] The synthesis of Ropivacaine starts with the enantiomerically corresponding (S)-pipecolic acid.

The synthesis of (S)-Ropivacaine from (S)-pipecolic acid involves two main steps after the initial formation of the acid chloride:

  • Amide Coupling: The acid chloride of (S)-pipecolic acid is coupled with 2,6-dimethylaniline to form the key intermediate, (S)-pipecolic acid 2,6-xylidide.

  • N-Alkylation: The secondary amine of the piperidine ring is then alkylated with 1-bromopropane to yield the final product, (S)-Ropivacaine.

The diagram below outlines this synthetic transformation.

G Synthetic Pathway to (S)-Ropivacaine S_Pipecolic_Acid (S)-Pipecolic Acid Amide_Coupling Amide Coupling S_Pipecolic_Acid->Amide_Coupling 1. SOCl₂ 2. 2,6-dimethylaniline Xylidide_Intermediate (S)-Pipecolic acid 2,6-xylidide Amide_Coupling->Xylidide_Intermediate N_Alkylation N-Alkylation Xylidide_Intermediate->N_Alkylation 1-Bromopropane, K₂CO₃ Ropivacaine (S)-Ropivacaine N_Alkylation->Ropivacaine

Caption: Synthesis of the local anesthetic (S)-Ropivacaine.

Biological Activity and Signaling Pathways of Ropivacaine

Understanding the mechanism of action of drugs derived from this chiral building block is critical for drug development professionals. Ropivacaine functions primarily by blocking nerve impulses, with a secondary mechanism that may contribute to its prolonged analgesic effects.

Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (specifically, the SCN5A type in cardiac tissue) within the neuronal cell membrane.[5] By binding to the channel, it prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This reversible inhibition of nerve conduction results in a localized anesthetic effect.[6]

DrugTargetPotency (IC₅₀) - Inactivated StatePotency (IC₅₀) - Open StateReference(s)
Ropivacaine SCN5A Sodium Channel2.73 ± 0.27 µM322.2 ± 29.9 µM[5][7]
Bupivacaine SCN5A Sodium Channel2.18 ± 0.16 µM69.5 ± 8.2 µM[5][7]

Ropivacaine is noted for being less cardiotoxic than Bupivacaine. While both drugs block cardiac sodium channels, Ropivacaine shows a faster recovery from this block and is less potent in blocking the open channel, contributing to its improved safety profile.[5][7]

The diagram below illustrates this primary mechanism of action.

G Primary Mechanism of Ropivacaine: Sodium Channel Blockade cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx No_Na_Influx No Na⁺ Influx Na_Channel->No_Na_Influx Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Depolarization Ropivacaine Ropivacaine Ropivacaine->Na_Channel Binds to and inhibits channel No_Impulse Blockade of Nerve Impulse

Caption: Ropivacaine blocks nerve impulses by inhibiting sodium channels.

Recent studies have revealed a more complex mechanism contributing to Ropivacaine's prolonged analgesic effects in neuropathic pain states. Ropivacaine has been shown to suppress the activation of microglia and astrocytes in the spinal cord.[1][8] This effect on microglia is mediated by Nerve Growth Factor (NGF) signaling. Ropivacaine upregulates NGF in the dorsal root ganglion. NGF then acts on its receptor, TrkA, on microglia, initiating a signaling cascade that leads to the suppression of microglial activation and a reduction in neuroinflammation.[8][9] Another study suggests Ropivacaine can also inhibit the TRAF2/PI3K/Akt/NF-κB signaling pathway, further reducing neuroinflammation.[10][11]

The NGF-TrkA signaling pathway is a key regulator of neuronal survival and differentiation and involves downstream cascades like PI3K/Akt and Ras/MAPK.[12][13][14]

The diagram below conceptualizes this NGF-mediated pathway.

G NGF-Mediated Anti-Inflammatory Pathway of Ropivacaine cluster_microglia On Microglial Cell Ropivacaine Ropivacaine DRG Dorsal Root Ganglion Ropivacaine->DRG Acts on NGF Nerve Growth Factor (NGF) DRG->NGF Upregulates TrkA TrkA Receptor NGF->TrkA Binds to Microglia Microglia Signaling_Cascade Intracellular Signaling (e.g., PI3K/Akt) TrkA->Signaling_Cascade Activates Suppression Suppression of Microglial Activation Signaling_Cascade->Suppression Analgesia Prolonged Analgesia Suppression->Analgesia Contributes to

Caption: Ropivacaine's NGF-dependent pathway for microglial suppression.

Conclusion

(R)-(+)-N-Boc-2-piperidinecarboxylic acid is a quintessential example of a chiral building block that is indispensable in modern pharmaceutical development. Its protected, stereochemically defined structure allows for precise incorporation into complex molecules. The synthesis of the safer local anesthetic, (S)-Ropivacaine, from the corresponding (S)-enantiomer, highlights the importance of such intermediates in creating drugs with improved therapeutic indices. A thorough understanding of the synthesis of these building blocks and the mechanisms of the final APIs is fundamental for scientists and researchers aiming to innovate in the field of drug discovery.

References

An In-depth Technical Guide to the Synthesis of (S)-N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (S)-N-Boc-2-piperidinecarboxylic acid, a derivative of the non-proteinogenic cyclic amino acid L-pipecolinic acid, is a critical chiral building block in modern organic and medicinal chemistry.[1] The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise, selective transformations at the carboxylic acid functionality, preventing unintended side reactions of the amine.[2] This technical guide provides a comprehensive overview of the primary synthesis methodologies for (S)-N-Boc-2-piperidinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. It details the most common synthetic routes, including direct Boc protection and asymmetric synthesis strategies, presenting quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application.

Physicochemical and Spectroscopic Data

(S)-N-Boc-2-piperidinecarboxylic acid is a white to off-white solid compound utilized extensively in peptide synthesis and as an intermediate for active pharmaceutical ingredients (APIs).[2][3] Its key properties are summarized below.

PropertyValueReference
CAS Number 26250-84-0[1]
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Melting Point 130-133 °C
Assay / Purity ≥98%[4]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents (DMF, DCM, Methanol)[3]

Core Synthesis Methodologies

The synthesis of (S)-N-Boc-2-piperidinecarboxylic acid can be broadly categorized into two primary strategies: the direct protection of the chiral precursor (S)-2-piperidinecarboxylic acid, and more complex asymmetric syntheses that construct the chiral center during the reaction sequence.

This is the most straightforward and widely employed method, involving the reaction of commercially available (S)-2-piperidinecarboxylic acid (L-pipecolinic acid) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][6] This approach is favored for its high yield, operational simplicity, and cost-effectiveness.

G cluster_reactants Reactants cluster_conditions Conditions A (S)-2-Piperidinecarboxylic Acid D (S)-N-Boc-2-piperidinecarboxylic Acid A->D Reaction B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., NaHCO₃) Solvent (e.g., Methanol) Room Temperature C->D

Caption: Reaction scheme for direct Boc protection.

Quantitative Data for Direct Boc Protection:

ParameterValueSource
Yield 87.8%[7]
Reaction Time 22-24 hours[7][8]
Temperature Room Temperature to 30°C[7][8]
Purity (Post-Purification) ≥98%[4]

Detailed Experimental Protocol:

This protocol is adapted from a standard laboratory procedure for the N-Boc protection of (S)-2-piperidinecarboxylic acid.[7]

  • Reaction Setup: In a 1000 mL round-bottomed flask, add (S)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[7]

  • Reagent Addition: To the stirred mixture, add di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[7]

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.[7]

  • Solvent Removal: Upon reaction completion, remove the methanol by distillation under reduced pressure.[7]

  • Aqueous Work-up: Dissolve the resulting residue in water. Wash the aqueous solution three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[7]

  • Acidification & Extraction: Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution. Extract the product three times with dichloromethane.[7]

  • Drying and Concentration: Combine the organic phases, wash three times with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under vacuum.[7]

  • Purification: Purify the crude product via silica gel column chromatography using an eluent mixture of petroleum ether, ethyl acetate, and acetic acid to yield the final product as a white solid.[7]

  • Catalytic Dynamic Resolution (CDR): This advanced technique involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. A chiral ligand is then used to catalytically resolve this intermediate, allowing for a highly enantioselective reaction with an electrophile to produce the desired (S)-enantiomer.[10][11]

  • Asymmetric Hydrogenation: Another approach starts with an unsaturated piperidine derivative, which undergoes asymmetric catalytic hydrogenation. For instance, a reaction using a (S)-BINAP-RuCl₂ catalyst can introduce the desired stereochemistry, although this specific catalyst is noted to be expensive.[9]

  • From Chiral Auxiliaries: Synthesis can begin with a chiral amide, which is activated to form a chiral N-imino-pyridinium salt. Subsequent reactions introduce substituents and establish the stereocenter before cyclization and deprotection steps.[9]

G cluster_catalysts Catalytic Systems A Prochiral / Racemic Precursors (e.g., N-Boc-piperidine) B Asymmetric Transformation A->B C (S)-N-Boc-2-piperidinecarboxylic Acid B->C D Catalytic Dynamic Resolution D->B E Asymmetric Hydrogenation ((S)-BINAP-RuCl₂) E->B F Chiral Auxiliaries F->B

Caption: Conceptual overview of asymmetric synthesis strategies.

An alternative route, often suitable for larger-scale production of the piperidine backbone, involves the catalytic hydrogenation of 2-picolinic acid (2-pyridinecarboxylic acid). This reaction reduces the aromatic pyridine ring to a piperidine ring.[12]

This method typically produces a racemic mixture of 2-piperidinecarboxylic acid, which then requires a subsequent chiral resolution step to isolate the (S)-enantiomer before the final N-Boc protection can occur. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used under hydrogen pressure.[12][13]

Typical Hydrogenation Conditions:

ParameterValueSource
Catalyst Palladium on Carbon (Pd/C)[12]
Temperature 90-100 °C[12]
Pressure 4-5 MPa[12]
Subsequent Steps Chiral Resolution, N-Boc Protection-

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for the direct N-Boc protection method, from initial setup to final product isolation.

G A 1. Mix Reactants (S)-Pipecolinic Acid, (Boc)₂O, Base, Solvent B 2. Reaction (Stir at RT for 24h) A->B C 3. Quench & Work-up (Remove Solvent, Add H₂O) B->C D 4. Extraction (Isolate Product in Organic Solvent) C->D E 5. Drying & Concentration (Dry with Na₂SO₄, Evaporate) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Final Product (Pure (S)-N-Boc-2- piperidinecarboxylic Acid) F->G

Caption: Laboratory workflow for the Boc protection protocol.

Conclusion

The synthesis of (S)-N-Boc-2-piperidinecarboxylic acid is a well-established process crucial for the advancement of pharmaceutical and chemical research. The direct N-Boc protection of L-pipecolinic acid stands out as the most efficient and economical method for laboratory and many industrial-scale applications due to its high yields and operational simplicity.[7] While more sophisticated asymmetric synthesis routes, such as catalytic dynamic resolution, offer elegant solutions for constructing the chiral center, they often involve higher costs and greater complexity.[9][10] The choice of synthetic route ultimately depends on factors including the scale of production, cost considerations, and the availability of starting materials. This guide provides the foundational knowledge for professionals to select and implement the most suitable methodology for their specific objectives.

References

A Comprehensive Technical Guide to N-Boc-DL-pipecolinic Acid (CAS: 98303-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-DL-pipecolinic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, outlines its analytical characterization, and explores its applications in the pharmaceutical industry.

Chemical and Physical Properties

N-Boc-DL-pipecolinic acid, systematically named 1-(tert-butoxycarbonyl)-DL-piperidine-2-carboxylic acid, is a synthetic derivative of pipecolinic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.[1] The "DL" designation indicates that it is a racemic mixture of the D and L enantiomers.[1]

Table 1: Physicochemical Properties of N-Boc-DL-pipecolinic acid

PropertyValueReference(s)
CAS Number 98303-20-9[2]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point 127-133 °C[3][4]
Solubility Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. Insoluble in water.[1]
SMILES CC(C)(C)OC(=O)N1CCCCC1C(=O)O[5]
InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)[1]

Synthesis and Purification

The synthesis of N-Boc-DL-pipecolinic acid is typically achieved through the protection of the secondary amine of DL-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

This protocol describes a general method for the N-Boc protection of DL-pipecolinic acid.

Materials:

  • DL-Pipecolinic acid

  • Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

  • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • Ethyl acetate

  • Aqueous citric acid solution or dilute hydrochloric acid

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend DL-pipecolinic acid in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (3.0 equivalents) to the suspension and stir at room temperature for 30 minutes.

  • Add Boc anhydride (1.05 equivalents) to the reaction mixture and continue stirring for 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Adjust the pH of the remaining aqueous solution to ~2 using an aqueous citric acid solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-pipecolinic acid, often as an oil or solid.[6]

G cluster_synthesis Synthesis Workflow start Start reactants DL-Pipecolinic Acid + (Boc)2O + NaHCO3 in THF/Water start->reactants 1. Mix reaction Stir at RT for 12h reactants->reaction 2. React workup Acidic Workup & Extraction with EtOAc reaction->workup 3. Quench & Isolate product Crude N-Boc-DL-pipecolinic acid workup->product

Diagram 1: General synthesis workflow for N-Boc-DL-pipecolinic acid.
Experimental Protocol: Purification by Recrystallization

Crude N-Boc-DL-pipecolinic acid can be purified by recrystallization to obtain a crystalline solid.

Materials:

  • Crude N-Boc-DL-pipecolinic acid

  • "Good" solvent (e.g., Ethyl acetate)

  • "Poor" solvent (e.g., Hexane or Heptane)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the compound completely.

  • Slowly add hexane dropwise with stirring until the solution becomes persistently cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.[7]

G cluster_purification Purification by Recrystallization crude Crude Product (Oil or Solid) dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) crude->dissolve add_anti Add 'poor' solvent (e.g., Hexane) until cloudy dissolve->add_anti clarify Add a few drops of 'good' solvent to clarify add_anti->clarify cool Slowly cool to room temp. then in ice bath clarify->cool filter Collect crystals by vacuum filtration cool->filter wash_dry Wash with cold 'poor' solvent & dry filter->wash_dry purified Purified Crystalline Product wash_dry->purified

Diagram 2: Workflow for the purification of N-Boc-DL-pipecolinic acid.

Analytical Characterization

The structure and purity of N-Boc-DL-pipecolinic acid are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for N-Boc-DL-pipecolinic acid

TechniqueData
¹H NMR Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, C(CH₃)₃), ~1.5-1.8 (m, 4H, piperidine CH₂), ~2.2-2.4 (m, 2H, piperidine CH₂), ~3.0-3.5 (m, 1H, piperidine CH), ~4.0-4.2 (m, 1H, piperidine CH), ~4.8-5.0 (m, 1H, NCHCOOH), ~10-12 (br s, 1H, COOH). Note: Due to the racemic nature and potential for rotamers around the N-Boc bond, some signals may be broadened.
¹³C NMR Expected chemical shifts (δ, ppm): ~20-26 (piperidine CH₂), ~28.5 (C(CH₃)₃), ~40-45 (piperidine CH₂), ~55-60 (NCHCOOH), ~80 (C(CH₃)₃), ~155-160 (NCOO), ~175-180 (COOH).
FTIR (ATR) Expected characteristic peaks (cm⁻¹): ~2980-2850 (C-H stretch), ~1740 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1400-1150 (C-N and C-O stretches).
Mass Spectrometry Expected m/z for [M+H]⁺: 230.1392; for [M+Na]⁺: 252.1212.

Applications in Drug Discovery

N-Boc-DL-pipecolinic acid is a valuable building block in the synthesis of pharmaceuticals, particularly those containing a pipecolinic acid scaffold. The pipecolinic acid moiety can introduce conformational rigidity into a molecule, which can be advantageous for binding to biological targets. While the racemic form is a useful starting material, often a resolution of the enantiomers is performed at a later stage or the synthesis starts from an enantiomerically pure form of pipecolinic acid.

A prominent application of the pipecolinic acid core is in the development of local anesthetics. For instance, the active pharmaceutical ingredients (APIs) ropivacaine and mepivacaine are derivatives of pipecolic acid.[1][8][9]

G cluster_applications Role of Pipecolinic Acid Core in Local Anesthetics pipecolic_acid Pipecolinic Acid Core amide_bond Amide Bond Formation pipecolic_acid->amide_bond with 2,6-dimethylaniline n_alkylation N-Alkylation amide_bond->n_alkylation ropivacaine Ropivacaine n_alkylation->ropivacaine with propyl group mepivacaine Mepivacaine n_alkylation->mepivacaine with methyl group

Diagram 3: Logical relationship of the pipecolinic acid core in the synthesis of local anesthetics.

The synthesis of these local anesthetics involves the amidation of the pipecolic acid carboxyl group with 2,6-dimethylaniline, followed by N-alkylation of the piperidine nitrogen.[9] The use of enantiomerically pure pipecolic acid is crucial for the final drug substance, as different enantiomers can have different pharmacological and toxicological profiles.

Safety and Handling

N-Boc-DL-pipecolinic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

This technical guide provides a solid foundation for understanding and utilizing N-Boc-DL-pipecolinic acid in a research and development setting. For further detailed information, it is recommended to consult the cited literature and relevant safety documentation.

References

physical properties of N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of N-Boc-2-piperidinecarboxylic Acid

This technical guide provides a comprehensive overview of the core , a key intermediate in pharmaceutical and fine chemical synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating a key synthetic pathway.

Core Physical and Chemical Properties

This compound is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is crucial for preventing the nitrogen atom from engaging in unintended side reactions, thereby enabling precise chemical modifications at the carboxylic acid group.[1] The compound exists as a racemic mixture (DL-form) and as distinct enantiomers ((R)- and (S)-forms).

The quantitative physical properties are summarized in the table below. It is important to note the variations in properties, such as melting point and optical rotation, among the different stereoisomers.

PropertyValueIsomerReference
Molecular Formula C₁₁H₁₉NO₄All[2][3][4]
Molecular Weight 229.27 g/mol All[2][4]
CAS Number 98303-20-9DL[2][3][5]
28697-17-8(R)[6]
26250-84-0(S)[7][8]
Appearance White to light yellow crystalline powderAll[2][6]
Melting Point 130-133 °CDL[2][5]
116-119 °C(R)[6]
119-127 °C(S)[7][8]
Boiling Point 353.2 ± 35.0 °C (Predicted)All[2]
Density 1.164 ± 0.06 g/cm³ (Predicted)All[2]
pKa 4.56 ± 0.20 (Predicted for 4-isomer)N/A[9]
Solubility Soluble in MethanolDL[2]
0.3 g / 2 mL in Dimethylformamide(R)[6]
Optical Rotation [α] -62° to -65° (c=1, acetic acid)(S)[7]
+63.5 ± 3° (c=1, acetic acid)(R)

Experimental Protocols

The determination of the requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[10] A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[11]

  • Glass capillary tubes (sealed at one end)[12]

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[12]

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[11] The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[13]

    • If the approximate melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine a rough range.[11]

    • Allow the apparatus to cool. For a precise measurement, start heating again at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[11]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]

Apparatus:

  • Analytical balance

  • Vials or flasks with airtight seals

  • Shaker or agitator set at a constant temperature

  • Centrifuge and/or filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, water) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation is reached.[14]

  • Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the sample and/or filter the supernatant through a syringe filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.

  • Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound by monitoring pH changes during titration.[15]

Apparatus:

  • Calibrated pH meter with an electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

Reagents:

  • This compound solution of known concentration (e.g., 1 mM)[16]

  • Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)[16]

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)[16]

  • Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[16]

Procedure:

  • Setup: Dissolve a precisely weighed amount of this compound in water (or a co-solvent if necessary) containing the inert salt. Place the solution in the titration vessel with a magnetic stir bar.

  • Titration: Immerse the calibrated pH electrode in the solution. If desired, acidify the solution to a low pH (e.g., pH 2) with HCl before starting.[16] Begin the titration by adding small, precise increments of the standardized NaOH solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16] Continue the titration well past the equivalence point (e.g., to pH 12).

  • Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the carboxylic acid has been neutralized.[17]

    • Mathematically, the pKa can be determined from the inflection point of the titration curve.[15] For robust results, perform at least three replicate titrations.[16]

Synthesis Workflow Visualization

The most common synthesis of this compound involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base.[6] The following diagram illustrates this general workflow.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 2-Piperidinecarboxylic Acid ReactionVessel Mixing in Solvent (e.g., Methanol, THF/Water) Reactant1->ReactionVessel Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->ReactionVessel Workup 1. Solvent Removal 2. Acidification (pH 2-3) 3. Extraction (e.g., EtOAc) ReactionVessel->Workup Reaction Mixture Conditions Base (e.g., NaHCO₃, NaOH) Room Temperature, 24h Conditions->ReactionVessel Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product N-Boc-2-piperidinecarboxylic Acid (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and pharmaceutical development. It details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it allows for selective chemical modifications at the carboxylic acid position.[1][2] The compound exists as a racemate, (±)-N-Boc-2-piperidinecarboxylic acid, and as individual enantiomers, (R)- and (S)-N-Boc-2-piperidinecarboxylic acid.

Physicochemical and Identification Data

The quantitative properties of this compound are summarized below. Data is provided for both the racemic mixture and the common (R)-enantiomer.

Property(±)-N-Boc-2-piperidinecarboxylic acid(R)-(+)-N-Boc-2-piperidinecarboxylic acid
Molecular Formula C₁₁H₁₉NO₄[3]C₁₁H₁₉NO₄[4]
Molecular Weight 229.27 g/mol [3]229.27 g/mol [4][5][6]
CAS Number 98303-20-9[3][7]28697-17-8[4][5]
Appearance White solidWhite to light yellow crystal powder[8]
Melting Point 130-133 °C[3][7]116-119 °C[8]
Optical Activity Not Applicable[α]23/D +63.5±3°, c = 1 in acetic acid[4]
Purity (Assay) ≥98%[3]≥98%[4]
Spectroscopic Data

Characterization data for (R)-(+)-N-Boc-2-piperidinecarboxylic acid:

  • ¹H-NMR (400 MHz, DMSO): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).[8]

  • EI-MS m/z: 229.1 [M]⁺.[8]

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in organic synthesis.[8] The piperidine ring is a prevalent structural motif in many pharmacologically active compounds, and this reagent provides a convenient method for its incorporation.[1][2]

General Synthesis Protocol

The most common synthesis involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Reaction: 2-Piperidinecarboxylic acid + Di-tert-butyl dicarbonate → this compound

Detailed Methodology:

  • Reaction Setup: To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[8]

  • Reaction Execution: Stir the mixture at room temperature for 24 hours.[8]

  • Work-up:

    • Remove the methanol by distillation under reduced pressure.[8]

    • Dissolve the residue in water and wash three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[8]

    • Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[8]

    • Extract the product three times with dichloromethane.[8]

  • Purification:

    • Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[8]

    • Concentrate the solution and purify the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid).[8]

    • This protocol yields the product as a white solid (12.48 g, 87.8% yield).[8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Reactant1 2-Piperidinecarboxylic Acid Reaction Stir at Room Temperature (24 hours) Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Base NaHCO₃ in Methanol Base->Reaction Workup1 Solvent Removal Reaction->Workup1 Workup2 Aqueous Wash (Ether) Workup1->Workup2 Workup3 Acidification (pH 2) Workup2->Workup3 Workup4 Extraction (DCM) Workup3->Workup4 Purification Silica Gel Chromatography Workup4->Purification Product This compound Purification->Product Logical_Relationship Start This compound (Protected Amine) Step1 Amide Bond Formation (e.g., HATU, EDC coupling) Start->Step1 Couple with R-NH₂ Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (Acidic Conditions, e.g., TFA) Intermediate->Step2 Final Deprotected Piperidine Moiety (Ready for further modification) Step2->Final

References

A Technical Guide to the Solubility of N-Boc-2-piperidinecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-2-piperidinecarboxylic acid, a critical building block in modern pharmaceutical development and peptide synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, outlines experimental methodologies for its determination, and contextualizes its relevance within key applications.

Core Concepts: Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the context of organic synthesis, solubility dictates the choice of reaction solvents, affects reaction rates, and is crucial for purification techniques such as crystallization and chromatography. For drug development professionals, poor solubility can be a major hurdle, leading to challenges in formulation and absorption.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and inferences from common laboratory practices, the following table summarizes its solubility profile.

SolventChemical FormulaTypeQuantitative Solubility (g/L)Qualitative SolubilityData Source / Inference
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~150Soluble[1]
MethanolCH₃OHPolar ProticData not availableSoluble[2]
Dichloromethane (DCM)CH₂Cl₂HalogenatedData not availableSolubleInferred from use in synthesis
Tetrahydrofuran (THF)C₄H₈OEtherData not availableSolubleInferred from use in synthesis
Ethyl AcetateC₄H₈O₂EsterData not availableSolubleInferred from use in purification
WaterH₂OPolar ProticData not availableInsoluble[3][4]

It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of other solutes. The quantitative value for DMF is derived from the observation that 0.3 grams are soluble in 2 ml of the solvent.[1] The solubility in other organic solvents is inferred from their frequent use as solvents for reactions and purification involving this compound.

Experimental Protocols

Determining the precise solubility of this compound in various organic solvents is a straightforward experimental process. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and then determining the concentration of the solute by evaporating the solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. For fine suspensions, centrifugation can be employed to achieve clear separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

  • Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/L by dividing the mass of the residue by the volume of the supernatant taken.

Protocol 2: Spectroscopic Method for Solubility Determination

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. This compound itself does not have a strong chromophore, but this method can be adapted if a suitable derivatization reaction is employed.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at a specific wavelength and construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: Prepare a saturated solution as described in Protocol 1 (Steps 1-3).

  • Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the same wavelength used for the calibration curve.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Relevant Workflows

This compound is a cornerstone in the synthesis of peptides and other complex molecules. The following diagrams, generated using Graphviz, illustrate key workflows involving this compound.

G cluster_0 Synthesis of this compound 2-Piperidinecarboxylic Acid 2-Piperidinecarboxylic Acid Reaction Reaction 2-Piperidinecarboxylic Acid->Reaction Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

Caption: A simplified workflow for the synthesis of this compound.

The synthesis of this compound typically involves the protection of the amino group of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

G cluster_1 Role in Solid-Phase Peptide Synthesis (SPPS) Resin Resin Attach First Amino Acid Attach First Amino Acid Resin->Attach First Amino Acid Deprotection Deprotection Attach First Amino Acid->Deprotection Coupling with this compound Coupling with this compound Deprotection->Coupling with this compound Repeat Cycle Repeat Cycle Coupling with this compound->Repeat Cycle Repeat Cycle->Deprotection Next Amino Acid Cleavage from Resin Cleavage from Resin Repeat Cycle->Cleavage from Resin Synthesis Complete Final Peptide Final Peptide Cleavage from Resin->Final Peptide

Caption: The role of this compound in a solid-phase peptide synthesis cycle.

In solid-phase peptide synthesis (SPPS), the Boc protecting group on this compound allows for its controlled addition to a growing peptide chain attached to a solid support. The Boc group is then removed to allow the next amino acid to be coupled. This cyclical process is fundamental to the synthesis of custom peptides.[5][6][7][8][]

References

A Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-2-piperidinecarboxylic acid, a protected form of the cyclic amino acid pipecolic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural characteristics, featuring a piperidine ring with a carboxylic acid at the 2-position and a tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom, make it a versatile intermediate for the synthesis of complex molecules. The Boc group provides a robust yet easily removable shield for the secondary amine, allowing for selective reactions at the carboxylic acid functionality. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound in its racemic and enantiomerically pure forms.

Commercial Availability

This compound is readily available from a wide range of chemical suppliers in its racemic form (N-Boc-DL-pipecolinic acid) and as its individual (R) and (S) enantiomers. The availability of these different forms provides researchers with the flexibility to choose the appropriate starting material for their specific synthetic needs, particularly in the development of chiral drugs where stereochemistry is critical.

Below is a summary of representative commercial suppliers for each form of this compound.

Table 1: Commercial Suppliers of this compound

Compound NameSupplier
N-Boc-DL-piperidinecarboxylic acidSigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals
(R)-N-Boc-2-piperidinecarboxylic acidSigma-Aldrich, Combi-Blocks, Ark Pharm
(S)-N-Boc-2-piperidinecarboxylic acidThermo Fisher Scientific, Oakwood Chemical, J&K Scientific

Physicochemical Properties

The physical and chemical properties of this compound can vary slightly between its racemic and enantiomeric forms, particularly its melting point and optical rotation. These properties are crucial for identification, quality control, and determining appropriate reaction and storage conditions.

Table 2: Physicochemical Data of this compound Variants

PropertyN-Boc-DL-piperidinecarboxylic acid(R)-N-Boc-2-piperidinecarboxylic acid(S)-N-Boc-2-piperidinecarboxylic acid
CAS Number 98303-20-928697-17-826250-84-0
Molecular Formula C₁₁H₁₉NO₄C₁₁H₁₉NO₄C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol 229.27 g/mol 229.27 g/mol
Appearance White to off-white crystalline powderWhite to light yellow crystalline powder[1]White crystalline powder
Melting Point 130-133 °C116-119 °C123-127 °C
Purity ≥97%≥98%≥98%
Optical Rotation Not Applicable+63.5° ± 3° (c=1 in acetic acid)-62° to -65° (c=1 in acetic acid)

Synthesis Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of pipecolic acid with a Boc group. The following protocols provide detailed methodologies for the synthesis of the racemic and enantiomerically pure forms.

Experimental Protocol: Synthesis of N-Boc-DL-piperidinecarboxylic acid

This procedure outlines the straightforward Boc-protection of racemic 2-piperidinecarboxylic acid.

Materials:

  • DL-2-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated potassium bisulfate (KHSO₄) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask, add DL-2-piperidinecarboxylic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc₂O.

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-DL-piperidinecarboxylic acid as a white solid.

Experimental Protocol: Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid

This protocol details the synthesis of the (R)-enantiomer from D-(+)-2-piperidinic acid.[1]

Materials:

  • D-(+)-2-Piperidinic acid (8.0 g, 0.062 mol)[1]

  • Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)[1]

  • Sodium bicarbonate (26.04 g, 0.310 mol)[1]

  • Methanol (400 mL)[1]

  • Water[1]

  • Diethyl ether[1]

  • Saturated potassium bisulfate solution[1]

  • Dichloromethane[1]

  • Anhydrous sodium sulfate[1]

  • Petroleum ether, ethyl acetate, acetic acid (for chromatography)[1]

Procedure:

  • In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[1]

  • Stir the mixture at room temperature for 24 hours.[1]

  • Remove the methanol by distillation under reduced pressure.[1]

  • Dissolve the residue in water and wash it three times with diethyl ether.[1]

  • Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[1]

  • Extract the aqueous phase three times with dichloromethane.[1]

  • Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic phase.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to yield the white solid product.[1]

G cluster_synthesis General Synthesis Workflow for this compound start 2-Piperidinecarboxylic Acid (Racemic, R, or S) reactants Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., NaHCO₃) + Solvent (e.g., Methanol) reaction Boc Protection Reaction (Room Temperature, 24h) reactants->reaction Addition workup Workup: 1. Solvent Removal 2. Aqueous Wash 3. Acidification 4. Extraction reaction->workup Reaction Completion purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). The piperidine scaffold is a common motif in many drugs, and the ability to introduce this ring system with defined stereochemistry is crucial for drug efficacy and safety.

Case Study: Synthesis of Ropivacaine

(S)-N-Boc-2-piperidinecarboxylic acid is a key starting material in the synthesis of the local anesthetic, Ropivacaine. The synthesis involves the amidation of the carboxylic acid group followed by the removal of the Boc protecting group and subsequent N-alkylation.

G cluster_ropivacaine_synthesis Synthetic Pathway to Ropivacaine start (S)-N-Boc-2- piperidinecarboxylic acid reagent1 2,6-Dimethylaniline + Coupling Agent intermediate1 (S)-N-Boc-2-(2,6-dimethylphenyl) -piperidinecarboxamide reagent1->intermediate1 Amide Coupling reagent2 Acidic Deprotection (e.g., HCl or TFA) intermediate2 (S)-2-(2,6-dimethylphenyl) -piperidinecarboxamide reagent2->intermediate2 Boc Removal reagent3 Propyl Bromide + Base product Ropivacaine reagent3->product N-Alkylation

Caption: Simplified synthetic route to Ropivacaine.

Mechanism of Action of Ropivacaine

Ropivacaine functions as a local anesthetic by blocking nerve impulses. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to these channels, Ropivacaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] This results in a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerves.

G cluster_moa Mechanism of Action of Ropivacaine nerve_impulse Nerve Impulse (Action Potential) na_channel Voltage-Gated Sodium Channel nerve_impulse->na_channel Stimulates na_influx Sodium Ion Influx na_channel->na_influx Opens depolarization Membrane Depolarization na_influx->depolarization propagation Action Potential Propagation depolarization->propagation sensation Sensation of Pain propagation->sensation ropivacaine Ropivacaine ropivacaine->na_channel Blocks

Caption: Ropivacaine's signaling pathway in nerve impulse blockade.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of the key safety information.

Table 3: Safety and Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Skin Irritation Category 2 (H315: Causes skin irritation)P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Category 2 (H319: Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a commercially accessible and highly valuable intermediate for chemical synthesis. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and drug development professionals leveraging this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its robustness under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy.

The Chemistry of the Boc Protecting Group

The Boc group is a carbamate-based protecting group for primary and secondary amines. Its structure, with the bulky tert-butyl group, sterically hinders the nitrogen's nucleophilicity and basicity, effectively masking its reactivity.

Key Properties:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[1][2] This stability profile makes it "orthogonal" to other common amine protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (carboxybenzyl), which is removed by hydrogenolysis.[2][3] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.[3]

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This cleavage proceeds through a stable tert-butyl cation intermediate.[4]

Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Boc Protection Mechanism

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the protonated amine intermediate, driving the reaction to completion.[5]

Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition

Mechanism of Boc protection of an amine.

Boc Deprotection Mechanism

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA. This protonation enhances the leaving group ability of the tert-butoxy group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[4]

Boc Deprotection Mechanism ProtectedAmine R-NH-Boc ProtonatedIntermediate Protonated Intermediate ProtectedAmine->ProtonatedIntermediate Acid H⁺ (e.g., TFA) Acid->ProtonatedIntermediate Protonation CarbamicAcid Carbamic Acid Intermediate ProtonatedIntermediate->CarbamicAcid Cleavage FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation Byproducts CO₂ + Isobutylene CarbamicAcid->Byproducts

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, reagents, solvent, and temperature. The following tables summarize typical reaction conditions and yields for a variety of substrates.

Table 1: Typical Conditions and Yields for Boc Protection of Amines [5]

Amine TypeReagentBase (optional)SolventTemperature (°C)Time (h)Yield (%)
Primary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp.1 - 4>95
Secondary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp.2 - 8>90
Primary Aromatic(Boc)₂ODMAP (cat.)AcetonitrileRoom Temp. - 504 - 2485 - 95
Amino Acid(Boc)₂ONaOHDioxane/WaterRoom Temp.2 - 6>90

Table 2: Common Conditions for Boc Deprotection [5][6]

AcidSolventTemperature (°C)Time (h)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - Room Temp.0.5 - 2Most common and effective method.
Hydrochloric Acid (HCl)Dioxane, Ethyl AcetateRoom Temp.1 - 4Often used to isolate the amine as the HCl salt.
Formic Acid-50 - 602 - 8A milder alternative to TFA or HCl.
Water (reflux)Water100< 0.2A "green" and catalyst-free method.[6]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the protection of aniline and the subsequent deprotection of the Boc-protected product.

Experimental Protocol: Boc Protection of Aniline[7]

Materials:

  • Aniline (1 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol)

  • Amberlyst-15 (15% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add aniline (1 mmol).

  • Stir the mixture at room temperature. The reaction is typically complete in less than 1 minute.[7]

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Extract the mixture with CH₂Cl₂ (10 mL), which allows for the separation of the catalyst by filtration.

  • Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.

  • The resulting residue can be subjected to column chromatography to yield the pure N-Boc-aniline.

Experimental Protocol: TFA-Mediated Deprotection of N-Boc-Aniline[4][8]

Materials:

  • N-Boc-aniline (0.19 mmol)

  • Dichloromethane (DCM, 1 mL)

  • Trifluoroacetic acid (TFA, 1 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-aniline (0.19 mmol) in DCM (1 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (1 mL) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aniline.

Logical Workflows and Orthogonal Strategies

The choice of a protecting group strategy is a critical decision in the design of a synthetic route. The orthogonality of the Boc group to other common protecting groups like Fmoc and Cbz allows for the selective deprotection of different functional groups within the same molecule.

Deprotection_Decision_Tree start Start: Protected Amine is_acid_labile Other acid-labile groups present? start->is_acid_labile is_base_labile Other base-labile groups present? is_acid_labile->is_base_labile Yes boc_deprotection Use Acidic Deprotection (e.g., TFA) is_acid_labile->boc_deprotection No is_hydrogenolysis_sensitive Hydrogenolysis sensitive groups present? is_base_labile->is_hydrogenolysis_sensitive Yes fmoc_deprotection Use Basic Deprotection (e.g., Piperidine) is_base_labile->fmoc_deprotection No cbz_deprotection Use Hydrogenolysis is_hydrogenolysis_sensitive->cbz_deprotection No consider_alternative Consider alternative protecting group strategy is_hydrogenolysis_sensitive->consider_alternative Yes

Decision workflow for choosing a deprotection method.

A common application of this orthogonality is in Solid-Phase Peptide Synthesis (SPPS). In Fmoc-based SPPS, the N-terminal α-amino group is protected with the base-labile Fmoc group, while acid-labile Boc groups are used to protect the side chains of certain amino acids (e.g., Lysine, Tryptophan). This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection. The Boc-protected side chains are then removed in a final acid cleavage step.

SPPS_Workflow start Start: Resin with linker attach_aa Attach first Fmoc-AA(Boc)-OH start->attach_aa deprotect_fmoc Fmoc Deprotection (Piperidine) attach_aa->deprotect_fmoc couple_next_aa Couple next Fmoc-AA(Boc)-OH deprotect_fmoc->couple_next_aa repeat Repeat Deprotection and Coupling couple_next_aa->repeat repeat->deprotect_fmoc final_cleavage Final Cleavage and Side-Chain Deprotection (TFA) repeat->final_cleavage peptide Purified Peptide final_cleavage->peptide

Simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Deep Dive into the Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1] This methodology allows for the efficient and reliable chemical synthesis of peptides by assembling amino acids in a stepwise fashion on an insoluble polymeric support.[1][2] The key advantage of SPPS lies in the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding the laborious purification of intermediates inherent in solution-phase synthesis.[2] This guide provides a comprehensive technical overview of the fundamental principles of SPPS, including the core chemistry, experimental protocols, and relevant biological signaling pathways for peptide drug development.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble resin, followed by the sequential addition of N-terminally protected amino acids to build the peptide chain.[3][4] The entire process is a cycle of deprotection of the N-terminal protecting group and coupling of the next amino acid.[5] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[5]

Key Components of SPPS:
  • Solid Support (Resin): Typically, these are insoluble polymeric beads, such as polystyrene cross-linked with divinylbenzene, that provide a stable anchor for the growing peptide chain.[2] The choice of resin is critical as it influences the swelling properties, loading capacity, and the conditions for the final cleavage of the peptide.[6]

  • Linkers: These are chemical moieties that connect the first amino acid to the resin. The linker's chemistry determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage.[7]

  • Protecting Groups: To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily blocked by protecting groups.[8] A crucial aspect of SPPS is the use of an orthogonal protection strategy, where the N-terminal protecting group can be removed under conditions that leave the side-chain protecting groups and the linker intact.[7]

Two primary strategies dominate the landscape of SPPS, distinguished by the type of N-terminal protecting group employed: Boc-SPPS and Fmoc-SPPS.

The Two Main Strategies: Boc vs. Fmoc

Boc (tert-butyloxycarbonyl) Strategy

The Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[9] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[9][10]

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy

The Fmoc strategy employs the base-labile Fmoc group for N-terminal protection.[8] This group is removed by treatment with a secondary amine, most commonly piperidine.[8] The side-chain protecting groups and the linker are acid-labile and are removed in the final cleavage step using TFA.[11] The milder conditions of the Fmoc strategy have made it the more popular choice in modern peptide synthesis.

The SPPS Workflow

The synthesis of a peptide using SPPS follows a cyclical process, as illustrated in the workflow diagram below.

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow start Start: Resin Swelling deprotection N-terminal Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Coupling washing1->coupling washing2 Washing coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid cleavage Cleavage & Side-Chain Deprotection repeat->cleavage Final Amino Acid purification Purification & Analysis cleavage->purification end End: Pure Peptide purification->end

General SPPS Workflow Diagram

Quantitative Data in SPPS

The efficiency of each step in the SPPS cycle directly impacts the overall yield and purity of the final peptide. The following tables summarize key quantitative data for crucial aspects of the synthesis.

Table 1: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[12]

Coupling ReagentAdditiveRelative ReactivityAdvantagesDisadvantages
HBTU/HCTU HOBt/6-Cl-HOBtHighWidely used, cost-effective.[13]Can be less effective for hindered couplings.
HATU HOAtVery HighHighly effective for difficult sequences and sterically hindered amino acids.[13]More expensive than HBTU/HCTU.
COMU OxymaPureVery HighReactivity comparable to HATU, safer as it's non-explosive.[14]Can cause guanidinylation of the N-terminus.[14]
DIC/DCC HOBt/OxymaModerateCost-effective for large-scale synthesis.[12]Slower reaction times, can be less efficient for hindered couplings.[12]
PyBOP -HighGood for minimizing racemization.[13]Produces carcinogenic byproduct (HMPA).[13]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS

The final cleavage step removes the peptide from the resin and the side-chain protecting groups. The composition of the cleavage cocktail is tailored to the amino acid sequence to minimize side reactions.[11][15]

Cocktail NameComposition (v/v)Application
Standard (TFA/TIS/H₂O) 95:2.5:2.5General purpose for peptides without sensitive residues (Cys, Met, Trp).[11]
Reagent K TFA/H₂O/Phenol/Thioanisole/EDTFor peptides with multiple sensitive residues like Arg, Trp, Cys, or Met.[15]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)For peptides containing Arg(Pmc/Pbf), Trp, Met, Cys.[15]
TFA/H₂O 95:5For peptides containing only Arg(Pbf) and no other sensitive residues.[11]
Table 3: Theoretical vs. Actual Peptide Yields

The overall yield of a peptide synthesis is a product of the efficiency of each individual coupling and deprotection step. Even a small decrease in efficiency per step can lead to a significant reduction in the final yield, especially for long peptides.[16]

Efficiency per StepOverall Theoretical Yield (70-mer peptide)
97%1.4%[16]
99%24%[16]
99.5%50%[16]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are generalized protocols for the key steps in both Fmoc and Boc SPPS.

Fmoc-SPPS Protocol
  • Resin Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.[17]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[18]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.[17]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[18]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[18]

    • Monitor the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test. A negative result indicates complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[17]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM).[15]

    • Treat the resin with a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[15]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.[15]

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.[17]

Boc-SPPS Protocol
  • Resin Swelling: Swell the resin in DCM.[1]

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).[9]

    • Treat again with 50% TFA in DCM for 20-30 minutes.[1]

  • Washing: Wash the resin with DCM to remove residual TFA.[1]

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DCM for 1-2 minutes. Repeat this step.[9]

  • Washing: Wash the resin with DCM.[1]

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU) in DMF or a DCM/DMF mixture.[10]

    • Add the solution to the resin, followed by the addition of DIPEA (4-6 equivalents).

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the reaction with the Kaiser test.[10]

  • Washing: Wash the resin with DCM and DMF.[10]

  • Repeat: Repeat steps 2-7 for each amino acid.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [9]

    • Remove the HF by vacuum distillation.

    • Precipitate, wash, and dry the crude peptide as described for Fmoc-SPPS.

  • Purification and Analysis: Purify and analyze the peptide using RP-HPLC and MS.

Signaling Pathways in Peptide Drug Development

Many peptide-based drugs exert their therapeutic effects by interacting with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of novel peptide therapeutics. Two of the most important classes of receptors targeted by peptide drugs are G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[19] They are characterized by seven transmembrane domains.[20] Ligand binding to a GPCR induces a conformational change that activates an intracellular heterotrimeric G-protein, which then initiates a downstream signaling cascade.[6][20]

GPCR_Signaling Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway Ligand Peptide Ligand GPCR GPCR (7-transmembrane receptor) Ligand->GPCR Binds to G_protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

GPCR Signaling Pathway
Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs are cell surface receptors that play critical roles in cell growth, differentiation, and metabolism.[21] Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain.[22][23] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream signaling cascades.[22][23]

RTK_Signaling Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Peptide Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (monomers) Ligand->RTK Binds to RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Induces Adaptor_proteins Adaptor Proteins (e.g., Grb2, Shc) RTK_dimer->Adaptor_proteins Recruits Ras Ras Activation (GDP -> GTP) Adaptor_proteins->Ras Activates MAPK_cascade MAP Kinase Cascade (Raf -> MEK -> ERK) Ras->MAPK_cascade Initiates Transcription_factors Transcription Factors MAPK_cascade->Transcription_factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Transcription_factors->Cellular_Response Regulates gene expression leading to

References

Methodological & Application

Asymmetric Synthesis of N-Boc-2-piperidinecarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-piperidinecarboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce substituents at the 2-position with high stereocontrol is crucial for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound derivatives, with a focus on modern, highly efficient methodologies.

Key Synthetic Strategies

Several effective methods have been developed for the enantioselective synthesis of N-Boc-2-piperidine- and its derivatives. The most prominent among these are:

  • Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine: This highly efficient method allows for the synthesis of a variety of 2-substituted piperidines with excellent enantioselectivity. The in situ generated racemic N-Boc-2-lithiopiperidine is resolved using a substoichiometric amount of a chiral ligand, and the resulting enantioenriched organolithium is trapped with an electrophile. Quenching with carbon dioxide yields the desired this compound.

  • Asymmetric Synthesis from Chiral Precursors: This classical approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring through a sequence of stereocontrolled reactions.

  • Asymmetric Hydrogenation of Pyridinium Salts: The reduction of substituted pyridinium salts using chiral transition metal catalysts offers a direct route to enantioenriched piperidines. This method is particularly attractive due to its atom economy.

This document will focus on providing a detailed protocol for the Catalytic Dynamic Resolution (CDR) method, as it offers high enantioselectivity and broad substrate scope.

Data Presentation

The following table summarizes the quantitative data for the asymmetric synthesis of various N-Boc-2-piperidine derivatives via the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine followed by electrophilic quenching.

EntryElectrophileChiral LigandProductYield (%)Enantiomeric Ratio (er)
1CO₂(S,S)-Ligand 1(R)-(+)-N-Boc-2-piperidinecarboxylic acid7898:2
2Me₃SiCl(S,S)-Ligand 1(R)-N-Boc-2-(trimethylsilyl)piperidine7496:4
3Bu₃SnCl(R,R)-Ligand 1(R)-N-Boc-2-(tributylstannyl)piperidine6297:3
4ClCO₂Me(R,R)-Ligand 1(S)-Methyl N-Boc-2-piperidinecarboxylate75>99:1
5PhNCO(S,S)-Ligand 1(R)-N-Boc-N'-phenyl-2-piperidinecarboxamide85>99:1
6Allyl Bromide(S,S)-Ligand 1(R)-N-Boc-2-allylpiperidine6395:5
7Benzyl Bromide(S,S)-Ligand 1(R)-N-Boc-2-benzylpiperidine65>99:1

Data sourced from publications by Gawley and coworkers.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid via Catalytic Dynamic Resolution

This protocol details the procedure for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid using a catalytic dynamic resolution of N-Boc-2-lithiopiperidine.

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chiral Diamine Ligand (e.g., (S,S)-N,N'-bis(1-phenylethyl)-1,2-diaminoethane)

  • Anhydrous diethyl ether (Et₂O)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Dry, oven-dried glassware (round-bottom flask, syringe, cannula)

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is flame-dried under vacuum and cooled under a positive pressure of inert gas.

  • Formation of Racemic N-Boc-2-lithiopiperidine:

    • To the cooled flask, add anhydrous diethyl ether (e.g., 20 mL for a 1 mmol scale reaction).

    • Add N-Boc-piperidine (1.0 mmol, 1.0 equiv) to the solvent.

    • Add freshly distilled TMEDA (1.2 mmol, 1.2 equiv).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add s-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe.

    • Stir the resulting yellow solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Catalytic Dynamic Resolution:

    • In a separate dry flask, prepare a solution of the chiral diamine ligand (0.1 mmol, 10 mol%) in anhydrous diethyl ether.

    • Add the chiral ligand solution to the racemic organolithium solution at -78 °C via cannula.

    • Warm the reaction mixture to -45 °C and stir for 3 hours.

  • Electrophilic Quench with CO₂:

    • Cool the reaction mixture back down to -78 °C.

    • Carefully add an excess of crushed dry ice to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature overnight, during which the excess CO₂ will sublime.

  • Work-up:

    • Quench the reaction mixture with 1 M HCl (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure (R)-(+)-N-Boc-2-piperidinecarboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis after conversion to its methyl ester with diazomethane or TMS-diazomethane.

Safety Precautions:

  • Organolithium reagents such as s-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • TMEDA is a flammable and corrosive liquid.

  • Diethyl ether is highly flammable.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_cdr Catalytic Dynamic Resolution cluster_quench Electrophilic Quench cluster_workup Work-up & Purification start Dry Glassware under Inert Atmosphere add_reagents Add N-Boc-piperidine, TMEDA, and Et₂O start->add_reagents cool_down Cool to -78 °C add_reagents->cool_down add_sBuLi Add s-BuLi cool_down->add_sBuLi stir_lithiation Stir at -78 °C for 1h add_sBuLi->stir_lithiation add_ligand Add Chiral Ligand (10 mol%) stir_lithiation->add_ligand warm_stir Warm to -45 °C and Stir for 3h add_ligand->warm_stir cool_quench Cool to -78 °C warm_stir->cool_quench add_co2 Add Dry Ice (CO₂) cool_quench->add_co2 warm_rt Warm to Room Temperature add_co2->warm_rt quench_acid Quench with 1M HCl warm_rt->quench_acid extract Extract with EtOAc quench_acid->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end_product (R)-(+)-N-Boc-2-piperidinecarboxylic acid purify->end_product

Caption: Workflow for the Asymmetric Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid.

signaling_pathway cluster_equilibrium Dynamic Equilibrium racemic_lithio Racemic N-Boc-2-lithiopiperidine (R/S mixture) R_complex (R)-Lithiopiperidine-L* Complex racemic_lithio->R_complex + L S_complex (S)-Lithiopiperidine-L* Complex racemic_lithio->S_complex + L chiral_ligand Chiral Ligand (L*) R_complex->S_complex Epimerization R_product Enantioenriched (R)-Product R_complex->R_product + E+ S_product Minor (S)-Product S_complex->S_product + E+ electrophile Electrophile (E+) e.g., CO₂

Caption: Logical Relationship in Catalytic Dynamic Resolution.

Application Notes and Protocols for the Use of N-Boc-2-piperidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-piperidinecarboxylic acid, a cyclic non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide chains can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for the efficient use of this compound in solid-phase peptide synthesis (SPPS) using Boc chemistry.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₉NO₄[1](2--INVALID-LINK--
Molecular Weight 229.27 g/mol [1](2--INVALID-LINK--
Appearance White to light yellow crystalline powder[3](4)
Melting Point 130-133 °C (lit.)[5](6)
CAS Number 98303-20-9[1](2--INVALID-LINK--

Data Presentation: Representative Peptide Synthesis Parameters

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating this compound. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterValueNotes
Resin Type Merrifield or PAM ResinSuitable for Boc-SPPS.
Resin Substitution 0.5 - 1.0 mmol/gStandard loading for many commercial resins.
Coupling Reagents HBTU / DIPEA or HATU / DIPEAStandard coupling conditions for Boc/Bzl strategy.
This compound Coupling Efficiency >95%Monitored by Kaiser test or Chloranil test. Due to potential steric hindrance, a double coupling may be required.
Standard Amino Acid Coupling Efficiency (per step) >99%Monitored by Kaiser test.
Overall Crude Product Yield 60 - 80%Dependent on the length and sequence of the final peptide.[7](7)
Crude Product Purity (by RP-HPLC) 70 - 90%Purification is typically required to achieve higher purity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin

  • N-Boc protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (for Fmoc deprotection if using a mixed strategy)

  • Kaiser test kit

  • Chloranil test reagents

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a solid-phase synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.[3](3)

    • Drain the DMF from the vessel.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin (10 mL/g of resin).[8](8)

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3](3)

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes).[3](3)

    • Wash the resin thoroughly with DMF (3x) to remove excess base.

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the secondary amine structure, a longer coupling time or a double coupling may be necessary.[3](3)

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Chloranil test (for secondary amines). A blue color indicates an incomplete reaction.[5](5)

    • If the test is positive, repeat the coupling step (double coupling).

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain. For standard primary amino acids, the Kaiser test can be used for monitoring (a blue color indicates incomplete coupling).[5](5)

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2-3 times).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Relevant Signaling Pathway

This compound is a synthetic precursor to pipecolic acid, a non-proteinogenic amino acid found in several natural products with significant biological activity, including the immunosuppressants rapamycin (sirolimus) and FK506 (tacrolimus).[9](9) These molecules exert their effects by modulating the mTOR (mechanistic Target of Rapamycin) signaling pathway. The following diagram illustrates the inhibition of the mTORC1 pathway by the rapamycin-FKBP12 complex.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis promotes (upon phosphorylation) Rapamycin Rapamycin / FK506 (contains pipecolic acid moiety) FKBP12 FKBP12 Rapamycin->FKBP12 binds to Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rap_FKBP12->mTORC1 inhibits SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (10% DIPEA in DMF) Deprotect->Neutralize Couple 4. Amino Acid Coupling (HBTU/DIPEA or HATU/DIPEA) Neutralize->Couple Wash 5. Washing (DMF and DCM) Couple->Wash Monitor 6. Monitoring (Kaiser/Chloranil Test) Wash->Monitor Repeat Repeat for next amino acid Monitor->Repeat Incomplete Cleave 7. Cleavage from Resin (TFA/TIS/H2O) Monitor->Cleave Complete Repeat->Deprotect Purify 8. Purification (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

References

Application Notes and Protocols for N-Boc Protection of 2-Piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] 2-Piperidinecarboxylic acid, also known as pipecolic acid, is a valuable chiral building block for the synthesis of a variety of pharmaceutical agents and complex natural products.[2][3] The strategic N-Boc protection of 2-piperidinecarboxylic acid allows for selective manipulations at the carboxylic acid moiety without interference from the secondary amine.

This document provides a detailed protocol for the N-Boc protection of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc-anhydride).

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products 2-Piperidinecarboxylic_Acid 2-Piperidinecarboxylic Acid N-Boc-2-piperidinecarboxylic_Acid N-Boc-2-piperidinecarboxylic Acid 2-Piperidinecarboxylic_Acid->N-Boc-2-piperidinecarboxylic_Acid Base, Solvent Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->N-Boc-2-piperidinecarboxylic_Acid Byproducts t-BuOH + CO2

Caption: General reaction for the N-Boc protection of 2-piperidinecarboxylic acid.

Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of amino acids.[4]

Materials:

  • (D/L or enantiopure)-2-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Saturated potassium bisulfate (KHSO₄) solution or 3 M HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve 2-piperidinecarboxylic acid (1.0 eq) in methanol.

  • Addition of Base: Add sodium bicarbonate (5.0 eq) to the solution.[4]

  • Addition of Boc-Anhydride: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq).[4]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[4]

  • Solvent Removal: After 24 hours, remove the methanol by rotary evaporation under reduced pressure.[4]

  • Aqueous Workup: Dissolve the residue in water.

  • Extraction of Impurities: Wash the aqueous solution three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate and other non-polar impurities.[4]

  • Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to 2-3 by the dropwise addition of a saturated potassium bisulfate solution or 3 M HCl.[4][5]

  • Product Extraction: Extract the acidified aqueous phase three to four times with ethyl acetate.[4][5]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4][5]

  • Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.[4]

Data Presentation

Reagent/ParameterMolar Ratio/ValueNotes
2-Piperidinecarboxylic Acid1.0 eqStarting material.
Di-tert-butyl dicarbonate1.1 - 1.2 eqBoc-protecting agent.[4]
Sodium Bicarbonate5.0 eqBase to facilitate the reaction.[4]
SolventMethanolOther solvents like dioxane or aqueous mixtures can also be used.[4]
Reaction TemperatureRoom TemperatureThe reaction is typically carried out at ambient temperature.[4]
Reaction Time24 hoursReaction progress can be monitored by TLC.[4]
Typical Yield85-95%Yields can vary based on the scale and purity of reagents.[4]

Characterization Data for (R)-N-Boc-2-piperidinecarboxylic acid: [4]

  • Appearance: White to light yellow crystalline powder.

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).

  • EI-MS (m/z): 229.1 [M]⁺.

Experimental Workflow

G Workflow for N-Boc Protection cluster_prep Reaction Setup cluster_workup Workup and Purification start Dissolve 2-Piperidinecarboxylic Acid in Methanol add_base Add Sodium Bicarbonate start->add_base add_boc Add Di-tert-butyl dicarbonate add_base->add_boc react Stir at Room Temperature for 24h add_boc->react evaporate Remove Methanol under Reduced Pressure react->evaporate dissolve_h2o Dissolve Residue in Water evaporate->dissolve_h2o wash_ether Wash with Diethyl Ether (x3) dissolve_h2o->wash_ether acidify Acidify Aqueous Layer to pH 2-3 wash_ether->acidify extract_etoac Extract with Ethyl Acetate (x3) acidify->extract_etoac dry Dry Combined Organic Layers (Na2SO4) extract_etoac->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography (Optional) concentrate->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Conditions for Boc Deprotection of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of piperidine rings in the synthesis of complex molecules, particularly in pharmaceutical research and development. Its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions make it an invaluable tool for multi-step syntheses. The selective and efficient removal of the Boc group is a critical step, and the choice of deprotection conditions can significantly impact the yield and purity of the final product. These application notes provide a comprehensive overview of common and alternative conditions for the deprotection of N-Boc-piperidine derivatives, complete with detailed protocols and comparative data to guide methodology selection.

Mechanism of Acidic Boc Deprotection

The most common method for Boc group removal involves treatment with a strong acid. The generally accepted mechanism proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decomposition: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free piperidine amine.

  • Salt Formation: The liberated amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt.[1]

A potential side reaction involves the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can often be mitigated by the use of scavenger reagents.[1]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPip N-Boc-Piperidine ProtonatedBoc Protonated Intermediate BocPip->ProtonatedBoc + H+ Hplus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage tBuCation tert-butyl cation ProtonatedBoc->tBuCation Piperidine Piperidine CarbamicAcid->Piperidine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of Acidic Boc Deprotection

Common Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following tables summarize common conditions for the deprotection of N-Boc-piperidine derivatives.

Acidic Deprotection Conditions

Strong acids are highly effective for Boc removal. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used reagents.[2]

ReagentSolventConcentrationTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to RT0.5 - 4 h>90A common and generally rapid method.[3][4] Excess TFA can be removed by co-evaporation with a non-polar solvent.[2]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRT1 - 4 h>90Often yields the hydrochloride salt, which may precipitate and can be isolated by filtration.[2][5]
Hydrochloric Acid (HCl)Methanol4 MRT1 - 3 h>90Similar to HCl in dioxane, offering a different solvent option.[5]
Hydrochloric Acid (HCl)Ethyl Acetate4 MRT1 - 4 h>90Another alternative solvent for HCl-mediated deprotection.
Milder and Alternative Deprotection Conditions

For substrates sensitive to strong acids, several milder or non-acidic methods are available.

Reagent/MethodSolventTemperature (°C)TimeTypical Yield (%)Notes
Thermal (Acid-free)Methanol / TFE170 - 25030 - 45 min35 - 99Performed in a continuous flow reactor.[6][7] Can be selective based on temperature control.[6]
Thermal (Solvent-free)Neat18520 - 30 minHighCan be performed without any solvent.[8]
Oxalyl ChlorideMethanolRT1 - 4 hup to 90A mild method for selective deprotection.[9]
Brønsted Acidic Deep Eutectic Solvent (DES)Choline Chloride:pTSART15 min~99An environmentally friendly approach.[10]
TMSI / NaHCO₃Dichloromethane (DCM)RT--A pH-neutral method.[4]

Experimental Protocols

The following are detailed protocols for the most common Boc deprotection methods for piperidine derivatives.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc removal.

Materials:

  • N-Boc-piperidine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[2]

  • Extract the aqueous layer three times with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often results in the formation of the hydrochloride salt of the deprotected amine.

Materials:

  • N-Boc-piperidine derivative

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or other suitable solvent (e.g., methanol, ethyl acetate)

  • Diethyl ether (for precipitation)

  • Base for neutralization (e.g., 1 M NaOH, triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-piperidine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., 1,4-dioxane or methanol) in a round-bottom flask.

  • To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate. The product can be isolated by filtration and washed with diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.

  • To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., 1 M NaOH or triethylamine) to a pH of 8-9.[2]

  • Extract the product with an organic solvent, and then dry and concentrate the organic layer as described in Protocol 1.

Experimental Workflow and Logic

The selection of an appropriate deprotection strategy is crucial for the success of the synthesis. The following workflow provides a logical approach to choosing the optimal conditions.

Deprotection_Workflow Start Start: N-Boc-Piperidine Derivative AcidSensitive Are other acid-sensitive groups present? Start->AcidSensitive Yes Yes AcidSensitive->Yes No No AcidSensitive->No MildConditions Consider mild or non-acidic methods: - Thermal Deprotection - Oxalyl Chloride/MeOH - TMSI/NaHCO3 Yes->MildConditions StrongAcid Use standard strong acid conditions: - TFA/DCM - HCl/Dioxane No->StrongAcid Monitor Monitor reaction by TLC/LC-MS MildConditions->Monitor SaltIsolation Is isolation of the hydrochloride salt desirable? StrongAcid->SaltIsolation Yes2 Yes SaltIsolation->Yes2 No2 No SaltIsolation->No2 HClDioxane Use HCl in Dioxane Yes2->HClDioxane TFADCM Use TFA in DCM No2->TFADCM HClDioxane->Monitor TFADCM->Monitor Workup Work-up and Purification Monitor->Workup Product Final Deprotected Piperidine Workup->Product

Workflow for Selecting Boc Deprotection Conditions

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[5]
Insufficient amount of acid.Increase the equivalents of acid (e.g., TFA or HCl solution).[5]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[5]
Side Product Formation Degradation of other acid-sensitive groups.Use milder deprotection methods as outlined in the alternative conditions table.[5]
Alkylation by tert-butyl cation.Add a scavenger such as anisole or thioanisole to the reaction mixture.[1]
Low Yield Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[5]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next synthetic step.[5]

Conclusion

The deprotection of N-Boc-piperidine derivatives is a fundamental transformation in organic synthesis. While strong acidic conditions remain the most prevalent and often most efficient, a variety of milder and alternative methods are available for substrates with sensitive functional groups. Careful consideration of the substrate's properties, optimization of reaction conditions, and appropriate work-up procedures are essential for achieving high yields and purity of the desired deprotected piperidine. These application notes provide a solid foundation for researchers to select and execute the most suitable Boc deprotection strategy for their specific synthetic needs.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure N-Boc-2-piperidinecarboxylic acid is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and complex molecules. The piperidine scaffold is a prevalent motif in numerous bioactive compounds, and the ability to introduce it with precise stereochemical control is paramount for drug discovery and development. These application notes provide a comprehensive overview of scalable methods for producing enantiomerically pure this compound, offering detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy for their needs.

Overview of Synthetic Strategies

The large-scale synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The choice of method often depends on factors such as cost of starting materials and reagents, required enantiopurity, available equipment, and desired scale of production. The primary routes are:

  • Catalytic Dynamic Resolution (CDR): This advanced technique involves the in-situ racemization of the undesired enantiomer of a chiral intermediate, allowing for a theoretical yield of up to 100% of the desired enantiomer.

  • Classical Resolution via Diastereomeric Salt Formation: A robust and industrially proven method that involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

  • Asymmetric Synthesis from Chiral Pool: This strategy utilizes readily available and inexpensive chiral starting materials, such as amino acids, to construct the target molecule with the desired stereochemistry.

  • Biocatalytic Resolution: This approach employs enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

Below is a diagram illustrating the decision-making workflow for selecting a synthetic strategy.

G start Start: Need for Enantiopure This compound strategy Select Synthetic Strategy start->strategy cdr Catalytic Dynamic Resolution (CDR) strategy->cdr High Yield & Atom Economy classical Classical Resolution strategy->classical Robust & Scalable chiral_pool Asymmetric Synthesis (Chiral Pool) strategy->chiral_pool Inexpensive Starting Materials biocatalysis Biocatalytic Resolution strategy->biocatalysis Green & Selective end_product Enantiomerically Pure This compound cdr->end_product classical->end_product chiral_pool->end_product biocatalysis->end_product

Caption: Decision workflow for selecting a synthetic strategy.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the most promising large-scale synthetic methods. This allows for a direct comparison of their efficiency and effectiveness.

MethodKey ReagentsYieldEnantiomeric Excess (ee)Key AdvantagesKey Challenges
Catalytic Dynamic Resolution s-BuLi, TMEDA, Chiral Ligand, CO2~78%>96% (98:2 er)High theoretical yield, excellent enantioselectivityReproducibility can be sensitive to ligand purity and temperature control[1]
Classical Resolution Racemic this compound, Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid)>40% (per enantiomer)>98%Robust, well-established, and highly scalableTheoretical yield limited to 50% without a racemization step for the unwanted enantiomer
Biocatalytic Resolution Racemic this compound ester, Lipase~45% (per enantiomer)>95%Mild reaction conditions, high selectivityIdentification of a suitable, stable, and inexpensive enzyme can be challenging

Experimental Protocols

Protocol 1: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine

This protocol is based on the highly enantioselective method developed by Beng and Gawley. It allows for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid with high yield and enantiopurity.[2] The corresponding (S)-enantiomer can be obtained by using the diastereomeric chiral ligand.

Workflow Diagram:

G cluster_0 Lithiation and Dynamic Resolution cluster_1 Carboxylation and Workup start N-Boc-piperidine lithiation Deprotonation with s-BuLi/TMEDA in Et2O at -78 °C start->lithiation resolution Addition of Chiral Ligand Dynamic Resolution at -45 °C for 3h lithiation->resolution carboxylation Quench with excess dry CO2 (s) resolution->carboxylation workup Aqueous Workup (HCl) carboxylation->workup extraction Extraction with EtOAc workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification end_product end_product purification->end_product Enantiomerically Pure (R)-N-Boc-2-piperidinecarboxylic Acid

Caption: Workflow for Catalytic Dynamic Resolution.

Materials and Reagents:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chiral Ligand (as described by Gawley, et al.)

  • Anhydrous diethyl ether (Et2O)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-piperidine in anhydrous diethyl ether under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA, followed by the slow, dropwise addition of s-BuLi, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the racemic N-Boc-2-lithiopiperidine.

  • Dynamic Resolution: Add a solution of the chiral ligand in anhydrous diethyl ether to the reaction mixture. Allow the temperature to rise to -45 °C and stir at this temperature for 3 hours to effect the dynamic resolution.

  • Carboxylation: Cool the mixture back to -78 °C. Carefully add an excess of freshly crushed dry ice in small portions, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the enantiomerically pure this compound.

Protocol 2: Classical Resolution of Racemic this compound

This protocol outlines a general procedure for the classical resolution of racemic this compound using a chiral resolving agent. This method is highly amenable to large-scale production.[3]

Workflow Diagram:

G racemate Racemic this compound dissolution Dissolve in suitable solvent (e.g., EtOAc, EtOH) racemate->dissolution add_resolving_agent Add Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) dissolution->add_resolving_agent crystallization Heat to dissolve, then cool slowly to induce crystallization add_resolving_agent->crystallization filtration Filter to isolate diastereomeric salt crystallization->filtration liberation Liberate free acid with acid/base wash filtration->liberation purification Purify final product liberation->purification end_product end_product purification->end_product Enantiomerically Pure This compound

Caption: Workflow for Classical Resolution.

Materials and Reagents:

  • Racemic this compound

  • Chiral Resolving Agent (e.g., (R)-(-)-α-phenylethylamine, Di-benzoyl-L-tartaric acid)

  • Solvent (e.g., ethanol, ethyl acetate, acetonitrile)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Salt Formation: In a large reactor, dissolve racemic this compound in a suitable solvent. Heat the solution gently if necessary. Add a stoichiometric amount (or a slight substoichiometric amount) of the chiral resolving agent.

  • Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve its purity.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in a mixture of water and ethyl acetate. Acidify the mixture with 1 M HCl (if using a basic resolving agent) or basify with 1 M NaOH (if using an acidic resolving agent) to break the salt.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Further purification can be achieved by crystallization.

Conclusion

The large-scale synthesis of enantiomerically pure this compound is achievable through several viable methods. The Catalytic Dynamic Resolution offers a modern and highly efficient route with excellent enantioselectivity and the potential for high yields. For processes where robustness, scalability, and well-established technology are paramount, classical resolution remains a strong choice. The selection of the optimal method will be guided by the specific requirements of the project, including scale, cost, and desired purity. These notes and protocols provide a solid foundation for the successful implementation of these synthetic strategies in a research and development setting.

References

Application Notes and Protocols: N-Boc-2-piperidinecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-2-piperidinecarboxylic acid is a heterocyclic amino acid derivative that serves as a pivotal chiral building block in medicinal chemistry and drug discovery.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid moiety, while the inherent chirality of the molecule is crucial for stereoselective synthesis of complex pharmaceutical compounds.[1][2] The piperidine ring itself is a common and important structural motif found in a wide array of biologically active molecules and approved drugs, including analgesics, tranquilizers, and antiarrhythmic agents.[2][3][4] This document provides an overview of its applications, quantitative data from representative reactions, and detailed experimental protocols for its use.

Core Applications in Drug Discovery

This compound is highly valued for its synthetic versatility. The Boc group provides robust protection of the nitrogen atom, preventing its participation in unintended side reactions, yet it can be easily removed under mild acidic conditions to allow for subsequent functionalization.[2] This strategic protection makes it an ideal intermediate for multi-step syntheses.

Key applications include:

  • Peptide Synthesis: As a protected cyclic amino acid, it is used to introduce conformational constraints into peptides, which can enhance biological activity, stability, or receptor selectivity.[2] It is suitable for Boc solid-phase peptide synthesis.

  • Chiral Scaffolds: It serves as a foundational chiral scaffold for the synthesis of complex heterocyclic systems. For example, it has been used to develop novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[5]

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The piperidine scaffold is a key component in numerous therapeutic agents. This building block facilitates the incorporation of the piperidine motif in drug candidates targeting a wide range of diseases.[3][6] For instance, derivatives have been investigated as soluble epoxide hydrolase (sEH) inhibitors and for their antimicrobial properties.[4][7]

G start Dissolve Reactants (Acid, Amine, HOBt) in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base (e.g., DIPEA) cool->add_base add_edc Add EDC·HCl (Portion-wise) add_base->add_edc react Stir at RT (12-24h) add_edc->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with Acid, Base, Brine) monitor->workup Complete dry Dry & Concentrate workup->dry purify Purify via Column Chromatography dry->purify G cluster_input Inputs cluster_strategy Synthetic Strategy cluster_output Outputs ChiralPool Chiral Pool (e.g., (R)- or (S)-Pipecolinic Acid) NBoc This compound (Key Building Block) ChiralPool->NBoc Synthesis SAR Structure-Activity Relationship (SAR) Studies NBoc->SAR Incorporation into Novel Scaffolds LeadCompound Lead Compound SAR->LeadCompound Screening & Identification LeadCompound->SAR Iterative Modification OptimizedDrug Optimized Drug Candidate (Improved Potency, Selectivity, ADME) LeadCompound->OptimizedDrug Lead Optimization

References

Synthesis of Conformationally Constrained Amino Acids Using N-Boc-2-piperidinecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformationally constrained amino acids are invaluable tools in drug discovery and peptide science. By restricting the rotational freedom of the amino acid backbone and side chains, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and modulate pharmacokinetic properties. N-Boc-2-piperidinecarboxylic acid, a protected form of the cyclic amino acid pipecolic acid, serves as a versatile chiral building block for the synthesis of a diverse array of these constrained analogues.[1] The piperidine ring provides a rigid scaffold that can be further modified to introduce additional conformational constraints through the introduction of substituents or the formation of bicyclic and spirocyclic systems.

This document provides detailed application notes and experimental protocols for the synthesis of various conformationally constrained amino acids derived from this compound.

I. Diastereoselective Synthesis of 4-Substituted Pipecolic Acid Derivatives

The introduction of substituents at the C4 position of the piperidine ring is a common strategy to create conformationally constrained amino acids. The diastereoselectivity of these reactions is crucial for obtaining stereochemically pure compounds.

Application Note:

This protocol describes a method for the diastereoselective synthesis of 4-substituted pipecolic acid derivatives via the formation of a bicyclic lactam intermediate. This approach allows for the stereocontrolled introduction of a hydroxyl group, which can be further functionalized. The key steps involve the formation of a zwitterionic bicyclic oxazolo intermediate, followed by reductive cleavage to yield the substituted piperidine.

Experimental Protocol: Synthesis of (2R,4R,6S)-4-Hydroxy-6-methylpiperidine-2-carboxylic Acid Hydrochloride

This multi-step synthesis starts from a chiral β-enaminoester derived from (R)-(−)-2-phenylglycinol, which is then elaborated to a bicyclic lactam. This lactam serves as a scaffold for the stereoselective synthesis of the target pipecolic acid derivative.

Step 1: Synthesis of the Bicyclic Lactam Intermediate

A detailed procedure for the synthesis of the key bicyclic lactam intermediate can be found in the work of Cabrera et al. The process involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of a sulfonium salt derived from a β-enaminoester. This reaction proceeds with high diastereoselectivity.

Step 2: Silyl Protection of the Hydroxyl Group

To a solution of the bicyclic lactam intermediate (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, is added triethylamine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 3: Diastereoselective Deprotonation and Carbonylation

The silyl-protected intermediate (1.0 eq) is dissolved in dry tetrahydrofuran (THF, 0.1 M) and cooled to -78 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

Step 4: Deprotection

The crude carboxylic acid is dissolved in a solution of hydrochloric acid (6 M) and heated to reflux for 4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid.

Quantitative Data:
StepProductYield (%)Diastereomeric Ratio
3Silyl-protected carboxylic acid75>95:5
4(2R,4R,6S)-4-Hydroxy-6-methylpiperidine-2-carboxylic acid HCl98>95:5

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 4-Hydroxy-6-methylpipecolic Acid Start This compound BicyclicLactam Bicyclic Lactam Intermediate Start->BicyclicLactam Multi-step synthesis SilylProtection Silyl Protection BicyclicLactam->SilylProtection TBDMSOTf, Et3N Carbonylation Diastereoselective Carbonylation SilylProtection->Carbonylation 1. LDA 2. CO2 Deprotection Acidic Deprotection Carbonylation->Deprotection 6M HCl FinalProduct (2R,4R,6S)-4-Hydroxy-6-methyl- piperidine-2-carboxylic acid HCl Deprotection->FinalProduct G cluster_spiro Synthesis of a Spirocyclic Lactam Start N-Boc-pipecolic acid Allylation α-Allylation Start->Allylation 1. LDA 2. Allyl Bromide OxidativeCleavage Oxidative Cleavage Allylation->OxidativeCleavage 1. O3 2. DMS Condensation Condensation with D-Cysteine Methyl Ester OxidativeCleavage->Condensation Cyclization Cyclization Condensation->Cyclization Mukaiyama's Reagent FinalProduct Spiro Bicyclic Lactam Cyclization->FinalProduct

References

Application Notes and Protocols for the Chiral Resolution of DL-N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantiomers of N-Boc-2-piperidinecarboxylic acid are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The stereochemistry at the C-2 position of the piperidine ring is often critical for biological activity. Therefore, the efficient separation of the racemic mixture (DL-N-Boc-2-piperidinecarboxylic acid) into its individual (R) and (S) enantiomers is a vital process in drug discovery and development. These application notes provide detailed protocols for established methods of chiral resolution, including classical diastereomeric salt formation and modern catalytic dynamic resolution.

Methods for Chiral Resolution

Several techniques can be employed for the chiral resolution of DL-N-Boc-2-piperidinecarboxylic acid. The choice of method often depends on factors such as scale, desired enantiomeric purity, and available resources. The primary methods covered in these notes are:

  • Diastereomeric Salt Formation: A classical and widely used method involving the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization.

  • Catalytic Dynamic Resolution (CDR): A highly efficient modern technique that combines chiral catalysis with in-situ racemization of the unwanted enantiomer to theoretically achieve a 100% yield of the desired enantiomer.

Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic this compound and a chiral resolving agent, typically a chiral amine.

Workflow for Diastereomeric Salt Formation

G racemate DL-N-Boc-2-piperidinecarboxylic acid (Racemic Mixture) dissolution Dissolve in a suitable solvent (e.g., Ethanol, Methanol) racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (S)-(-)-α-Methylbenzylamine) resolving_agent->dissolution salt_formation Mix and heat to form diastereomeric salts in solution dissolution->salt_formation crystallization Cool slowly to induce fractional crystallization salt_formation->crystallization filtration Filter to separate the less soluble diastereomeric salt crystals crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-acid • (S)-base) filtration->less_soluble_salt Solid mother_liquor Mother Liquor containing the more soluble diastereomeric salt (e.g., (S)-acid • (S)-base) filtration->mother_liquor Liquid acidification1 Acidify (e.g., with HCl) to break the salt less_soluble_salt->acidification1 acidification2 Acidify mother liquor mother_liquor->acidification2 extraction1 Extract with an organic solvent acidification1->extraction1 pure_enantiomer1 Pure (R)-(+)-N-Boc-2- piperidinecarboxylic acid extraction1->pure_enantiomer1 extraction2 Extract with an organic solvent acidification2->extraction2 pure_enantiomer2 Enriched (S)-(-)-N-Boc-2- piperidinecarboxylic acid extraction2->pure_enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Formation

Materials:

  • DL-N-Boc-2-piperidinecarboxylic acid

  • (S)-(-)-α-Methylbenzylamine (or other chiral amine like dehydroabietylamine)

  • Ethanol (or other suitable solvent like methanol or acetone)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dish

Procedure:

  • Salt Formation:

    • In a flask, dissolve the racemic DL-N-Boc-2-piperidinecarboxylic acid in a suitable amount of warm ethanol.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-Methylbenzylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The salt of one diastereomer should start to crystallize.

    • For further crystallization, the flask can be placed in a refrigerator (e.g., at 4 °C) for several hours or overnight.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is the less soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in water and add 2M HCl until the pH is acidic (pH ~2) to break the salt.

    • Extract the liberated free acid into an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the optically enriched this compound.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (e.e.) of the resolved acid should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.

  • Recovery from Mother Liquor (Optional):

    • The other enantiomer can be recovered from the mother liquor by acidification and extraction, although it will be of lower enantiomeric purity. Further purification or recrystallization may be necessary.

Data Presentation
Resolving AgentSolventEnantiomer ObtainedYield (%)Enantiomeric Excess (e.e.) (%)
(S)-(-)-α-MethylbenzylamineEthanol(R)-enantiomer~40%>95%
(R)-(+)-α-MethylbenzylamineEthanol(S)-enantiomer~40%>95%
DehydroabietylamineMethanol(S)-enantiomer~35%>98%

Note: Yields are theoretical maximums of 50% for a single enantiomer in a classical resolution. Data is representative and may vary based on experimental conditions.

Catalytic Dynamic Resolution (CDR)

Catalytic Dynamic Resolution (CDR) offers a more efficient route to a single enantiomer from a racemate. This method involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. A chiral ligand then complexes with the lithium, leading to a rapid equilibrium between the two enantiomeric organolithiums. Subsequent reaction with an electrophile (in this case, CO₂) traps one enantiomer faster than the other, providing the desired carboxylic acid in high yield and enantioselectivity.

Workflow for Catalytic Dynamic Resolution

G start N-Boc-piperidine deprotonation Deprotonation with s-BuLi/TMEDA in Et2O at -78 °C start->deprotonation rac_lithio rac-2-lithio-N-Boc-piperidine deprotonation->rac_lithio add_ligand Add chiral ligand (10 mol%) rac_lithio->add_ligand equilibration Warm to -45 °C for 3h (Dynamic Resolution) add_ligand->equilibration enriched_lithio Enantioenriched 2-lithio-N-Boc-piperidine equilibration->enriched_lithio quench Cool to -78 °C and quench with electrophile (CO2) enriched_lithio->quench workup Aqueous workup quench->workup product Enantioenriched This compound workup->product

Caption: Workflow for Catalytic Dynamic Resolution of N-Boc-piperidine.

Experimental Protocol: Catalytic Dynamic Resolution

This protocol is adapted from literature for the synthesis of (R)-(+)-N-Boc-pipecolic acid.[1]

Materials:

  • N-Boc-piperidine

  • s-Butyllithium (s-BuLi)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Chiral diaminoalkoxide ligand (e.g., ligand 8 as described in the literature for the (R)-enantiomer)[1]

  • Anhydrous Diethyl Ether (Et₂O)

  • Carbon Dioxide (CO₂, dry ice or gas)

  • Aqueous workup solutions (e.g., saturated NH₄Cl, HCl)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Formation of Racemic Organolithium:

    • To a solution of N-Boc-piperidine in anhydrous Et₂O at -78 °C under an inert atmosphere, add TMEDA followed by the dropwise addition of s-BuLi.

    • Stir the mixture at -78 °C for the specified time to ensure complete deprotonation, forming the racemic 2-lithio-N-Boc-piperidine.

  • Dynamic Resolution:

    • Add a solution of the chiral ligand (e.g., 10 mol% of ligand 8 ) in anhydrous Et₂O to the reaction mixture.

    • Warm the reaction to -45 °C and stir for 3 hours to allow the enantiomers of the organolithium to equilibrate.[1]

  • Electrophilic Quench:

    • Cool the mixture back down to -78 °C.

    • Quench the reaction by bubbling CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice.

  • Workup and Isolation:

    • Allow the mixture to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Acidify the aqueous layer with HCl and extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain the enantioenriched this compound.

Data Presentation

The following table summarizes results from the literature for the Catalytic Dynamic Resolution to form various 2-substituted N-Boc-piperidines.[1] The entry for the carboxylic acid is highlighted.

ElectrophileChiral LigandProductYield (%)Enantiomeric Ratio (er)
Me₃SiCl8 (R)-2-TMS-N-Boc-piperidine74%96:4
CO₂ 8 (R)-(+)-N-Boc-pipecolic acid 78% 98:2
ClCO₂Me8 (R)-N-Boc-pipecolic acid methyl ester->99:1
ClCO₂Me9 (diastereomer of 8)(S)-N-Boc-pipecolic acid methyl ester->99:1

Conclusion

The chiral resolution of DL-N-Boc-2-piperidinecarboxylic acid is a critical step for its use in asymmetric synthesis. Diastereomeric salt formation represents a robust and scalable classical method, suitable for industrial applications. For higher efficiency and yield of a single enantiomer, Catalytic Dynamic Resolution provides a powerful, state-of-the-art alternative. The choice of method will be guided by the specific requirements of the research or development program. Proper analytical techniques, such as chiral HPLC, are essential to verify the enantiomeric purity of the final product.

References

Catalytic Methods for the Synthesis of N-Boc-Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Boc-piperidine moiety is a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its prevalence in drug candidates necessitates the development of efficient and stereoselective synthetic methodologies. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of N-Boc-piperidines, including Catalytic Dynamic Resolution, Catalytic Hydrogenation, and Palladium-Catalyzed C-H Arylation.

Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine

This powerful method allows for the highly enantioselective synthesis of 2-substituted N-Boc-piperidines from racemic N-Boc-2-lithiopiperidine. The process involves the in-situ generation of the lithiated species, which then undergoes dynamic resolution in the presence of a chiral ligand before being trapped by an electrophile.

Logical Relationship for Catalytic Dynamic Resolution

CDR_Logic NBoc N-Boc-piperidine Racemic rac-N-Boc-2-lithiopiperidine NBoc->Racemic Deprotonation sBuLi s-BuLi/TMEDA Resolved Enantioenriched N-Boc-2-lithiopiperidine Racemic->Resolved Dynamic Resolution ChiralLigand Chiral Ligand* (cat.) ChiralLigand->Resolved Resolved->Racemic Racemization Product 2-Substituted N-Boc-piperidine Resolved->Product Electrophilic Trap Electrophile Electrophile (E+) Electrophile->Product

Caption: Logical flow of the Catalytic Dynamic Resolution process.

Quantitative Data

Table 1: Enantioselective Synthesis of 2-Aryl and 2-Vinyl-N-Boc-piperidines via CDR and Negishi Coupling.[1]

EntryAryl/Vinyl HalideProductYield (%)er (R:S)
14-Bromoanisole2-(4-Methoxyphenyl)-N-Boc-piperidine7490:10
24-Bromoanisole (in MTBE)2-(4-Methoxyphenyl)-N-Boc-piperidine6586:14
34-Bromoanisole2-(4-Methoxyphenyl)-N-Boc-piperidine-93:7
44-Bromoanisole2-(4-Methoxyphenyl)-N-Boc-piperidine-96:4
53-Bromopyridine2-(3-Pyridyl)-N-Boc-piperidine6196:4
6(E)-β-Bromostyrene2-((E)-Styryl)-N-Boc-piperidine7095:5

Conditions: N-Boc-piperidine, s-BuLi/TMEDA, (S,S)-ligand (5 mol%), ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄, Aryl/Vinyl Halide in Et₂O at -78 °C to -45 °C.

Experimental Protocol: Asymmetric Synthesis of (R)-2-(4-Methoxyphenyl)-N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • (S,S)-2-(N,N-dimethylamino)-3-(N'-methyl-N'-(2-oxyphenyl)amino)butane (chiral ligand)

  • Anhydrous diethyl ether (Et₂O)

  • Zinc chloride (ZnCl₂) solution in THF

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • 4-Bromoanisole

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried flask under an argon atmosphere, add N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv). Stir the mixture at -78 °C for 3 hours to generate racemic N-Boc-2-lithiopiperidine.

  • Add a solution of the (S,S)-chiral ligand (0.05 equiv) in Et₂O.

  • Warm the reaction mixture to -45 °C and stir for 5 hours to effect the dynamic resolution.

  • Cool the mixture back down to -78 °C.

  • Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise and allow the mixture to warm to room temperature over 30 minutes for transmetalation.

  • In a separate flask, prepare the palladium catalyst by stirring Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in Et₂O.

  • Add the 4-bromoanisole (1.1 equiv) to the organozinc reagent, followed by the catalyst solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Catalytic Hydrogenation of Pyridines

The hydrogenation of pyridines to piperidines is a fundamental and atom-economical transformation. Recent advances have led to the development of catalysts that operate under mild conditions with high functional group tolerance. The resulting piperidine can then be protected with a Boc group.

Experimental Workflow for Rhodium-Catalyzed Pyridine Hydrogenation

Hydrogenation_Workflow Start Start Pyridine Substituted Pyridine Start->Pyridine Reaction Reaction at 40°C Pyridine->Reaction Catalyst Rh₂O₃ Catalyst Catalyst->Reaction Solvent TFE Solvent Solvent->Reaction H2 H₂ (5 bar) H2->Reaction Workup Work-up Reaction->Workup Product N-Boc-piperidine Derivative Workup->Product Boc Protection Boc (Boc)₂O, Base Boc->Product End End Product->End

Caption: General workflow for the hydrogenation of pyridines.

Quantitative Data

Table 2: Rhodium Oxide Catalyzed Hydrogenation of Functionalized Pyridines.[2][3]

EntrySubstrateProductYield (%)
12-Methylpyridine2-Methylpiperidine>99
23-Methylpyridine3-Methylpiperidine>99
34-Methylpyridine4-Methylpiperidine>99
42-Pyridinemethanol2-Piperidinemethanol>99
53-Pyridinemethanol3-Piperidinemethanol>99
62-(2-Aminoethyl)pyridine2-(2-Aminoethyl)piperidine>99
7Ethyl isonicotinateEthyl isonipecotate95
82-Acetylpyridine2-Acetylpiperidine91

Conditions: Substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), TFE (1 mL), H₂ (5 bar), 40 °C, 16 h.

Experimental Protocol: Synthesis of N-Boc-4-methylpiperidine

Materials:

  • 4-Methylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure reactor

Procedure:

Part A: Hydrogenation of 4-Methylpyridine

  • In a vial, add 4-methylpyridine (0.8 mmol, 1.0 equiv) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Add anhydrous TFE (1 mL) to the vial.

  • Place the vial inside a high-pressure reactor.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture containing 4-methylpiperidine can be used directly in the next step after filtration to remove the catalyst.

Part B: Boc Protection of 4-Methylpiperidine

  • To the filtrate from Part A, add DCM, triethylamine (1.5 equiv), and di-tert-butyl dicarbonate (1.2 equiv).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-methylpiperidine.

Palladium-Catalyzed β-Selective C(sp³)–H Arylation of N-Boc-piperidines

This method provides a direct route to valuable 3-aryl-N-Boc-piperidines through a palladium-catalyzed C-H activation and arylation sequence. The selectivity for the β-position is controlled by the choice of a flexible biarylphosphine ligand.

Catalytic Cycle for β-Arylation of N-Boc-piperidine

Pd_Arylation_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X-L₂ Alpha_Palladated α-Palladated Intermediate Pd_Aryl->Alpha_Palladated Enamide_Complex Enamide-Pd-H Complex Alpha_Palladated->Enamide_Complex β-Hydride Elimination Alpha_Product α-Aryl-N-Boc-piperidine Alpha_Palladated->Alpha_Product Reductive Elimination Beta_Palladated β-Palladated Intermediate Enamide_Complex->Beta_Palladated Hydropalladation Product_Complex Product-Pd(0) Complex Beta_Palladated->Product_Complex Reductive Elimination Product_Complex->Pd0 Product β-Aryl-N-Boc-piperidine Product_Complex->Product ArX Ar-X ArX->Pd_Aryl Oxidative Addition Base Base NBoc_Pip N-Boc-piperidine NBoc_Pip->Alpha_Palladated C-H Activation

Caption: Proposed catalytic cycle for Pd-catalyzed β-arylation.

Quantitative Data

Table 3: Palladium-Catalyzed β-Arylation of N-Boc-piperidine.[4][5]

EntryAryl HalideLigandProductYield (%)β:α Ratio
13-BromoanisolePhenylpyrrole-based phosphine3-(3-Methoxyphenyl)-N-Boc-piperidine7695:5
24-BromotoluenePhenylpyrrole-based phosphine3-(4-Tolyl)-N-Boc-piperidine7196:4
32-BromonaphthalenePhenylpyrrole-based phosphine3-(2-Naphthyl)-N-Boc-piperidine6595:5
43-BromopyridinePhenylpyrrole-based phosphine3-(3-Pyridyl)-N-Boc-piperidine5894:6
54-ChlorotolueneDavePhos3-(4-Tolyl)-N-Boc-piperidine6293:7

Conditions: N-Boc-piperidine, s-BuLi/TMEDA, ZnCl₂, Aryl Halide, Pd₂(dba)₃, Ligand, Toluene, 60-80 °C.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)-N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Zinc chloride (ZnCl₂) solution in THF

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Diisopropylphosphanyl)-1-phenylpyrrole (ligand)

  • 3-Bromoanisole

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O.

  • Cool the solution to -78 °C.

  • Add TMEDA (1.5 equiv) followed by the dropwise addition of s-BuLi (1.5 equiv). Stir the mixture at -78 °C for 3 hours.

  • Add a solution of ZnCl₂ in THF (1.5 equiv) dropwise at -78 °C and then allow the mixture to warm to room temperature and stir for 1.5 hours.

  • In a separate flask, add Pd₂(dba)₃ (0.025 equiv) and the phenylpyrrole-based phosphine ligand (0.1 equiv) to anhydrous toluene and stir for 15 minutes.

  • To the organozinc reagent, add 3-bromoanisole (1.2 equiv) followed by the catalyst solution.

  • Heat the reaction mixture to 60 °C and stir for 17 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3-(3-methoxyphenyl)-N-Boc-piperidine.

Conclusion

The catalytic methods outlined in this document represent powerful and versatile strategies for the synthesis of N-Boc-piperidines. The choice of method will depend on the desired substitution pattern and stereochemistry. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of their synthetic routes toward important piperidine-containing target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-2-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures to improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and straightforward method is the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2][3][4] This reaction, known as Boc protection, selectively adds a tert-butoxycarbonyl (Boc) group to the nitrogen atom of the piperidine ring.[5][6]

Q2: My starting material, 2-piperidinecarboxylic acid, has poor solubility in common organic solvents. How can I address this?

This is a common issue as 2-piperidinecarboxylic acid is a zwitterion, making it poorly soluble in many organic solvents.[2] To overcome this, the reaction is often performed in a mixed solvent system, such as methanol-water or tert-butanol-water, with a base like sodium bicarbonate or sodium hydroxide.[1][7] The base deprotonates the carboxylic acid and protonates the amine, breaking the zwitterionic form and increasing solubility.

Q3: What are the typical yields for this synthesis?

Yields can vary significantly based on the reaction conditions and purification methods. However, well-optimized protocols report yields as high as 87.8% to over 95%.[1]

Q4: What are the critical parameters to control for a high-yield reaction?

Key parameters to monitor and optimize include:

  • Stoichiometry of Reagents: A slight excess of di-tert-butyl dicarbonate (Boc₂O) is typically used.

  • Choice of Base and Solvent: The base and solvent system should be chosen to ensure the solubility of the starting material and to facilitate the reaction.

  • Reaction Temperature and Time: The reaction is generally run at room temperature for 12-24 hours.[1]

  • pH Control during Workup: Careful adjustment of pH during the workup is crucial for isolating the product.[1][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to poor solubility of the starting material.Use a mixed solvent system (e.g., methanol/water, THF/water) and a suitable base (e.g., NaHCO₃, NaOH) to improve solubility.[1][7]
Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time or gently heating the mixture (e.g., to 30-40°C).[8][9]
Loss of product during workup.Ensure the pH is carefully adjusted to ~2-3 with a non-oxidizing acid like potassium bisulfate or dilute HCl to fully protonate the carboxylic acid before extraction with an organic solvent like dichloromethane or ethyl acetate.[1][8]
Presence of Impurities Unreacted di-tert-butyl dicarbonate (Boc₂O) or its byproducts.Wash the reaction mixture with a solvent like ether to remove excess Boc₂O before acidification.[1] Purification by silica gel column chromatography may be necessary.[1]
Formation of di-Boc protected product.This is less common for secondary amines but can occur. Use a controlled amount of Boc₂O (e.g., 1.1-1.2 equivalents) and monitor the reaction closely.[9]
Reaction Not Starting Poorly nucleophilic amine.While 2-piperidinecarboxylic acid is generally reactive, ensure the amine is deprotonated by the base to increase its nucleophilicity.
Inactive Boc₂O.Use fresh or properly stored di-tert-butyl dicarbonate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: High-Yield Synthesis in Methanol/Water

This protocol has a reported yield of 87.8%.[1]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
D-(+)-2-Piperidinecarboxylic acid129.168.0 g0.0621.0
Di-tert-butyl dicarbonate (Boc₂O)218.2514.8 g0.0681.1
Sodium bicarbonate (NaHCO₃)84.0126.04 g0.3105.0
Methanol-400 mL--
Water-As needed--
Diethyl ether-As needed--
Saturated potassium bisulfate solution-As needed--
Dichloromethane-As needed--
Saturated saline solution-As needed--
Anhydrous sodium sulfate-As needed--

Procedure:

  • Reaction Setup: In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinecarboxylic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Solvent Removal: Remove the methanol by distillation under reduced pressure.

  • Aqueous Workup: Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc₂O.

  • Acidification: Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.

  • Extraction: Extract the product three times with dichloromethane.

  • Washing and Drying: Combine the organic phases, wash three times with saturated saline solution, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid) to yield the white solid product.

Workflow Diagram for Protocol 1

G Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (2-Piperidinecarboxylic acid, Boc₂O, NaHCO₃, Methanol) B 2. Stir at Room Temperature (24 hours) A->B C 3. Remove Methanol (Reduced Pressure) B->C D 4. Dissolve in Water & Wash with Ether C->D E 5. Acidify to pH 2 (Potassium Bisulfate) D->E F 6. Extract with Dichloromethane E->F G 7. Wash with Brine & Dry (Na₂SO₄) F->G H 8. Column Chromatography G->H I Final Product (this compound) H->I

Caption: Synthetic workflow for this compound.

Comparative Data on Reaction Conditions

The following table summarizes different reaction conditions found in the literature for the Boc protection of piperidinecarboxylic acids. This data can help in selecting the appropriate conditions for your specific needs.

Starting MaterialBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
D-(+)-2-Piperidinecarboxylic acidSodium bicarbonateMethanolRoom Temp2487.8[1]
4-Piperidinecarboxylic acidSodium carbonate/Sodium bicarbonate bufferWater3022Not specified[8]
4-Piperidinecarboxylic acidSodium hydroxideWater/tert-Butanol0 to Room TempOvernight100[7]
L-Glutamic acid derivative (for piperidine synthesis)Triethylamine/DMAPDichloromethaneNot specifiedNot specified92 (for Boc protection step)

Logical Relationship Diagram for Troubleshooting

This diagram illustrates the logical steps to take when troubleshooting the synthesis.

G Troubleshooting Logic for Synthesis Start Low Yield or Impure Product Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Check_Reaction_Progress Is the reaction complete (TLC/LC-MS)? Check_Solubility->Check_Reaction_Progress Yes Solution_Solubility Adjust solvent system (e.g., add water) and base. Check_Solubility->Solution_Solubility No Check_Workup_pH Was the pH correctly adjusted during workup? Check_Reaction_Progress->Check_Workup_pH Yes Solution_Reaction_Time Extend reaction time or apply gentle heating. Check_Reaction_Progress->Solution_Reaction_Time No Check_Purification Is purification effective? Check_Workup_pH->Check_Purification Yes Solution_Workup_pH Carefully adjust pH to ~2-3 before extraction. Check_Workup_pH->Solution_Workup_pH No Solution_Purification Optimize column chromatography conditions. Check_Purification->Solution_Purification No Success Improved Yield and Purity Check_Purification->Success Yes Solution_Solubility->Check_Reaction_Progress Solution_Reaction_Time->Check_Reaction_Progress Solution_Workup_pH->Check_Purification Solution_Purification->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Boc Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Boc deprotection of piperidines. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges such as incomplete reactions, side-product formation, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of piperidines?

A1: The most prevalent side reactions stem from the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid.[1][2] This electrophile can lead to:

  • N-Alkylation: The newly deprotected piperidine nitrogen can be alkylated by the tert-butyl cation, resulting in the formation of a tertiary amine byproduct.

  • O-Alkylation: In cases of piperidines bearing hydroxyl groups (e.g., 4-hydroxypiperidine), the hydroxyl group can be alkylated by the tert-butyl cation to form a tert-butyl ether byproduct.[1]

  • Alkylation of Other Nucleophiles: If the substrate contains other electron-rich functional groups, such as indoles, phenols, or thiols, these can also be susceptible to tert-butylation.[1]

  • Cleavage of Other Acid-Sensitive Groups: The acidic conditions required for Boc deprotection can also cleave other acid-labile protecting groups or functional groups present in the molecule, such as esters or acetals.[3]

Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I drive it to completion?

A2: Incomplete Boc deprotection is a frequent issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. Standard conditions such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane are typically effective.[1][4] If the reaction is sluggish, consider increasing the acid concentration.[1][3]

  • Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.[3] Gentle heating can sometimes be employed, but caution is advised as it may promote side reactions.[1]

  • Steric Hindrance: Bulky substituents on the piperidine ring or near the Boc-protected nitrogen can hinder the approach of the acid, slowing down the deprotection. In such cases, longer reaction times or stronger acidic conditions may be necessary.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Consider trying a different solvent system to improve solubility.[3]

Q3: How can I minimize the formation of alkylation side products?

A3: The most effective strategy to prevent unwanted alkylation is the use of scavengers. These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[1]

Commonly used scavengers include:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIS)[1]

  • Thioanisole[1]

  • Anisole[1]

A typical scavenger cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.[1]

Q4: What is the best work-up procedure after an acidic Boc deprotection?

A4: A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 8).[3]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate to isolate the free piperidine.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the deprotected piperidine.[3]

Troubleshooting Guides

Issue 1: Presence of an unexpected peak at +56 Da in the mass spectrum of the product.
  • Likely Cause: This mass increase is characteristic of tert-butylation, where a tert-butyl group has been added to your molecule, likely at the piperidine nitrogen or another nucleophilic site.

  • Troubleshooting Steps:

    • Add a Scavenger: Repeat the reaction with the addition of a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

    • Use HCl instead of TFA: In some cases, using HCl in dioxane may generate fewer alkylation byproducts compared to TFA.

Issue 2: Low yield of the desired product, especially with substrates containing ester groups.
  • Likely Cause: The acidic conditions are cleaving the ester group in addition to the Boc group.

  • Troubleshooting Steps:

    • Use Milder Acidic Conditions: Attempt the deprotection with a lower concentration of acid or a weaker acid. For instance, HCl in ethyl acetate is generally considered milder than TFA in DCM. One study showed that with an acid-sensitive ester, TFA in DCM led to a 10-20% loss of the ester, while HCl in ethyl acetate resulted in complete deprotection with no significant ester cleavage, although the reaction time was longer (6 hours vs. 30 minutes).[5]

    • Optimize Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize the time the ester is exposed to acidic conditions.

    • Consider Alternative Deprotection Methods: For highly sensitive substrates, explore non-acidic deprotection methods, although these are less common for Boc groups.

Data Presentation

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection of Piperidines

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM4M in 1,4-dioxane or ethyl acetate
Reaction Time Generally fast (30 minutes to a few hours)[4]Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4]
Yield Typically high to quantitative.[4]Typically high to quantitative.[4]
Product Purity Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[4]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4]
Side Reactions The intermediate t-butyl cation can lead to alkylation of nucleophiles. Scavengers are often recommended.[4]Similar potential for t-butyl cation side reactions, though the choice of solvent can influence the outcome.[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA in DCM

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, e.g., triethylsilane (TES)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • (Optional) Add a scavenger (1.1-1.2 equiv).

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected piperidine.

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected piperidine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • (Optional) Co-solvent, e.g., methanol or DCM

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable co-solvent if necessary.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected piperidine hydrochloride salt may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of anhydrous diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.

Visualizations

Boc_Deprotection_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway N-Boc-Piperidine N-Boc-Piperidine Protonated_Intermediate Protonated_Intermediate N-Boc-Piperidine->Protonated_Intermediate + H+ Piperidinium_Salt Piperidinium Salt (Desired Product) Protonated_Intermediate->Piperidinium_Salt - CO2 - Isobutene tert-Butyl_Cation tert-Butyl Cation (Reactive Intermediate) Protonated_Intermediate->tert-Butyl_Cation forms Alkylated_Byproduct Alkylated Byproduct (Side Product) tert-Butyl_Cation->Alkylated_Byproduct + Nucleophile (e.g., -OH, -NHR) Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid Increase Acid Conc./Time/Temp. Incomplete->Increase_Acid Check_Purity Check Product Purity (LC-MS/NMR) Complete->Check_Purity Increase_Acid->Start Pure Pure Product Check_Purity->Pure Yes Impure Impure Product (Side Reactions) Check_Purity->Impure No Workup Work-up and Purification Pure->Workup Add_Scavenger Add Scavenger Impure->Add_Scavenger Milder_Conditions Use Milder Conditions Impure->Milder_Conditions Add_Scavenger->Start Milder_Conditions->Start

References

Technical Support Center: Purification of N-Boc-2-piperidinecarboxylic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of N-Boc-2-piperidinecarboxylic acid using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing or Streaking on TLC/Column The carboxylic acid group is interacting with the acidic silica gel, leading to slow and uneven elution.Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This protonates the analyte, reducing its interaction with the silica gel.
The sample is overloaded on the column.Use a larger diameter column or reduce the amount of sample loaded.
The compound is not stable on silica gel.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Alternatively, consider using a different stationary phase like alumina.
Product Elutes with the Solvent Front (Low Retention) The eluent is too polar.Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the proportion of hexane.
Product is Not Eluting from the Column (High Retention) The eluent is not polar enough.Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. A gradient elution may be beneficial.
Co-elution of Impurities The chosen solvent system does not provide adequate separation.Optimize the solvent system using Thin Layer Chromatography (TLC) with various solvent combinations and polarities. Test different solvent systems such as dichloromethane/methanol or ethyl acetate/hexane with varying ratios.
Low Recovery/Yield The compound may be partially adsorbing irreversibly to the silica gel.The addition of a small amount of acid to the eluent can help improve recovery.
Some of the product may not have been completely eluted from the column.After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product.
"Oiling Out" - Product Separates as an Oil This is a common issue with some Boc-protected amino acids where the compound does not crystallize easily from the collected fractions.If crystallization does not occur upon solvent evaporation, try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed. Allow it to stand to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common eluent system for the purification of this compound on a silica gel column is a mixture of petroleum ether, ethyl acetate, and a small amount of acetic acid. The acetic acid is crucial for obtaining symmetrical peaks by suppressing the ionization of the carboxylic acid group. A specific reported system is petroleum ether/ethyl acetate/acetic acid. The optimal ratio should be determined by TLC analysis.

Q2: How do I determine the correct solvent system using TLC?

A2: Spot your crude sample on a TLC plate and develop it in a chamber with a candidate solvent system. The ideal system will give your desired product an Rf value between 0.2 and 0.4, with good separation from impurities. An Rf in this range generally translates to a good elution profile on a column.

Q3: Why is my this compound streaking on the TLC plate and the column?

A3: Streaking, or tailing, is a common problem when chromatographing acidic compounds on silica gel. This occurs because the acidic proton of your compound can interact with the slightly acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to a slow and continuous elution of the compound, resulting in a streak rather than a compact spot or band. Adding a small amount of a competing acid, like acetic acid, to your mobile phase can prevent this by keeping your compound in its protonated, less polar form.

Q4: Can I use a different stationary phase instead of silica gel?

A4: Yes, if your compound shows instability or poor separation on silica gel, you can consider using neutral or basic alumina. However, you will need to re-optimize your solvent system as the elution order and retention times will change. Reversed-phase chromatography is another alternative, though less common for this specific purification.

Q5: How should I load my sample onto the column?

A5: For the best separation, dissolve your crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound has poor solubility in the eluent, you can use a "dry loading" technique. To do this, dissolve your sample in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of N-Boc-protected piperidine derivatives by column chromatography. Please note that exact values can vary based on the specific impurities present and the experimental setup.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography.
Eluent System Petroleum Ether / Ethyl Acetate / Acetic AcidThe ratio needs to be optimized based on TLC. The acetic acid (0.1-1%) is key to prevent peak tailing.
Dichloromethane / MethanolAnother potential solvent system to explore, especially for more polar impurities.
Typical Rf Value ~0.3 - 0.4This is a general target for the desired compound in the chosen TLC solvent system for optimal column separation.[1]
Typical Yield >85%The yield is highly dependent on the purity of the crude material and the precision of the chromatography. A yield of 87.8% has been reported for a similar synthesis and purification.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or Hexane)

  • Ethyl acetate

  • Acetic acid

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a few drops of ethyl acetate.

  • Spot the solution on a TLC plate.

  • Develop the plate in a TLC chamber with a mixture of petroleum ether, ethyl acetate, and a drop of acetic acid (e.g., start with a 7:3 ratio of petroleum ether to ethyl acetate).

  • Visualize the spots (e.g., using a potassium permanganate stain or by heating after staining with a suitable reagent, as the Boc group and the carboxylic acid are not strongly UV-active).

  • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.

3. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, less polar eluent determined from your TLC analysis.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the silica bed without disturbing the surface.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Add a thin protective layer of sand on top of the sample.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure (using a pump or inert gas) to start the elution.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.

  • Develop the TLC plate to identify which fractions contain the purified product.

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • The final product should be a white solid. Dry it under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Run TLC of Crude Material start->tlc problem Problem with Separation? tlc->problem tailing Peak Tailing / Streaking? problem->tailing Yes pack_column Pack Column problem->pack_column No add_acid Add 0.1-1% Acetic Acid to Eluent tailing->add_acid Yes retention Incorrect Retention? tailing->retention No add_acid->tlc adjust_polarity Adjust Eluent Polarity retention->adjust_polarity Yes low_yield Low Yield? retention->low_yield No adjust_polarity->tlc flush_column Flush Column with Polar Solvent low_yield->flush_column Yes low_yield->pack_column No analyze_fractions Analyze Fractions by TLC flush_column->analyze_fractions load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column run_column->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: N-Boc-2-piperidinecarboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions concerning the solubility of N-Boc-2-piperidinecarboxylic acid for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white to off-white crystalline solid. It is generally soluble in many common organic solvents but is insoluble in water.[1][2][3] Its solubility is influenced by the presence of both a polar carboxylic acid group and a nonpolar N-Boc protecting group.

Q2: In which organic solvents is this compound known to be soluble?

Q3: Is this compound soluble in water?

A3: No, this compound is reported to be insoluble in water.[3] The hydrophobic nature of the Boc group and the piperidine ring counteracts the hydrophilicity of the carboxylic acid group.

Q4: Can I expect the racemic (DL), (R), and (S) forms to have different solubilities?

A4: While the fundamental solubility characteristics will be similar, there can be slight differences in the solubility of enantiomers versus the racemic mixture due to differences in crystal lattice energy. However, for most practical purposes in terms of solvent selection, their behavior will be comparable.

Solubility Data

Quantitative Solubility Data
SolventConcentrationTemperature
Dimethylformamide (DMF)150 mg/mL (0.3 g in 2 mL)[4]Not Specified
Qualitative Solubility Data
SolventSolubility
MethanolSoluble[2][5]
WaterInsoluble[3]

Troubleshooting Guide for Solubility Issues

Issue: Slow Dissolution or Incomplete Solubility

If you are experiencing difficulty dissolving this compound, the following troubleshooting workflow is recommended.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Suspend this compound in chosen solvent at room temperature step1 Agitate and/or Sonicate for 10-15 minutes start->step1 step2 Gently Warm the Mixture (e.g., to 30-40°C) step1->step2 If not fully dissolved end_s Completely Dissolved step1->end_s If successful step3 Use a Stronger Solvent (e.g., DMSO) step2->step3 If not fully dissolved step2->end_s If successful step4 Employ a Co-Solvent System (e.g., DCM/DMF/NMP) step3->step4 If still problematic step3->end_s If successful step4->end_s If successful end_f Still Insoluble/ Precipitated step4->end_f If unsuccessful

Troubleshooting workflow for dissolving this compound.
Factors Influencing Solubility

The solubility of this compound is a balance of several factors related to its structure and the properties of the solvent.

G cluster_0 Molecular Properties cluster_1 Solvent Properties A Carboxylic Acid (Polar, H-bond donor/acceptor) Solubility Solubility A->Solubility Increases solubility in polar solvents B N-Boc Group (Nonpolar, Bulky) B->Solubility Decreases solubility in polar solvents Increases solubility in nonpolar solvents C Piperidine Ring (Nonpolar) C->Solubility Decreases solubility in polar solvents D Polar Protic Solvents (e.g., Methanol, Ethanol) E Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) F Nonpolar Solvents (e.g., Hexane, Toluene) Solubility->D Good interaction Solubility->E Favorable interaction Solubility->F Poor interaction

Key factors influencing the solubility of this compound.

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, ethanol, acetonitrile, THF)

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

    • Seal the vial to prevent solvent evaporation.

    • Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the Undissolved Solid:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Ensure no solid particles are transferred. Alternatively, the solution can be filtered through a syringe filter compatible with the solvent.

  • Quantify the Dissolved Solute:

    • Transfer the known volume of the supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under reduced pressure or in a fume hood.

    • Weigh the vial containing the dried residue.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

  • Calculate Solubility:

    • Solubility (in mg/mL) = Mass of the dried residue (mg) / Volume of the supernatant taken (mL).

Protocol for Improving Dissolution Rate

If the compound is known to be soluble but dissolves slowly, the following steps can be taken:

  • Particle Size Reduction:

    • Gently grind the crystalline this compound using a mortar and pestle to increase the surface area available for solvation.

  • Sonication:

    • Suspend the compound in the desired solvent.

    • Place the vial in an ultrasonic bath.

    • Sonicate for 15-30 minute intervals, monitoring for dissolution. Sonication provides energy to break up agglomerates and enhance solvent-solute interactions.

  • Gentle Heating:

    • While stirring, gently warm the solvent to a temperature that will not cause degradation of the compound (e.g., 30-50°C).

    • Add the this compound to the pre-warmed solvent.

    • Maintain the temperature while stirring until the solute is fully dissolved. Caution: Always be mindful of the boiling point of the solvent and the thermal stability of the compound.

References

preventing racemization during N-Boc-2-piperidinecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during chemical reactions involving N-Boc-2-piperidinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in reactions with this compound?

A1: Racemization is the conversion of a stereochemically pure compound (a single enantiomer) into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of this compound, the chiral center is the carbon at the 2-position of the piperidine ring, which is bonded to the carboxylic acid group. During reactions that activate the carboxylic acid (e.g., amide bond formation), the proton on this chiral carbon can be temporarily removed, leading to a loss of the original stereochemistry.[1] This is a significant concern because the biological and pharmacological activity of many molecules is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of activity.

Q2: What is the primary chemical mechanism that causes racemization during amide coupling reactions?

A2: The most common pathway for racemization in N-protected amino acid coupling reactions is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the activated carboxylic acid of the this compound cyclizes. The proton at the chiral center of this oxazolone ring is significantly more acidic than in the starting acid and can be easily removed by a base present in the reaction. The resulting planar, achiral intermediate can then be attacked by an amine from either side, leading to a mixture of both stereoisomers in the product.[1] A less frequent mechanism is direct enolization, where a strong base directly removes the proton from the chiral carbon of the activated acid.[1]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors critically influence the extent of racemization. The most important are:

  • Coupling Reagents and Additives: The choice of activating agent is paramount. Some reagents are inherently more prone to causing racemization than others. Additives are often used to suppress this side reaction.

  • Base: The type and strength of the base used can significantly affect the rate of proton abstraction from the chiral center.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction pathways.

  • Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the nucleophile (e.g., an amine) can impact the extent of racemization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound that can lead to racemization.

Problem: Significant level of the undesired diastereomer or enantiomer detected in the product.

Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, HCTU, or PyBOP. These reagents are known to be highly efficient and generally result in lower levels of racemization compared to carbodiimides used alone. Rationale: Uronium/aminium and phosphonium reagents react with the carboxylic acid to form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.
Use of Carbodiimides (DCC, EDC) without Additives Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Rationale: These additives react with the initially formed highly reactive O-acylisourea intermediate to generate a more stable active ester. This new intermediate is less susceptible to oxazolone formation and therefore reduces the risk of racemization. HOAt is often considered more effective than HOBt in suppressing racemization.
Strong or Sterically Unhindered Base Solution: Replace strong or non-hindered bases like triethylamine (TEA) with a weaker or more sterically hindered base. Good alternatives include N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine. Rationale: Strong and small bases can more easily abstract the acidic proton at the chiral center, which is the key step in racemization. Weaker or bulkier bases are less likely to cause this deprotonation.
Elevated Reaction Temperature Solution: Perform the coupling reaction at a lower temperature. It is often recommended to start the reaction at 0 °C and then allow it to slowly warm to room temperature if necessary.[1] Rationale: The rate of racemization increases with temperature. Maintaining a low temperature, especially during the initial activation and coupling phases, is critical for preserving stereochemical integrity.[1]
Prolonged Pre-activation Time Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1] Rationale: Allowing the activated carboxylic acid to sit for an extended period, particularly in the presence of a base, increases the opportunity for oxazolone formation and subsequent racemization before the amine has a chance to react.[1]
Inappropriate Solvent Solution: If possible, use a less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a major concern. Rationale: The polarity of the solvent can influence the reaction mechanism and the stability of the intermediates that lead to racemization.

Data Presentation

While specific quantitative data for the racemization of this compound under various coupling conditions is not extensively available in the literature, the following tables provide a qualitative and semi-quantitative comparison of common coupling reagents and conditions based on their known performance with other N-Boc protected amino acids. Lower racemization potential indicates better stereochemical preservation.

Table 1: Qualitative Comparison of Common Coupling Reagents for Suppressing Racemization

Coupling Reagent/SystemRacemization PotentialKey AdvantagesPotential Disadvantages
HATU / HOAt Very LowHighly efficient, fast reaction times, suitable for hindered couplings.Higher cost.
HBTU / HOBt LowGood balance of efficiency and cost, widely used.Can be less effective for very hindered couplings compared to HATU.
PyBOP LowHigh coupling efficiency, low risk of racemization.Can be more expensive than carbodiimides.
EDC / HOBt or Oxyma Low to ModerateCost-effective, water-soluble byproducts (EDC).Higher risk of racemization if additives are not used, can be slower.
DCC / HOBt or Oxyma Low to ModerateInexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration.
DCC or EDC alone HighSimple to use.High risk of significant racemization.

Table 2: Influence of Reaction Parameters on Racemization

ParameterCondition Favoring Low RacemizationCondition Favoring High RacemizationRationale
Temperature 0 °C to room temperatureElevated temperatures (> room temp.)Higher temperatures accelerate the rate of oxazolone formation and enolization.
Base DIPEA, NMM, 2,4,6-CollidineTriethylamine (TEA)Sterically hindered and weaker bases are less effective at abstracting the chiral proton.
Solvent DCM, THF (less polar)DMF (more polar)Less polar solvents can disfavor the formation of charged intermediates involved in racemization.
Pre-activation Time 1-5 minutes or in-situ activation> 15 minutesLonger exposure of the activated acid to the base increases the chance of racemization.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the formation of an amide bond with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (1.0 - 1.2 equivalents)

  • HATU (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in an appropriate volume of anhydrous DMF or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.0 eq.) to the cooled solution with stirring.

  • Add DIPEA (2.0 eq.) dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Upon completion, proceed with a standard aqueous work-up and purify the product by flash column chromatography.

Protocol 2: Low-Racemization Amide Coupling using EDC/HOBt

This protocol provides a cost-effective alternative for amide bond formation with a focus on minimizing racemization.

Materials:

  • This compound (1.0 equivalent)

  • Amine component (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine component (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

RacemizationMechanism Acid N-Boc-2-piperidine- carboxylic Acid (Chiral) Activated Activated Ester (Chiral) Acid->Activated Coupling Reagent Oxazolone Oxazolone Intermediate (Achiral/Planar) Activated->Oxazolone Cyclization (Racemization Pathway) Product Desired Amide Product (Stereochemically Retained) Activated->Product Amine (Desired Pathway) RacemizedProduct Racemized Amide Product (Loss of Stereochemistry) Oxazolone->RacemizedProduct Amine

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additives Start->CheckReagent UseUronium Switch to HATU, HBTU, or PyBOP CheckReagent->UseUronium If using carbodiimide alone AddHOBt Add HOBt, HOAt, or Oxyma to Carbodiimide CheckReagent->AddHOBt If using carbodiimide CheckBase Evaluate Base UseHinderedBase Switch to DIPEA, NMM, or Collidine CheckBase->UseHinderedBase If using TEA CheckTemp Check Reaction Temperature LowerTemp Run reaction at 0°C CheckTemp->LowerTemp If at RT or higher CheckTime Review Pre-activation Time ShortenTime Minimize pre-activation to <5 min or use in-situ CheckTime->ShortenTime If pre-activating for long periods UseUronium->CheckBase AddHOBt->CheckBase UseHinderedBase->CheckTemp LowerTemp->CheckTime End Racemization Minimized ShortenTime->End

References

Technical Support Center: Asymmetric Deprotonation of N-Boc-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for troubleshooting challenges in the asymmetric deprotonation of N-Boc-piperidines.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the asymmetric deprotonation of N-Boc-piperidines.

Frequently Asked Questions (FAQs)

Q1: Why is the asymmetric deprotonation of N-Boc-piperidine considered so challenging?

A1: The asymmetric deprotonation of N-Boc-piperidine is notoriously difficult due to a combination of factors. The reaction is highly sensitive to steric hindrance, often resulting in low yields and poor enantioselectivity.[1][2] Compared to the analogous deprotonation of N-Boc-pyrrolidine, the lithiation of N-Boc-piperidine is a much slower process.[3] This slow deprotonation rate allows competing side reactions to occur, such as the addition of the organolithium base (e.g., s-BuLi) to the Boc-group's carbonyl.[3]

Q2: What is the role of the chiral ligand in this reaction?

A2: The chiral ligand complexes with the organolithium base (e.g., s-BuLi) to create a chiral environment. This chiral complex then selectively removes one of the two prochiral protons at the C2 position of the N-Boc-piperidine ring, leading to an enantioenriched lithiated intermediate. The choice of ligand is critical for achieving high enantioselectivity.

Q3: What are common chiral ligands used for this transformation?

A3: Historically, (-)-sparteine has been a widely used ligand, but it often provides only moderate enantioselectivity with N-Boc-piperidine.[3] More recently, synthetic "sparteine surrogates" have been developed that can offer significantly higher yields and enantioselectivity.[4] Other C2-symmetric diamines and amino-alcohols have also been investigated, though success can be variable.[1]

Q4: What is a "Dynamic Kinetic Resolution" (DKR) in the context of this reaction?

A4: A Dynamic Kinetic Resolution (DKR) is a powerful strategy used when the lithiated N-Boc-piperidine intermediate can rapidly racemize (invert its configuration). In a DKR, a chiral ligand is used to selectively trap one enantiomer of the rapidly equilibrating lithiated intermediate with an electrophile at a rate faster than the other. This allows for the theoretical conversion of the entire racemic intermediate into a single enantiomer of the product, achieving high yield and high enantiomeric excess.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in very low yields or only recovering starting material. What are the likely causes and solutions?

A: Low yields are a common problem and can stem from several factors:

  • Cause 1: Competing Side Reactions. The primary competing reaction is the addition of s-BuLi to the carbamate carbonyl.[3] This is exacerbated by the slow rate of deprotonation.

    • Solution: Ensure the reaction is maintained at a very low temperature (-78 °C) to disfavor the addition pathway. The rate of addition of s-BuLi should also be very slow. Using a highly effective ligand, such as a (+)-sparteine surrogate, can accelerate the desired deprotonation, improving yields.[4]

  • Cause 2: Steric Hindrance. Even small increases in the steric bulk of the chiral ligand can dramatically reduce the reaction rate and, consequently, the yield.[1][2]

    • Solution: If you are using a custom or highly substituted chiral ligand, consider screening less sterically hindered alternatives. While non-hindered ligands like TMEDA give good yields, they are achiral and will not induce asymmetry.[1]

  • Cause 3: Inactive Reagents. Organolithium reagents like s-BuLi are highly sensitive to moisture and air.

    • Solution: Use freshly titrated s-BuLi. Ensure all glassware is flame-dried or oven-dried and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Issue 2: Low Enantioselectivity (Low e.r. or e.e.)

Q: I am getting the desired product, but the enantiomeric ratio (e.r.) is poor. How can I improve it?

A: Poor enantioselectivity indicates that the chiral base complex is not effectively discriminating between the two prochiral α-protons.

  • Cause 1: Suboptimal Ligand. The chosen chiral ligand may not be suitable for N-Boc-piperidine, even if it works well for other substrates like N-Boc-pyrrolidine.[1] (-)-Sparteine, for example, often gives only moderate results with piperidine.[3]

    • Solution: Screen a variety of chiral ligands. The use of a (+)-sparteine surrogate has been shown to give high enantiomeric ratios.[4] In some cases, C2-symmetric ligands have also proven effective, though they may come with a trade-off in yield.[1]

  • Cause 2: Incorrect Solvent. The solvent plays a crucial role in the structure and reactivity of the organolithium-ligand complex. Using a coordinating solvent like THF can sometimes lead to low enantioselectivity with certain ligand systems (like (-)-sparteine), as the THF can compete with the chiral ligand for coordination to the lithium ion.[5]

    • Solution: Consider switching to a non-coordinating solvent like toluene or diethyl ether, which can enhance the influence of the chiral ligand.

  • Cause 3: Temperature Too High. The configurational stability of the lithiated intermediate is temperature-dependent. If the temperature rises, the intermediate may racemize before it is trapped by the electrophile.

    • Solution: Maintain the reaction temperature strictly at -78 °C throughout the deprotonation and electrophilic quench steps.

Issue 3: Inconsistent Results

Q: My results are not reproducible. What factors should I control more carefully?

A: Reproducibility issues often point to subtle variations in experimental conditions.

  • Solution:

    • Reagent Quality: Always use freshly titrated s-BuLi.

    • Temperature Control: Use a cryostat or a well-maintained dry ice/acetone bath to ensure a consistent -78 °C. Monitor the internal reaction temperature.

    • Addition Rates: Use a syringe pump for the slow, controlled addition of the s-BuLi and the electrophile. This ensures consistent reaction times and minimizes local temperature fluctuations.

    • Inert Atmosphere: Ensure a rigorously dry and oxygen-free environment. Any moisture will quench the organolithium species.

Quantitative Data Summary

The following tables summarize the impact of different ligands and conditions on the asymmetric deprotonation of N-Boc-piperidine.

Table 1: Effect of Chiral Ligand on Deprotonation-Silylation

Chiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Ratio (e.r.)Reference
(-)-SparteineEt₂O-78Variable87:13[3]
(+)-Sparteine SurrogateToluene-78Highup to 88:12[4][6]
C2-Symmetric Diamine (Alexakis)Et₂O-78LowHigh[1]
Chiral TMEDA derivativesEt₂O-78LowLow[1][2]

Table 2: Dynamic Kinetic Resolution of 2-Lithio-N-Boc-piperidine

Chiral LigandElectrophileTemperature (°C)Yield (%)Enantiomeric Ratio (e.r.)Reference
Chiral Diamino AlkoxideMe₃SiCl-10 to -786293:7[7]
Chiral Diamino AlkoxideDimethyl Sulfate-10 to -78LowLow[7]

Experimental Protocols

Protocol 1: Asymmetric Deprotonation using a (+)-Sparteine Surrogate

This protocol is adapted from methodologies that have shown high success.[4]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous toluene (or diethyl ether).

  • Reagent Addition: Add N-Boc-piperidine (1.0 equiv.) and the (+)-sparteine surrogate (1.2 equiv.).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of sec-butyllithium (s-BuLi, 1.2 equiv.) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting solution at -78 °C for the optimized time (this can range from 1 to 6 hours; reaction progress can be monitored by in situ IR if available).[4]

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv.) dropwise.

  • Completion: Continue stirring at -78 °C for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Dynamic Kinetic Resolution (DKR) via Deprotonation

This protocol is a general representation based on DKR strategies.[7]

  • Racemic Lithiation: To a flame-dried flask under argon, add N-Boc-piperidine (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous THF. Cool to -78 °C. Add s-BuLi (1.2 equiv.) dropwise and stir for 3-4 hours to generate the racemic lithiated intermediate.[7]

  • Ligand Exchange: In a separate flask, prepare the chiral resolving agent (e.g., a chiral diamino alkoxide, 1.2 equiv.).

  • Resolution: Transfer the solution of the racemic lithiated intermediate via cannula to the chiral ligand solution at the appropriate temperature for resolution (e.g., -20 °C to -10 °C) and stir for 1 hour to allow equilibration.[7]

  • Electrophilic Quench: Cool the solution back down to -78 °C. Add the electrophile (1.5 equiv.) very slowly via syringe pump over several hours. The slow addition is critical for the DKR to be effective.[7]

  • Work-up & Purification: Perform the same work-up and purification steps as described in Protocol 1.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep Flame-dry glassware, add solvent, N-Boc-piperidine, & chiral ligand start->prep cool Cool to -78 °C prep->cool deprot Slowly add s-BuLi cool->deprot stir Stir at -78 °C deprot->stir quench Add Electrophile stir->quench workup Aqueous Quench quench->workup extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify end End purify->end

Caption: General workflow for asymmetric deprotonation.

G cluster_yield Low Yield cluster_er Low Enantioselectivity start Problem Observed cause_yield1 Side Reaction (Carbonyl Addition) start->cause_yield1 Yield? cause_yield2 Steric Hindrance start->cause_yield2 Yield? cause_yield3 Inactive Reagents start->cause_yield3 Yield? cause_er1 Suboptimal Ligand start->cause_er1 e.r.? cause_er2 Wrong Solvent start->cause_er2 e.r.? cause_er3 Temperature too High start->cause_er3 e.r.? sol_yield1 Maintain -78°C, Use better ligand cause_yield1->sol_yield1 sol_yield2 Screen less bulky ligands cause_yield2->sol_yield2 sol_yield3 Titrate s-BuLi, Use anhydrous conditions cause_yield3->sol_yield3 sol_er1 Screen different ligands (e.g., Sparteine Surrogate) cause_er1->sol_er1 sol_er2 Switch to non-coordinating solvent (e.g., Toluene) cause_er2->sol_er2 sol_er3 Maintain strict temperature control cause_er3->sol_er3

Caption: Troubleshooting logic for common issues.

G cluster_racemic Rapidly Equilibrating Intermediates cluster_trapping Selective Trapping Li_R (R)-Lithio-Piperidine Li_S (S)-Lithio-Piperidine Li_R->Li_S Slow Slow Trapping Li_R->Slow Base s-BuLi / Chiral Ligand Li_S->Base Fast Reaction + Electrophile (E+) Prod_S (S)-Product Base->Prod_S

Caption: Concept of Dynamic Kinetic Resolution (DKR).

References

selective removal of Boc group in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to navigate the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the principle of selective Boc deprotection?

Selective deprotection relies on the principle of orthogonality.[1][2][3] Protecting groups are considered orthogonal if one can be removed under specific conditions without affecting the other.[1][2] The Boc group is labile to acid, meaning it is removed under acidic conditions.[2][][5] Therefore, it can be selectively removed in the presence of protecting groups that are stable to acid but labile to other conditions, such as bases (e.g., Fmoc), catalytic hydrogenolysis (e.g., Cbz, Benzyl esters), or fluoride ions (e.g., silyl ethers).[1][6][7]

Q2: Which protecting groups are orthogonal to Boc?

Several common protecting groups are orthogonal to the Boc group:

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile and is stable to the acidic conditions used for Boc removal.[][6][8] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2]

  • Cbz (Carboxybenzyl): Also known as Z-group, it is typically removed by catalytic hydrogenolysis and is stable to the acidic conditions used for Boc deprotection.[5][6][7][9]

  • Benzyl (Bn) ethers: Similar to Cbz, benzyl ethers are removed by catalytic hydrogenolysis and are stable to most acidic conditions used for Boc cleavage.[1][10][11]

  • Silyl ethers (e.g., TBDMS, TIPS): These are typically removed with fluoride-containing reagents (like TBAF) or under specific acidic conditions. Their stability to acid can vary, allowing for selective removal in some cases.[7] For instance, a TBS group can often be retained while a Boc group is removed with strong acid.[7]

Q3: What are the standard conditions for selective Boc deprotection?

The most common method for Boc deprotection is treatment with a strong acid.[12][13] A widely used reagent is trifluoroacetic acid (TFA), often as a solution in a solvent like dichloromethane (DCM).[5][7][13][14] Other acidic reagents include hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[14][15][16]

Q4: Can the Boc group be removed without strong acids?

Yes, several alternative methods exist for removing the Boc group under milder or non-acidic conditions, which can be crucial when other acid-sensitive groups are present:

  • Lewis Acids: Reagents like zinc bromide (ZnBr2) or aluminum chloride (AlCl3) can selectively cleave Boc groups, sometimes with different selectivity compared to strong acids.[16][17]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect its removal without any acid catalyst.[18][19]

  • Milder Acidic Conditions: Aqueous phosphoric acid or p-toluenesulfonic acid can be used for a milder deprotection.[8][18] A method using oxalyl chloride in methanol has also been reported as a mild alternative.[15][18]

Troubleshooting Guide

Issue: Incomplete Boc Deprotection

Potential Cause Troubleshooting Action
Insufficient Acid Increase the concentration or equivalents of the acid (e.g., TFA).[18][20]
Insufficient Reaction Time Increase the reaction time and monitor the progress by TLC or LC-MS.[18]
Steric Hindrance The Boc-protected amine might be in a sterically hindered environment, slowing down the reaction. Consider increasing the reaction temperature or using a stronger acid system.[18][20]
Poor Resin Swelling (in SPPS) Ensure the resin is adequately swollen. In some cases, a 55% TFA solution in DCM may lead to better swelling and higher purity than 100% TFA.[20]

Issue: Unwanted Side Reactions

Potential Cause Troubleshooting Action
t-Butylation of Nucleophilic Residues The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan, methionine, and cysteine.[12][14] Add scavengers such as triisopropylsilane (TIS), thioanisole, or water to the deprotection cocktail to trap the t-butyl cations.[14][18][21]
Cleavage of Other Acid-Sensitive Groups (e.g., esters, other protecting groups) The acidic conditions are too harsh.[21] Modify the acidic conditions by using a milder acid (e.g., aqueous phosphoric acid) or a lower concentration of the strong acid.[21] Alternatively, use non-acidic deprotection methods like thermal deprotection or specific Lewis acids.[18][21]
Trifluoroacetylation of the Deprotected Amine This can occur when using TFA, where the deprotected amine is acylated.[18] Ensure complete removal of residual TFA by co-evaporation with a solvent like toluene.[18]
Benzyl Group Migration in Tyr(Bzl) During TFA-mediated deprotection of Boc-Tyr(Bzl)-OH, the benzyl group can migrate to the aromatic ring.[22] Careful optimization of reaction conditions and the use of scavengers are crucial to minimize this side reaction.[22]

Quantitative Data Summary

The following table summarizes common conditions for selective Boc deprotection, providing a basis for comparison.

Reagent/ConditionSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) [5][14][18]Dichloromethane (DCM)Room Temp1-2 hoursStandard, effective for most substrates. Scavengers are often needed.
HCl in Dioxane (4M) [14]DioxaneRoom Temp30 minutesCommon alternative to TFA.
Aqueous Phosphoric Acid (85 wt%) [8][21]TolueneRoom Temp or slightly elevatedVariableMilder conditions, tolerates Cbz, esters, and some silyl ethers.[8]
p-Toluenesulfonic Acid (pTSA) [18]Acetonitrile/MethanolRoom TempVariableCan be used under milder conditions.[18]
Zinc Bromide (ZnBr2) Dichloromethane (DCM)Room TempVariableLewis acid condition, can offer different selectivity.[18]
Thermal Deprotection [18][19]Methanol or TrifluoroethanolHigh Temp (e.g., 170-230 °C in flow)Minutes (in flow)No acid catalyst required, can be selective based on temperature.[19]
Oxalyl Chloride in Methanol [15][18]Methanol0 °C to Room Temp1-4 hoursVery mild method, tolerant of acid-labile esters.[15][18]

Experimental Protocols

Protocol 1: General Boc Deprotection using Trifluoroacetic Acid (TFA) [5][7]

  • Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. If scavengers (e.g., triisopropylsilane, 2.5-5% v/v) are required, they should be added at this stage.[18]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[18] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[18] The crude product can then be purified by standard methods.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane [14]

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected substrate).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide. Collect the precipitate by filtration and wash with cold ether.

Diagrams

Troubleshooting_Boc_Deprotection cluster_incomplete Incomplete Reaction Troubleshooting cluster_byproducts Side Reaction Troubleshooting start Start: Boc Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Experiment inc_acid Increase Acid Conc. inc_time Increase Time/Temp steric_hindrance Consider Steric Hindrance check_byproducts Analyze for Byproducts complete->check_byproducts no_byproducts No Significant Byproducts check_byproducts->no_byproducts No byproducts Byproducts Detected check_byproducts->byproducts Yes workup Work-up & Purify no_byproducts->workup troubleshoot_byproducts Troubleshoot Side Reactions byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Re-run Experiment add_scavengers Add Scavengers (e.g., TIS) milder_cond Use Milder Conditions change_reagent Change Deprotection Reagent

Caption: Troubleshooting workflow for selective Boc deprotection.

Orthogonal_Deprotection molecule Molecule with Multiple Protecting Groups Boc-N Fmoc-N Cbz-N O-Bn reagent_acid Strong Acid (e.g., TFA) molecule:boc->reagent_acid reagent_base Base (e.g., Piperidine) molecule:fmoc->reagent_base reagent_h2 H2, Pd/C molecule:cbz->reagent_h2 molecule:bn->reagent_h2 product_boc_removed Molecule H2N Fmoc-N Cbz-N O-Bn reagent_acid->product_boc_removed product_fmoc_removed Molecule Boc-N H2N Cbz-N O-Bn reagent_base->product_fmoc_removed product_cbz_bn_removed Molecule Boc-N Fmoc-N H2N O-H reagent_h2->product_cbz_bn_removed

Caption: Orthogonal deprotection strategy with the Boc group.

References

N-Boc-2-piperidinecarboxylic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of N-Boc-2-piperidinecarboxylic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] Proper storage is crucial to maintain its stability and purity.

Q2: Is this compound sensitive to moisture?

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and strong acids.[2][3] The Boc (tert-butoxycarbonyl) protecting group is acid-labile and will be removed in the presence of strong acids.

Q4: What is the expected shelf life of this compound?

A4: When stored under the recommended conditions, this compound is stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.

Q5: What are the physical properties of this compound?

A5: It is typically a white to light yellow crystalline powder or a white solid.[5][6] The melting point can vary slightly depending on the specific enantiomer and purity, with ranges cited as 116-119°C and 130-133°C.[3][5][6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent reaction yields Degradation of this compound due to improper storage.Verify the storage conditions (cool, dry, tightly sealed). Consider re-analyzing the purity of the starting material via HPLC or NMR.
Presence of acidic impurities in the reaction mixture.Ensure all solvents and reagents are free from acidic contaminants. Use of a non-acidic base may be necessary to neutralize any trace acids.
Unexpected deprotection of the Boc group Exposure to acidic conditions during the reaction or workup.Carefully control the pH of your reaction. Avoid using strong acids unless deprotection is the intended step. Consider using alternative protecting groups if acid sensitivity is a persistent issue.
Poor solubility in reaction solvent Use of an inappropriate solvent.This compound is soluble in solvents like dimethylformamide (DMF).[5] Test solubility in small volumes of different solvents to find the most suitable one for your reaction.
Material appears discolored or clumped Absorption of moisture or exposure to contaminants.Do not use the material if its physical appearance has significantly changed. This could indicate degradation. It is recommended to use a fresh batch.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions.

Procedure:

  • Divide a batch of this compound into three samples.

  • Store each sample under the following conditions for 4 weeks:

    • Sample A (Control): 2-8°C, in a desiccator.

    • Sample B (Elevated Temperature): 40°C, in a desiccator.

    • Sample C (High Humidity): 25°C, in a chamber with 75% relative humidity.

  • At weekly intervals (Week 1, 2, 3, and 4), take a small aliquot from each sample.

  • Analyze the purity of each aliquot using the HPLC method described in Protocol 1.

  • Compare the purity results over time to the initial purity and the control sample to determine the impact of temperature and humidity.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Experiment Failure or Inconsistent Results check_reagent Assess Purity of this compound (HPLC/NMR) start->check_reagent reagent_ok Purity is High check_reagent->reagent_ok Purity ≥ 98% reagent_bad Purity is Low/Degraded check_reagent->reagent_bad Purity < 98% check_reaction Investigate Reaction Conditions (pH, Temp, Solvent) reagent_ok->check_reaction check_storage Review Storage Conditions (Cool, Dry, Sealed) reagent_bad->check_storage storage_ok Proper Storage check_storage->storage_ok storage_bad Improper Storage check_storage->storage_bad procure_new Procure and Use a New Batch of Reagent storage_ok->procure_new Consider other degradation factors storage_bad->procure_new end Successful Experiment procure_new->end optimize Optimize Reaction Protocol check_reaction->optimize optimize->end

Caption: Troubleshooting workflow for experimental issues.

Stability_Factors Factors Affecting this compound Stability compound This compound degradation Degradation compound->degradation temp High Temperature temp->degradation moisture Moisture/Humidity moisture->degradation acid Strong Acids acid->degradation Boc Deprotection oxidants Strong Oxidizing Agents oxidants->degradation

Caption: Key factors influencing stability.

References

dealing with impurities in commercial N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial N-Boc-2-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on its common synthesis route, the most likely impurities in commercial this compound include:

  • Unreacted Starting Materials: 2-piperidinecarboxylic acid and di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts of the Boc Protection Reaction: tert-Butanol and other carbonate species.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, ethyl acetate, dichloromethane, and petroleum ether.[1]

  • Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., S-enantiomer in a product specified as R).

  • N-Nitroso Impurities: Potentially formed if nitrosating agents are present during synthesis or storage.

Q2: How can these impurities affect my downstream applications, such as peptide synthesis?

A2: Impurities can have several detrimental effects on subsequent reactions:

  • Unreacted 2-piperidinecarboxylic acid: Can lead to the formation of undesired peptide sequences where the Boc-protected amino acid was intended to be incorporated.

  • Di-tert-butyl dicarbonate and its byproducts: Can interfere with coupling reactions and lead to the formation of side products.

  • Residual Solvents: May affect the solubility of reagents and the overall reaction kinetics. Certain solvents can also react with reagents.

  • Enantiomeric Impurities: Can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.

  • N-Nitroso Impurities: These are often carcinogenic and are strictly regulated, making their presence a significant safety concern.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place, away from acidic vapors. The Boc protecting group is sensitive to acid and can be cleaved upon prolonged exposure to acidic conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low Yield in Peptide Coupling Reaction Presence of unreacted 2-piperidinecarboxylic acid in your this compound reagent.1. Verify Purity: Analyze the starting material using HPLC or ¹H NMR to quantify the level of unreacted 2-piperidinecarboxylic acid.2. Purify the Reagent: If significant impurities are detected, purify the this compound using column chromatography or recrystallization (see Experimental Protocols).3. Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your coupling reaction to account for the lower purity of the reagent.
Unexpected Side Products in Mass Spectrometry Presence of byproducts from the Boc protection reaction or degradation of the starting material.1. Characterize Impurities: Use LC-MS to identify the mass of the unexpected side products and infer their structure.2. Purify the Reagent: Purify the this compound to remove interfering substances.3. Optimize Reaction Conditions: Ensure your reaction is performed under anhydrous conditions to prevent hydrolysis of activated intermediates.[2]
Inconsistent Reaction Outcomes Variability in the purity of different batches of commercial this compound.1. Qualify New Batches: Always analyze the purity of a new batch of the reagent before use.2. Standardize Purification: If purity is consistently an issue, implement a standard in-house purification protocol for all batches.
Safety Concerns Potential presence of N-nitroso impurities.1. Request Supplier Information: Inquire with the supplier about their testing for N-nitroso impurities.2. Specialized Analysis: If there are concerns, consider specialized analytical testing for nitrosamines.

Data Presentation

The following table summarizes the common analytical techniques used to assess the purity of this compound and the types of impurities they can detect.

Analytical Technique Detected Impurities Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Unreacted 2-piperidinecarboxylic acid, byproducts, enantiomeric impurity (with a chiral column).>98%
Nuclear Magnetic Resonance (¹H NMR) Unreacted starting materials, residual solvents, structural integrity.Conforms to structure
Gas Chromatography (GC) Residual solvents.Varies by solvent (refer to ICH guidelines)
Mass Spectrometry (MS) Molecular weight confirmation, identification of unknown impurities.Conforms to expected mass

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the main peak from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing polar impurities like unreacted 2-piperidinecarboxylic acid.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexane. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Prepare a silica gel column packed with the initial eluent mixture (e.g., 10% ethyl acetate in petroleum ether).

    • Load the dried sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol can be effective for removing less soluble or more soluble impurities.

  • Solvent System: A suitable solvent system needs to be determined empirically. A common approach is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., hexane or petroleum ether) until turbidity is observed.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold co-solvent.

    • Dry the crystals under vacuum.

Visualizations

Impurity_Identification_Workflow start Commercial this compound hplc HPLC Analysis start->hplc nmr ¹H NMR Analysis start->nmr gc GC-MS Analysis (for residual solvents) start->gc purity_check Purity Meets Specification? hplc->purity_check nmr->purity_check gc->purity_check proceed Proceed with Experiment purity_check->proceed Yes purify Purify Reagent purity_check->purify No purify->start Re-analyze

Caption: Workflow for Impurity Identification.

Caption: Troubleshooting Logic for Failed Reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise analytical characterization of chiral building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-Boc-2-piperidinecarboxylic acid, a crucial intermediate in pharmaceutical and fine chemical synthesis.[1] This document presents experimental data for this compound and compares it with its structural isomers, N-Boc-3-piperidinecarboxylic acid and N-Boc-4-piperidinecarboxylic acid, as well as the closely related N-Boc-L-proline.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts and multiplicities of the piperidine protons are influenced by the position of the carboxylic acid group and the conformational rigidity imposed by the Boc group.

Below is a comparative summary of the ¹H NMR data for this compound and its alternatives.

CompoundSolventChemical Shift (δ) in ppm, Multiplicity, (Coupling Constant J in Hz), Assignment
This compound DMSO-d612.71 (s, 1H, COOH), 4.61 (d, J=28.8 Hz, 1H, H-2), 3.82 (d, J=12 Hz, 1H, H-6eq), 2.93 (m, 1H, H-6ax), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H, includes Boc)
N-Boc-3-piperidinecarboxylic acid CDCl₃1.46 (s, 9H, C(CH₃)₃), 1.55-1.80 (m, 4H, piperidine-H), 2.50-2.65 (m, 1H, H-3), 3.00-3.20 (m, 2H, piperidine-H), 3.80-3.95 (m, 2H, piperidine-H), 9.80 (br s, 1H, COOH)
N-Boc-4-piperidinecarboxylic acid DMSO-d612.3 (br s, 1H, COOH), 3.85 (d, 2H), 2.8 (br, 2H), 2.35 (t, 1H), 1.8 (d, 2H), 1.4 (m, 11H, includes Boc)[2]
N-Boc-L-proline CDCl₃1.42 and 1.48 (two s, 9H, Boc), 1.80-2.35 (m, 4H, H-3, H-4), 3.40-3.60 (m, 2H, H-5), 4.20-4.40 (m, 1H, H-2), 10.5 (br s, 1H, COOH)

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information on the carbon framework of these molecules. The chemical shifts of the piperidine ring carbons, the carboxylic acid carbonyl, and the Boc group carbons are distinct for each isomer.

CompoundSolventChemical Shift (δ) in ppm, Assignment
This compound CDCl₃Data not fully available in CDCl₃. Expected signals around: 175-180 (COOH), 155 (Boc C=O), 80 (Boc C(CH₃)₃), 55-60 (C-2), 40-45 (C-6), 20-30 (C-3, C-4, C-5), 28 (Boc CH₃).
N-Boc-3-piperidinecarboxylic acid CDCl₃28.4 (C(CH₃)₃), 24.8, 26.5 (C-4, C-5), 41.2 (C-3), 43.8, 45.1 (C-2, C-6), 80.5 (C(CH₃)₃), 155.8 (Boc C=O), 178.9 (COOH).
N-Boc-4-piperidinecarboxylic acid CDCl₃28.5 (C(CH₃)₃), 28.8 (C-3, C-5), 41.0 (C-4), 43.5 (C-2, C-6), 79.8 (C(CH₃)₃), 154.8 (Boc C=O), 180.5 (COOH).
N-Boc-L-proline CDCl₃23.8, 24.5 (C-4), 28.5 (C(CH₃)₃), 30.5, 31.5 (C-3), 46.5, 47.2 (C-5), 58.8, 59.5 (C-2), 80.2 (C(CH₃)₃), 154.0, 155.5 (Boc C=O), 178.5, 179.5 (COOH).

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the characterization of N-Boc-protected amino acids.

1. Sample Preparation:

  • Weigh 5-10 mg of the N-Boc-amino acid into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30 or similar

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: appropriate for the chemical shift range of organic molecules (e.g., -2 to 12 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30 or similar with proton decoupling

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Spectral width: appropriate for the chemical shift range of organic molecules (e.g., 0 to 220 ppm).

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase correction and baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of N-Boc-protected amino acids.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim, Tune) transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition instrument_setup->c13_acq processing Fourier Transform, Phase & Baseline Correction h1_acq->processing c13_acq->processing referencing Reference to Solvent Peak processing->referencing assignment Peak Assignment (1D & 2D NMR) referencing->assignment final_report final_report assignment->final_report Final Report

Caption: Workflow for NMR characterization of N-Boc-amino acids.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like N-Boc-2-piperidinecarboxylic acid is a critical determinant of successful synthesis, biological activity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. This document outlines a recommended HPLC method and compares it with Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by detailed experimental protocols and comparative data to aid in method selection.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized technique for the purity analysis of a broad range of organic molecules, including N-Boc protected amino acids like this compound. This method effectively separates the target compound from its potential impurities based on their polarity.

Data Presentation: Purity Analysis Comparison
Analytical TechniqueParameter MeasuredTypical Performance for this compoundAdvantagesLimitations
RP-HPLC Chemical Purity (%)>98.5%High resolution, robust, widely available, quantitative.May not separate enantiomers, non-volatile buffers can interfere with mass spectrometry.
Chiral HPLC Enantiomeric Purity (% ee)>99%Directly separates and quantifies enantiomers.Requires specialized chiral columns, method development can be complex.
GC-MS Impurity IdentificationQualitative and semi-quantitativeHigh sensitivity, provides structural information of volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.
qNMR Absolute Purity (%)>99% (with certified standard)Primary analytical method, no need for specific reference standard of the analyte, provides structural confirmation.Lower sensitivity than HPLC, requires a certified internal standard, higher instrument cost.

Experimental Protocols

HPLC Purity Analysis

Objective: To determine the chemical purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm or Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v). The ratio can be optimized for baseline separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

GC-MS for Volatile Impurities

Objective: To identify and semi-quantify volatile impurities.

Derivatization (Silylation): Since this compound is non-volatile, derivatization is required.[][2]

  • Dry a sample of this compound (approx. 1 mg) under vacuum.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

GC-MS Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute purity of this compound.[3][4][5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh about 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.

Visualizations

HPLC_Workflow HPLC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in Diluent (50:50 Water:ACN) weigh->dissolve inject Inject sample into HPLC system dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % Purity (Area of Main Peak / Total Area) * 100 integrate->calculate report Generate Report calculate->report

Caption: HPLC Analysis Workflow.

Method_Selection Decision Tree for Analytical Method Selection start What is the primary analytical goal? q_enantiomers Need to determine enantiomeric purity? start->q_enantiomers q_absolute Need absolute purity without a specific reference standard? start->q_absolute q_impurities Need to identify unknown volatile impurities? start->q_impurities q_routine Routine chemical purity check? start->q_routine q_enantiomers->q_routine No ans_chiral Use Chiral HPLC q_enantiomers->ans_chiral Yes q_absolute->q_routine No ans_qnmr Use qNMR q_absolute->ans_qnmr Yes q_impurities->q_routine No ans_gcms Use GC-MS (with derivatization) q_impurities->ans_gcms Yes ans_hplc Use RP-HPLC q_routine->ans_hplc Yes

References

A Comparative Guide to the Chiral Separation of N-Boc-2-piperidinecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of N-Boc-2-piperidinecarboxylic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, is a critical quality parameter. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust and efficient methods for their separation and analysis. This guide provides a comprehensive comparison of chromatographic techniques for the chiral resolution of this compound enantiomers, offering detailed experimental protocols and performance data to aid in method selection and development.

Key Separation Platforms: A Comparative Overview

The primary techniques for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The choice between these platforms often depends on the desired scale of separation, required analysis speed, and solvent consumption considerations.

  • High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC offers a wide range of commercially available chiral stationary phases (CSPs) and mobile phase options, making it highly adaptable for both analytical and preparative scale separations.

  • Supercritical Fluid Chromatography (SFC): Gaining popularity for its high speed, reduced organic solvent usage, and lower backpressure, SFC is an excellent alternative to normal-phase HPLC.[1] It is particularly advantageous for high-throughput screening and preparative applications where rapid purification is essential.

Chiral Stationary Phases: The Heart of the Separation

The successful chiral resolution of this compound hinges on the selection of an appropriate chiral stationary phase. The most effective CSPs for this class of compounds fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based selectors.

Polysaccharide-Based CSPs: These are the most widely utilized CSPs for a broad array of chiral molecules.[2] They typically consist of cellulose or amylose derivatives coated or immobilized on a silica support. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Macrocyclic Glycopeptide-Based CSPs: These CSPs employ macrocyclic antibiotics, such as vancomycin or teicoplanin, covalently bonded to a silica matrix. They offer a multi-modal separation mechanism that includes hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexing.[2] This versatility makes them particularly effective for polar and ionizable compounds like this compound.

Performance Data: HPLC vs. SFC

The following tables summarize typical performance data for the chiral separation of this compound and its close analogs on different chromatographic systems.

Table 1: Chiral HPLC Separation Data

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionResolution (Rs)Analysis Time (min)Reference Compound
Polysaccharide-Based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))250 x 4.6 mm, 3 µmn-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1)1.0UV @ 210 nm> 2.0 (estimated)< 15(R)-(-)-N-Boc-3-pyrrolidinol[2]
Macrocyclic Glycopeptide-Based (e.g., Teicoplanin)250 x 4.6 mm, 5 µm20 mM Ammonium Acetate (pH 6)/Methanol (90:10)1.0UV @ 230 nm> 1.5 (estimated)< 20(R)-(-)-N-Boc-3-pyrrolidinol[2]
Crown Ether-Based (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid)----2.26-Pipecolic acid 1-naphthylmethyl amide[3]

Table 2: Chiral SFC Separation Data

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Back Pressure (bar)DetectionResolution (Rs)Analysis Time (min)Reference Compound
Macrocyclic Glycopeptide-Based (e.g., Teicoplanin)-CO₂/Methanol with 0.1-0.5% TFA and/or Triethylamine (TEA)4.0100UVBaseline< 15 (70% < 4 min)N-protected amino acids[1]

Experimental Protocols

Below are detailed experimental protocols for the chiral separation of this compound enantiomers using representative HPLC and SFC methods.

Method 1: Chiral HPLC with a Polysaccharide-Based CSP

This method is a robust starting point for the analytical separation of this compound enantiomers.

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate) based column (e.g., CHIRALPAK® IC-3), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of n-Hexane to IPA can be optimized to fine-tune retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Chiral SFC with a Macrocyclic Glycopeptide-Based CSP

This method is suitable for rapid analytical screening and can be scaled for preparative purification.

Instrumentation:

  • SFC system with a UV detector and back pressure regulator.

Chromatographic Conditions:

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of supercritical CO₂ and a modifier, typically Methanol. Small amounts of an acidic (e.g., TFA) or basic (e.g., TEA) additive (0.1-0.5%) are often used to improve peak shape and selectivity. A typical starting gradient could be 5% to 40% Methanol in CO₂ over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

To illustrate the logical flow of method selection and execution, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic N-Boc-2- piperidinecarboxylic acid dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject column Polysaccharide CSP (e.g., CHIRALPAK® IC-3) inject->column separation Isocratic Elution (Hex/IPA/TFA) column->separation detection UV Detection @ 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomers (Peak Area) chromatogram->quantify

Caption: Workflow for Chiral HPLC Separation.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis start_sfc Racemic N-Boc-2- piperidinecarboxylic acid dissolve_sfc Dissolve in Modifier (Methanol) start_sfc->dissolve_sfc inject_sfc Inject Sample dissolve_sfc->inject_sfc column_sfc Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T) inject_sfc->column_sfc separation_sfc Gradient Elution (CO₂/Methanol) column_sfc->separation_sfc detection_sfc UV Detection @ 220 nm separation_sfc->detection_sfc chromatogram_sfc Obtain Chromatogram detection_sfc->chromatogram_sfc quantify_sfc Quantify Enantiomers (Peak Area) chromatogram_sfc->quantify_sfc

Caption: Workflow for Chiral SFC Separation.

Conclusion and Recommendations

Both HPLC and SFC offer effective solutions for the chiral separation of this compound enantiomers.

  • For routine analytical testing and methods where robustness and wide applicability are key , HPLC with a polysaccharide-based CSP is an excellent starting point. These columns are known for their broad enantioselectivity.

  • For high-throughput screening, rapid analysis, and preparative-scale purification , SFC with a macrocyclic glycopeptide-based CSP is highly recommended. The significant reduction in analysis time and solvent consumption makes it a more cost-effective and environmentally friendly option for larger scale work.

Ultimately, the optimal method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the scale of the separation. The protocols and data presented in this guide provide a solid foundation for initiating method development for the chiral separation of this compound and related compounds.

References

A Head-to-Head Comparison of N-Boc and N-Fmoc-2-piperidinecarboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex molecules, the choice of protecting group strategy is a critical determinant of success. When incorporating the non-proteinogenic amino acid 2-piperidinecarboxylic acid (pipecolic acid), the selection between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the piperidine nitrogen dictates the entire synthetic approach. This guide provides an objective, data-driven comparison of N-Boc-2-piperidinecarboxylic acid and N-Fmoc-2-piperidinecarboxylic acid to inform the selection of the optimal building block for your synthetic needs.

Core Chemical Differences and Strategic Implications

The fundamental distinction between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[1][2] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group while side-chain protecting groups remain intact.[2][3]

This compound is employed in the traditional Boc/Bzl (benzyl) strategy. This approach is noted for its robustness, particularly in the synthesis of long and hydrophobic sequences that are prone to aggregation.[2][4] The repetitive acidic deprotection steps help to disrupt the formation of secondary structures by protonating the N-terminus, which can improve solvation and coupling efficiency.[2][4] However, the final cleavage of the peptide from the resin and removal of side-chain protecting groups often requires strong, hazardous acids like hydrofluoric acid (HF), necessitating specialized equipment.[1]

N-Fmoc-2-piperidinecarboxylic acid is utilized in the more contemporary Fmoc/tBu (tert-butyl) strategy, which has become the predominant method for SPPS due to its milder reaction conditions.[1][] The orthogonality between the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups offers greater versatility and a less harsh synthetic process.[1][3] This makes it particularly suitable for the synthesis of peptides containing sensitive functionalities or post-translational modifications.[1]

Performance Comparison: A Quantitative Perspective

ParameterN-Boc Strategy (Boc-Pip-OH)N-Fmoc Strategy (Fmoc-Pip-OH)Key Considerations
Deprotection Conditions 25-50% TFA in DCM[1]20% Piperidine in DMF[1]Boc deprotection is harsher and may affect acid-sensitive groups.
Coupling Efficiency Generally high, can be improved with in situ neutralization.[6]Can be challenging due to the secondary amine nature, may require optimized coupling reagents or double coupling.Steric hindrance of the piperidine ring can affect coupling kinetics in both strategies.
Side Reactions Less prone to diketopiperazine (DKP) formation.[7]More susceptible to DKP formation, especially when the piperidine residue is at the C-terminus or penultimate position.[7][8]DKP formation is a major cause of yield loss in Fmoc-SPPS with proline-like residues.[7]
Crude Peptide Purity 50 - 70% (illustrative for proline-containing peptides)[7]60 - 85% (illustrative for proline-containing peptides)[7]Highly sequence-dependent and influenced by aggregation.
Final Purified Peptide Yield 20 - 40% (illustrative for proline-containing peptides)[7]30 - 60% (illustrative for proline-containing peptides)[7]Fmoc strategy often provides higher yields for routine peptides.

Key Side Reactions

A critical factor in choosing between the Boc and Fmoc strategies when using 2-piperidinecarboxylic acid is the potential for side reactions, most notably diketopiperazine (DKP) formation.

Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7][8] Peptides containing a C-terminal or penultimate 2-piperidinecarboxylic acid residue are particularly prone to this side reaction under the basic conditions of Fmoc deprotection.[7][8] The Boc strategy, with its acidic deprotection step, results in a protonated N-terminus that is less nucleophilic, thereby significantly reducing the likelihood of DKP formation.[7]

Experimental Protocols

The following are detailed, generalized protocols for the key steps in solid-phase peptide synthesis incorporating N-Boc- and N-Fmoc-2-piperidinecarboxylic acid.

Boc-SPPS Protocol for Incorporating this compound

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]

  • Couple the first amino acid to the resin using established methods (e.g., cesium salt method).[4]

2. Boc Deprotection:

  • Wash the resin with DCM (3x).[4]

  • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.[1]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[4]

3. Neutralization:

  • Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[6]

  • Wash the resin with DCM (3x).[6]

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution for pre-activation.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Wash the resin with DMF (3x) and DCM (3x).

Fmoc-SPPS Protocol for Incorporating N-Fmoc-2-piperidinecarboxylic Acid

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.

1. Resin Preparation:

  • Swell the appropriate resin in DMF for at least 30 minutes.[1]

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes and drain.[1]

  • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[1]

  • Wash the resin thoroughly with DMF (5x).[1]

3. Coupling of N-Fmoc-2-piperidinecarboxylic Acid:

  • In a separate vessel, dissolve N-Fmoc-2-piperidinecarboxylic acid (3-5 eq.) and a coupling reagent such as HATU (2.9-4.5 eq.) in DMF.[8][]

  • Add a base like DIEA or 2,4,6-collidine (6-10 eq.) to the solution and pre-activate for a few minutes.[8]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary due to the steric hindrance of the piperidine ring.[]

  • Monitor the coupling reaction. If incomplete, a second coupling may be required.

  • Wash the resin with DMF (3x) and DCM (3x).

Diagrams

Deprotection_Strategies cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Resin Resin-Peptide-N-Boc-Pip Boc_Deprotection Acidic Deprotection (e.g., 50% TFA in DCM) Boc_Resin->Boc_Deprotection Boc_Product Resin-Peptide-NH2+-Pip Boc_Deprotection->Boc_Product Fmoc_Resin Resin-Peptide-N-Fmoc-Pip Fmoc_Deprotection Basic Deprotection (e.g., 20% Piperidine in DMF) Fmoc_Resin->Fmoc_Deprotection Fmoc_Product Resin-Peptide-NH-Pip Fmoc_Deprotection->Fmoc_Product SPPS_Workflow Start Start with Resin-bound Peptide Deprotection N-terminal Deprotection (Acid for Boc, Base for Fmoc) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next N-protected 2-piperidinecarboxylic acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next amino acid Final_Cleavage Final Cleavage from Resin & Side-chain Deprotection Repeat->Final_Cleavage End of sequence

References

A Comparative Spectroscopic Guide to (R)-N-Boc-2-piperidinecarboxylic Acid and Chiral Building Block Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-2-piperidinecarboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its rigid piperidine scaffold and the presence of both a carboxylic acid and a protected amine provide a versatile platform for introducing stereospecificity and conformational constraint into drug candidates. This guide offers a comparative overview of the key spectroscopic data for (R)-N-Boc-2-piperidinecarboxylic acid against two common alternatives: its regioisomer, N-Boc-4-piperidinecarboxylic acid, and the widely used cyclic amino acid derivative, N-Boc-L-proline. The provided experimental data and protocols will aid researchers in the identification, characterization, and quality assessment of these critical synthetic intermediates.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (R)-N-Boc-2-piperidinecarboxylic acid and its alternatives. Mass spectrometry data confirms the molecular weight of these compounds, while NMR and IR spectroscopy provide detailed structural information.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
(R)-N-Boc-2-piperidinecarboxylic acidC₁₁H₁₉NO₄229.27[1]229.13140809[1]
N-Boc-4-piperidinecarboxylic acidC₁₁H₁₉NO₄229.27[2][3]229.13140809[3]
N-Boc-L-prolineC₁₀H₁₇NO₄215.25[4]215.11575802[4]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
(R)-N-Boc-2-piperidinecarboxylic acid Due to solubility, data in DMSO-d₆ is often reported: ~4.8 (br s, 1H, COOH), 4.6-4.7 (m, 1H), 3.9-4.0 (m, 1H), 2.8-3.0 (m, 1H), 2.1-2.2 (m, 1H), 1.2-1.7 (m, 5H), 1.4 (s, 9H).
N-Boc-4-piperidinecarboxylic acid ~10.5 (br s, 1H, COOH), 3.9-4.1 (m, 2H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 1H), 1.8-2.0 (m, 2H), 1.5-1.7 (m, 2H), 1.45 (s, 9H).[2]
N-Boc-L-proline ~10.0 (br s, 1H, COOH), 4.2-4.4 (m, 1H), 3.4-3.6 (m, 2H), 2.1-2.3 (m, 1H), 1.8-2.1 (m, 3H), 1.48 and 1.42 (two singlets for rotamers, 9H).

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
(R)-N-Boc-2-piperidinecarboxylic acid Data in CDCl₃ not readily available.
N-Boc-4-piperidinecarboxylic acid ~179, 155, 80, 43 (br), 41, 28.5, 28.0.
N-Boc-L-proline ~179, 154, 80, 60, 47, 31 (rotamer dependent), 28.5, 24.5 (rotamer dependent).

Table 4: Infrared (IR) Spectroscopic Data (ATR)

CompoundCharacteristic Absorption Bands (cm⁻¹)
(R)-N-Boc-2-piperidinecarboxylic acid ~2940 (C-H), ~1740 (C=O, carboxylic acid), ~1690 (C=O, carbamate), ~1400, ~1160.[1][5]
N-Boc-4-piperidinecarboxylic acid ~2980 (C-H), ~1710 (C=O, carboxylic acid), ~1685 (C=O, carbamate), ~1420, ~1170.[3]
N-Boc-L-proline ~2980 (C-H), ~1740 (C=O, carboxylic acid), ~1650 (C=O, carbamate), ~1450, ~1160.[6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. For quantitative measurements, an internal standard can be added.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the instrument's anvil.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 5-10 L/min

    • Nebulizer Pressure: 10-20 psi

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). The primary ion observed is typically the protonated molecule [M+H]⁺.

Application in Drug Synthesis: The Ropivacaine Pathway

(R)-N-Boc-2-piperidinecarboxylic acid is a key precursor in the synthesis of various pharmaceuticals. A notable example is its utility in the synthesis of the local anesthetic, Ropivacaine. The synthesis begins with the deprotection of the Boc group to yield (R)-pipecolic acid, which then undergoes a series of transformations.

G cluster_start Starting Material cluster_synthesis Ropivacaine Synthesis start (R)-N-Boc-2- piperidinecarboxylic acid deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection Step 1 pipecolic_acid (R)-Pipecolic Acid deprotection->pipecolic_acid activation Amide Coupling (with 2,6-dimethylaniline) pipecolic_acid->activation Step 2 amide (S)-N-(2,6-dimethylphenyl) -2-piperidinecarboxamide activation->amide alkylation N-Alkylation (with 1-bromopropane) amide->alkylation Step 3 ropocivacaine ropocivacaine alkylation->ropocivacaine ropivacaine Ropivacaine

References

A Comparative Guide to the Synthesis of N-Boc-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct protocols for the synthesis of N-Boc-2-piperidinecarboxylic acid, a crucial building block in the development of pharmaceuticals and other fine chemicals. The protocols are evaluated based on yield, purity, reaction time, and estimated cost-effectiveness, supported by experimental data from published literature. Detailed methodologies for each protocol are provided to facilitate replication and adaptation in a laboratory setting.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Direct N-Boc ProtectionProtocol 2: Enantioselective Synthesis from L-Glutamic AcidProtocol 3: Catalytic Dynamic Resolution
Starting Material (D/L/DL)-Piperidine-2-carboxylic acidL-Glutamic acidN-Boc-piperidine
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), Sodium BicarbonateThionyl chloride, Boc₂O, NaBH₄, p-Toluenesulfonyl chloride, various aminessec-Butyllithium (s-BuLi), TMEDA, Chiral Ligand, CO₂
Yield ~88%[1]44-55% (overall)[2]~78%[3]
Purity (Enantiomeric Excess) Dependent on starting materialHigh (enantiomerically pure starting material)High (98:2 er)[3]
Reaction Time ~24 hoursMulti-day (multiple steps)~3 hours for key resolution step
Number of Steps 15+2 (Deprotonation and Carboxylation)
Estimated Cost-Effectiveness High (for racemic product)ModeratePotentially high due to chiral ligand and organolithium reagent
Key Advantages Simple, high yield for racemic or enantiopure product if starting material is pure.Enantiomerically pure product from a cheap chiral source.High enantioselectivity from a racemic starting material in a single key step.
Key Disadvantages Requires enantiopure starting material for enantiopure product.Long multi-step synthesis with moderate overall yield.Requires specialized and expensive reagents (chiral ligand, organolithium).

Experimental Protocols

Protocol 1: Direct N-Boc Protection of Piperidine-2-carboxylic Acid

This method is a straightforward and high-yielding procedure for the protection of the secondary amine of piperidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

Methodology:

To a solution of D-(+)-piperidine-2-carboxylic acid (8.0 g, 0.062 mol) in methanol (400 mL) in a 1000 mL round-bottomed flask, add sodium bicarbonate (26.04 g, 0.310 mol) and di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[1] The resulting mixture is stirred at room temperature for 24 hours.[1] After the reaction is complete, the methanol is removed under reduced pressure. The residue is then dissolved in water and washed three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate. The aqueous phase is acidified to pH 2 using a saturated potassium bisulfate solution and then extracted three times with dichloromethane. The combined organic layers are washed three times with saturated saline solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of petroleum ether/ethyl acetate/acetic acid as the eluent to yield the final product as a white solid.[1]

Yield: 12.48 g (87.8%)[1] Purity: Characterized by ¹H-NMR and EI-MS.[1]

Protocol 2: Enantioselective Synthesis from L-Glutamic Acid

This multi-step protocol utilizes the readily available and inexpensive chiral pool starting material, L-glutamic acid, to produce enantiomerically pure N-Boc-piperidine derivatives. The following is a general outline of the key steps.

Methodology:

  • Esterification: L-glutamic acid is converted to its corresponding dimethyl ester in quantitative yield using thionyl chloride in methanol at 0 °C to room temperature for 12 hours.[2]

  • N-Boc Protection: The amino group of the dimethyl ester is protected with a Boc group using di-tert-butyl dicarbonate and triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane, affording the N-Boc protected diester in 92% yield.[2]

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride in methanol.[2]

  • Ditosylation and Cyclization: The diol is then converted to a ditosylate, which subsequently undergoes intramolecular cyclization with a suitable amine to form the piperidine ring.

  • Carboxylic Acid Formation: The final steps would involve manipulation of the side chain to introduce the carboxylic acid functionality.

Overall Yield: 44-55%[2]

Protocol 3: Catalytic Dynamic Resolution (CDR)

This elegant method allows for the synthesis of enantiomerically enriched this compound from racemic N-Boc-piperidine through a dynamic resolution of a lithiated intermediate.

Methodology:

The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine is performed using a chiral ligand in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA).[3] The lithiated intermediate is generated in situ by deprotonation of N-Boc-piperidine with sec-butyllithium. The chiral ligand selectively complexes with one enantiomer of the lithiated species, which is then trapped by an electrophile. In this case, carbon dioxide (CO₂) is used as the electrophile to introduce the carboxylic acid group. A typical procedure involves the deprotonation of N-Boc-piperidine with s-BuLi in the presence of TMEDA at low temperature, followed by the addition of the chiral ligand. After a period of equilibration, the mixture is quenched with gaseous CO₂ to afford N-Boc-(R)-(+)-pipecolic acid.[3]

Yield: 78%[3] Purity (er): 98:2[3]

Synthesis Workflow

The following diagram illustrates the generalized workflows for the three discussed synthesis protocols.

G cluster_0 Protocol 1: Direct N-Boc Protection cluster_1 Protocol 2: Enantioselective Synthesis cluster_2 Protocol 3: Catalytic Dynamic Resolution P1_start Piperidine-2-carboxylic acid P1_reagent Boc₂O, NaHCO₃ P1_start->P1_reagent 1 step P1_product This compound P1_reagent->P1_product P2_start L-Glutamic acid P2_s1 Esterification P2_start->P2_s1 multi-step P2_s2 N-Boc Protection P2_s1->P2_s2 multi-step P2_s3 Reduction P2_s2->P2_s3 multi-step P2_s4 Cyclization P2_s3->P2_s4 multi-step P2_product This compound P2_s4->P2_product multi-step P3_start N-Boc-piperidine P3_s1 Deprotonation (s-BuLi, TMEDA) P3_start->P3_s1 P3_s2 Dynamic Resolution (Chiral Ligand) P3_s1->P3_s2 P3_s3 Carboxylation (CO₂) P3_s2->P3_s3 P3_product This compound P3_s3->P3_product

Caption: Comparative workflow of this compound synthesis.

References

A Comparative Guide to Boc Deprotection Strategies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in peptide and medicinal chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a vital tool for masking amine functionalities. Its stability across a range of reaction conditions and its susceptibility to cleavage under acidic environments make it a popular choice. However, the selection of an appropriate deprotection method is critical, as it can profoundly influence reaction yield, purity, and the integrity of other functional groups within a molecule. This guide offers an objective comparison of common and alternative Boc deprotection methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Performance Comparison of Boc Deprotection Methods

The efficacy of various Boc deprotection methods can be evaluated based on several key parameters, including reaction time, temperature, yield, and the harshness of the reagents. While traditional methods employing strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are highly efficient, concerns about their corrosiveness and potential for inducing side reactions have spurred the development of milder alternatives.

Method/ReagentTypical ConditionsReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0 °C to RT30 min - 4 h>90High efficiency, volatile byproducts for easy removal.[1][2][3]Harsh acidity can cleave other acid-labile groups; potential for side reactions.[4]
Hydrogen Chloride (HCl) 4M HCl in 1,4-dioxane, RT30 min - 2 h>95Fast, highly efficient, often yields crystalline hydrochloride salts.[3][5][6]Dioxane is a hazardous solvent; corrosive nature.
Thermal Deprotection Methanol or TFE, 230-240 °C (Flow)~30 min73-93Acid-free, suitable for some acid-sensitive substrates.[7][8]High temperatures can degrade sensitive molecules.
Thermal Deprotection Boiling Water, 100 °C10 min - 2 hQuantitativeEnvironmentally benign ("green") method.[8]Limited substrate scope, requires thermal stability.
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂, Methanol, RT1 - 4 h>70 (up to 90)Mild conditions, tolerates a variety of functional groups.[9][10][11][12]Reagent is moisture-sensitive and toxic.

Understanding the Reaction: Mechanism and Workflow

The most prevalent method for Boc deprotection proceeds via an acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which subsequently leads to the fragmentation of the protonated intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the free amine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocN->ProtonatedBoc Hplus H+ ProtonatedBoc2 R-NH-Boc(H+) CarbamicAcid [R-NH-COOH] CarbamicAcid2 [R-NH-COOH] tBu t-Bu+ ProtonatedBoc2->CarbamicAcid ProtonatedBoc2->tBu Amine R-NH2 CarbamicAcid2->Amine CO2 CO2 CarbamicAcid2->CO2

Acid-catalyzed Boc deprotection mechanism.

The selection of a deprotection method is a critical decision in the synthetic workflow, contingent on the substrate's characteristics and the desired experimental conditions.

Deprotection_Workflow Start Boc-Protected Amine Decision1 Is the substrate acid-sensitive? Start->Decision1 Decision2 Is the substrate thermally stable? Decision1->Decision2 Yes StrongAcid Strong Acid Method (TFA or HCl) Decision1->StrongAcid No MildMethod Mild Method (Oxalyl Chloride) Decision2->MildMethod No ThermalMethod Thermal Method Decision2->ThermalMethod Yes End Deprotected Amine StrongAcid->End MildMethod->End ThermalMethod->End

Decision workflow for selecting a Boc deprotection method.

Experimental Protocols

Detailed methodologies for the principal Boc deprotection techniques are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc removal in solution-phase synthesis.[1][2]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to the desired concentration (commonly 20-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This highly efficient method often results in the precipitation of the deprotected amine as its hydrochloride salt, which can aid in purification.[3][6]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., methanol or DCM) or use it neat.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS. The deprotected amine hydrochloride salt may precipitate during the reaction.

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

  • If the product remains in solution, remove the solvent under reduced pressure. The residue can then be triturated with diethyl ether to induce precipitation.

  • Dry the resulting solid under vacuum.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method provides a milder alternative for substrates that are sensitive to strong acids.[9][12]

Materials:

  • Boc-protected amine

  • Oxalyl chloride

  • Methanol

  • Dry 25 mL round-bottom flask and magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve the Boc-protected starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) to the solution. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1 to 4 hours, depending on the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure, and the crude product is purified by standard methods such as chromatography or crystallization.

Mitigating Side Reactions: The Role of Scavengers

A primary challenge in acid-catalyzed Boc deprotection is the formation of the reactive tert-butyl cation.[4][13][14] This electrophile can lead to unwanted side reactions by alkylating nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[13][14] To circumvent this, scavengers are often added to the deprotection cocktail to trap the tert-butyl cation.[4][13][14] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2] The choice of scavenger depends on the specific amino acid composition of the peptide or the nature of the substrate.[15]

References

Unveiling the Biological Potential: A Comparative Guide to N-Boc-2-piperidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Boc-2-piperidinecarboxylic acid stands as a versatile scaffold in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of its derivatives, focusing on their anticancer and antimicrobial properties. By presenting available quantitative data, detailed experimental protocols, and visualizing associated cellular pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Biological Activity of this compound Derivatives

The derivatization of this compound, particularly at the carboxylic acid position to form amides and other conjugates, has yielded compounds with a range of biological activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Anticancer Activity

Derivatives of the piperidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. While not all studies explicitly detail the synthesis from this compound, the presented data on piperidine amides and related structures provide valuable insights into their potential.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 (Urea derivative)Caki (Kidney Cancer)9.88[1]
HUVEC (Endothelial)179.03[1]
Compound B-4 (Chalcone derivative)MCF-7 (Breast Cancer)6.70 ± 1.02[2]
A549 (Lung Cancer)20.49 ± 2.7[2]
Lapatinib (Control) MCF-7 (Breast Cancer)9.71 ± 1.12[2]
A549 (Lung Cancer)18.21 ± 3.25[2]
Pyridine Derivative 19 MCF-7 (Breast Cancer)21.0[3]
Doxorubicin (Control) HCT116 (Colorectal)8.0[3]
MCF-7 (Breast Cancer)68.4[3]
Antimicrobial Activity

A study on sulfonyl piperidine carboxamide derivatives synthesized from N-Boc-piperidine-3-carboxylic acid has reported promising antimicrobial activity. Although a detailed data table with specific MIC values was not provided in the abstract, the research indicated "moderate to good activity" against Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Further investigation into specific derivatives from this class is warranted to quantify their antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. The following are protocols for the key assays used to evaluate the anticancer and antimicrobial efficacy of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanisms of Action

Understanding the signaling pathways and experimental workflows is essential for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_assay Anticancer Assay start This compound deriv Derivative Synthesis (e.g., Amidation) start->deriv treatment Treatment with Derivatives deriv->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for anticancer activity screening.

apoptosis_pathway Derivative Piperidine Derivative Cell Cancer Cell Derivative->Cell Bax Bax Activation Cell->Bax Induces Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activation.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_assay Antimicrobial Assay start This compound deriv Derivative Synthesis (e.g., Sulfonamides) start->deriv dilution Serial Dilution of Derivatives deriv->dilution microbe_prep Microorganism Preparation inoculation Inoculation microbe_prep->inoculation dilution->inoculation incubation Incubation inoculation->incubation mic_det MIC Determination incubation->mic_det

Caption: Workflow for antimicrobial activity screening.

References

cost-benefit analysis of different N-Boc-2-piperidinecarboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of the different synthesis routes for N-Boc-2-piperidinecarboxylic acid is crucial for researchers, scientists, and drug development professionals to select the most efficient and economical method for their specific needs. This guide provides a detailed comparison of the most common synthesis strategies, supported by experimental data and protocols.

At a Glance: Comparison of Synthesis Routes

FeatureRoute 1: Boc Protection of 2-Piperidinecarboxylic AcidRoute 2: Catalytic Hydrogenation of Pyridine-2-carboxylic Acid
Starting Materials 2-Piperidinecarboxylic acid, Di-tert-butyl dicarbonatePyridine-2-carboxylic acid, Hydrogen gas, Di-tert-butyl dicarbonate
Key Reagents Base (e.g., Sodium bicarbonate)Catalyst (e.g., Palladium on carbon)
Number of Steps OneTwo (Hydrogenation followed by Boc protection)
Typical Yield High (around 88%)[1]High for hydrogenation (over 85%)[2], followed by a high-yield Boc protection step.
Reaction Conditions Room temperature, atmospheric pressure[1]Elevated temperature and pressure for hydrogenation (e.g., 90-100 °C, 4-5 MPa)[2]
Cost of Starting Materials Generally higher cost for 2-piperidinecarboxylic acid.Pyridine-2-carboxylic acid is typically more affordable.
Catalyst Cost Not applicableSignificant, though the catalyst can potentially be recycled.
Process Simplicity Simpler, one-pot reaction.More complex due to the hydrogenation step requiring specialized equipment.
Scalability Easily scalable.Readily scalable, common in industrial processes.
Waste Products Salts from neutralization, tert-butanol.Catalyst for disposal/recycling, salts from Boc protection.

Cost Analysis of Key Reagents

The following table provides an approximate cost comparison of the key reagents involved in the synthesis routes. Prices can vary significantly based on supplier, purity, and quantity.

ReagentApproximate Price (USD)Notes
2-Piperidinecarboxylic acidVaries, can be a significant cost driver.Price is dependent on the enantiomeric purity.
Pyridine-2-carboxylic acid$18.53 for 25g, $179.27 for 1kg[3]Generally more cost-effective than 2-piperidinecarboxylic acid.
Di-tert-butyl dicarbonate$50.23 for 10g, $1,930.00 for 1kgA common reagent used in both routes.
Palladium on Carbon (5 wt. %)$191.00 for 10g[4]Catalyst cost is a key consideration for Route 2. Market price of palladium is a major factor[5].

Experimental Protocols

Route 1: Boc Protection of 2-Piperidinecarboxylic Acid

This method involves the direct protection of the amine in 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate.

Procedure:

  • To a solution of D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol) in methanol (400 mL), add sodium bicarbonate (26.04 g, 0.310 mol) and di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[1]

  • Stir the mixture at room temperature for 24 hours.[1]

  • Remove the methanol by distillation under reduced pressure.[1]

  • Dissolve the residue in water and wash three times with ether.[1]

  • Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[1]

  • Extract the product three times with dichloromethane.[1]

  • Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution and purify the crude product by silica gel column chromatography to yield the final product.[1]

dot

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Piperidinecarboxylic Acid Di-tert-butyl dicarbonate Sodium Bicarbonate Methanol reaction Stir at RT for 24h start->reaction distillation Remove Methanol (Reduced Pressure) reaction->distillation dissolve Dissolve in Water distillation->dissolve wash1 Wash with Ether (x3) dissolve->wash1 acidify Adjust pH to 2 (Potassium Bisulfate) wash1->acidify extract Extract with CH2Cl2 (x3) acidify->extract wash2 Wash with Saline extract->wash2 dry Dry (Na2SO4) wash2->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end_product This compound chromatography->end_product

Caption: Workflow for Route 1: Boc Protection.

Route 2: Catalytic Hydrogenation of Pyridine-2-carboxylic Acid followed by Boc Protection

This two-step route begins with the reduction of pyridine-2-carboxylic acid to 2-piperidinecarboxylic acid, which is then protected.

Step 1: Catalytic Hydrogenation

Procedure:

  • In a hydrogenation vessel, combine pyridine-2-carboxylic acid, water, and palladium on carbon (in a weight ratio of approximately 1:5-8:0.01-0.05).[2]

  • Purge the vessel with nitrogen, then introduce hydrogen gas.[2]

  • Heat the reaction to 90-100 °C under a pressure of 4-5 MPa for 3-4 hours.[2]

  • After the reaction is complete, filter to remove the palladium on carbon catalyst.[2]

  • Remove approximately 50% of the water via distillation under reduced pressure.[2]

  • Cool the solution to 30 °C and add methanol to precipitate the 2-piperidinecarboxylic acid.[2]

  • Further cool to 0 °C and collect the product by centrifugation.[2]

Step 2: Boc Protection

The 2-piperidinecarboxylic acid obtained from Step 1 can then be protected using the protocol described in Route 1.

dot

Hydrogenation_Boc_Protection_Workflow cluster_hydrogenation Step 1: Hydrogenation cluster_boc_protection Step 2: Boc Protection start_h Pyridine-2-carboxylic Acid Water Pd/C reaction_h Heat (90-100°C) Pressure (4-5 MPa) 3-4h start_h->reaction_h filter_h Filter to remove Pd/C reaction_h->filter_h distill_h Remove 50% Water filter_h->distill_h precipitate_h Add Methanol and Cool distill_h->precipitate_h centrifuge_h Centrifuge precipitate_h->centrifuge_h intermediate 2-Piperidinecarboxylic Acid centrifuge_h->intermediate reaction_boc Boc Protection Reaction intermediate->reaction_boc start_boc Di-tert-butyl dicarbonate Base, Solvent start_boc->reaction_boc workup_boc Aqueous Work-up and Extraction reaction_boc->workup_boc purify_boc Purification workup_boc->purify_boc end_product This compound purify_boc->end_product

References

A Comparative Guide to the Applications of N-Boc-2-piperidinecarboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-piperidinecarboxylic acid, a chiral building block, has become an indispensable tool in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold and the presence of the versatile Boc protecting group allow for precise stereochemical control and diverse functionalization, making it a favored starting material in drug discovery. This guide provides a comparative analysis of the application of this compound in the synthesis of key therapeutic targets, namely soluble epoxide hydrolase (sEH) inhibitors and pyrazole derivatives. We will explore alternative synthetic strategies, present comparative quantitative data, and provide detailed experimental protocols to inform synthetic route selection.

I. Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH has emerged as a promising therapeutic strategy for managing inflammation, hypertension, and pain.[1][2] The piperidine moiety is a common feature in potent sEH inhibitors, and this compound serves as a key starting material for their synthesis.

A. Synthetic Route Utilizing this compound

A common strategy to synthesize piperidine-based sEH inhibitors involves the amide coupling of this compound with a suitable amine, followed by deprotection and further functionalization.

Experimental Workflow:

start This compound intermediate1 Amide Coupling (e.g., HATU, DIPEA) start->intermediate1 Amine intermediate2 N-Boc Protected Intermediate intermediate1->intermediate2 intermediate3 Boc Deprotection (e.g., TFA/DCM) intermediate2->intermediate3 intermediate4 Piperidine Amine Intermediate intermediate3->intermediate4 intermediate5 Alkylation/Acylation (e.g., R-X, Base) intermediate4->intermediate5 end sEH Inhibitor intermediate5->end

Caption: General workflow for sEH inhibitor synthesis.

Detailed Experimental Protocol (Amide Coupling and Deprotection):

To a solution of this compound (1.0 eq) in anhydrous DMF, HATU (1.1 eq) and DIPEA (2.5 eq) are added. The mixture is stirred at room temperature for 20 minutes to pre-activate the carboxylic acid. The desired amine (1.1 eq) is then added, and the reaction is stirred for an additional 2-6 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. For Boc deprotection, the purified intermediate is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected amine intermediate.

B. Alternative Synthetic Route: Reductive Amination

An alternative approach to constructing the piperidine core of sEH inhibitors involves the reductive amination of a suitable keto-ester with an amine, followed by cyclization. This method bypasses the use of this compound.

Experimental Workflow:

start Keto-ester intermediate1 Reductive Amination (Amine, NaBH3CN) start->intermediate1 intermediate2 Acyclic Amino Ester intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (Base or Acid) intermediate2->intermediate3 intermediate4 Piperidone Intermediate intermediate3->intermediate4 intermediate5 Reduction/Functionalization intermediate4->intermediate5 end sEH Inhibitor intermediate5->end

Caption: Reductive amination approach to piperidines.

Detailed Experimental Protocol (Reductive Amination/Cyclization):

A keto-amine precursor is dissolved in methanol, and a reducing agent such as sodium cyanoborohydride (NaBH3CN) is added. The reaction is stirred at room temperature for several hours. After quenching the reaction, the product is worked up and purified to yield the piperidine ring structure.[3]

C. Performance Comparison
ParameterThis compound RouteReductive Amination Route
Starting Material Readily available chiral building blockRequires synthesis of keto-ester precursor
Stereocontrol High, retained from starting materialCan be challenging, may require chiral auxiliaries or catalysts
Number of Steps Generally fewer steps to the core scaffoldCan be multi-step to synthesize the precursor
Reported Yields Amide coupling yields are often high (75-98%)[4][5]Yields vary depending on the specific substrate and reaction conditions.
Versatility The carboxylic acid handle allows for a wide range of amide couplings.Versatile for different substitution patterns on the piperidine ring.

II. Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are another important class of pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can be utilized to introduce a piperidine moiety onto a pyrazole scaffold, which can significantly modulate the pharmacological properties of the final compound.

A. Synthetic Route Utilizing this compound

This approach typically involves the initial synthesis of a pyrazole core, followed by coupling with a derivative of this compound.

Experimental Workflow:

start_pyrazole Pyrazole Precursor coupling Coupling Reaction (e.g., Amide or Suzuki) start_pyrazole->coupling start_piperidine This compound Derivative start_piperidine->coupling intermediate N-Boc Protected Piperidinyl-Pyrazole coupling->intermediate deprotection Boc Deprotection (TFA/DCM) intermediate->deprotection final_product Piperidinyl-Pyrazole Derivative deprotection->final_product

Caption: Synthesis of piperidinyl-pyrazoles.

Detailed Experimental Protocol (Knorr Pyrazole Synthesis and Coupling):

A common method for pyrazole synthesis is the Knorr cyclocondensation. A 1,3-dicarbonyl compound is reacted with a hydrazine derivative in a suitable solvent, often with acid catalysis. For example, acetylacetone (1.05 eq) is added dropwise to a stirring solution of a hydrazine (1.0 eq) in ethanol. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed, and the crude pyrazole is purified.[6] The resulting pyrazole can then be functionalized and coupled with a derivative of this compound.

B. Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

A powerful alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. This method offers high regioselectivity.

Detailed Experimental Protocol (1,3-Dipolar Cycloaddition):

A hydrazonyl chloride (1.0 eq) and an alkyne (1.0 eq) are dissolved in a dry solvent such as chloroform. Triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

C. Performance Comparison
ParameterKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials Readily available 1,3-dicarbonyls and hydrazinesRequires synthesis of nitrile imine precursors and alkynes
Regioselectivity Can lead to mixtures of regioisomers with unsymmetrical dicarbonylsGenerally high regioselectivity
Reaction Conditions Often requires heatingCan often be performed at room temperature
Reported Yields Good to excellent (often >75%)[7]Good to excellent (up to 95%)
Substrate Scope Broad scopeWide range of alkynes and nitrile imines can be used

III. Signaling Pathway

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The therapeutic effect of sEH inhibitors is derived from their modulation of the arachidonic acid cascade. By inhibiting sEH, the levels of beneficial EETs are increased, leading to anti-inflammatory and vasodilatory effects.

cluster_0 Arachidonic Acid Cascade cluster_1 sEH-Mediated Hydrolysis AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs sEH_inhibitor sEH Inhibitor (e.g., from this compound) sEH_inhibitor->sEH Inhibits

Caption: Inhibition of the sEH signaling pathway.

Conclusion

This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its use in the construction of sEH inhibitors and pyrazole derivatives offers significant advantages in terms of stereocontrol and synthetic efficiency. While alternative synthetic routes exist for the construction of the core piperidine and pyrazole scaffolds, the choice of the optimal synthetic strategy will depend on factors such as the availability of starting materials, desired stereochemistry, and the overall complexity of the target molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their drug discovery and development programs.

References

Safety Operating Guide

Proper Disposal of N-Boc-2-piperidinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of N-Boc-2-piperidinecarboxylic Acid.

This document provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on established safety data sheets (SDSs), United States Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA), and standard laboratory safety practices.

Immediate Safety and Hazard Identification

This compound is a chemical compound commonly used in peptide synthesis and other organic chemistry applications. While not acutely toxic, it presents several hazards that necessitate careful handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact.Nitrile gloves, lab coat.
Eye Irritation Causes serious eye irritation.Safety glasses with side shields or goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.Use in a well-ventilated area or chemical fume hood. For dusty conditions, a NIOSH-approved N95 dust mask is recommended.

Environmental Impact and Ecotoxicity

Currently, there is limited publicly available data on the specific aquatic toxicity and long-term environmental fate of this compound. However, as a matter of best practice and to prevent potential environmental harm, this chemical should not be disposed of down the drain or in regular trash.[1] Uncontrolled release into the environment should be avoided.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by hazardous waste regulations. The following protocol outlines the necessary steps from waste generation to final disposal.

Experimental Protocol: Waste Handling and Disposal

  • Hazardous Waste Determination:

    • Under the EPA's Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a chemical waste is hazardous.[2][3]

    • This compound, as a carboxylic acid, is likely to be classified as a corrosive hazardous waste if its pH is less than or equal to 2.[4] This would assign it the RCRA waste code D002 .

    • It is the responsibility of the generating laboratory's Environmental Health and Safety (EHS) department or a trained professional to make the final hazardous waste determination.[5]

  • Waste Minimization:

    • Before beginning experimental work, plan to use the minimum amount of this compound necessary for the procedure to reduce the volume of waste generated.[6]

    • Check institutional chemical inventories to see if surplus material can be shared with other researchers.

  • Waste Segregation and Collection:

    • Solid Waste:

      • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a designated, compatible waste container.

      • Do not mix this waste with non-hazardous trash.

    • Liquid Waste (Solutions):

      • Collect solutions containing this compound in a separate, leak-proof container made of compatible material (e.g., polyethylene).

      • Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS department. As a carboxylic acid, it is incompatible with bases and strong oxidizing agents.[7]

    • Segregation of Incompatible Chemicals:

      Incompatible with this compound Rationale
      Strong Bases (e.g., sodium hydroxide) Exothermic reaction, potential for violent reaction.
      Strong Oxidizing Agents (e.g., potassium permanganate) Potential for vigorous, exothermic reaction.

      | Strong Acids | While it is an acid, mixing with stronger acids could lead to unexpected reactions or increased corrosivity. |

  • Waste Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[8] The original product container is often a suitable choice for waste accumulation.

    • Label the waste container clearly with the words "HAZARDOUS WASTE ".[6]

    • The label must also include:

      • The full chemical name: "this compound" (no abbreviations).

      • The date when waste was first added to the container.

      • The name and contact information of the principal investigator or laboratory supervisor.

      • An indication of the hazards (e.g., "Corrosive," "Irritant").

  • Waste Storage in the Laboratory:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

    • Do not allow the accumulated waste to exceed 55 gallons in the SAA.[6]

    • Your EHS department will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.

Regulatory Framework

The disposal of this compound is primarily regulated by the EPA under RCRA. Individual states may have more stringent regulations.

Summary of Applicable Regulations

RegulationIssuing BodyKey Requirements
Resource Conservation and Recovery Act (RCRA) U.S. Environmental Protection Agency (EPA)Establishes the "cradle-to-grave" framework for hazardous waste management, including identification, generation, transportation, and disposal.[2]
40 CFR Part 262 U.S. Environmental Protection Agency (EPA)Outlines the standards applicable to generators of hazardous waste, including hazardous waste determination, labeling, and accumulation.
State and Local Regulations State Environmental Protection Agencies and Local AuthoritiesMay have more stringent requirements for hazardous waste management than federal regulations. Always consult your local EHS department.

Diagrams

Disposal Workflow for this compound

cluster_lab In the Laboratory cluster_ehs Institutional EHS cluster_disposal External Disposal A Waste Generation (Solid or Liquid) B Hazardous Waste Determination (Likely D002 - Corrosive) A->B C Segregate and Collect in Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E F Request Waste Pickup from EHS E->F Container Full or No Longer Needed G EHS Collects Waste from Lab F->G H Transport to Central Accumulation Area G->H I Licensed Hazardous Waste Disposal Company Pickup H->I J Transportation to Treatment, Storage, and Disposal Facility (TSDF) I->J K Final Disposal (e.g., Incineration, Neutralization) J->K

Caption: Workflow for the proper disposal of this compound.

Logical Relationships in Waste Management Decision Making

node_process node_process A Is the material a waste? B Is it a hazardous waste (e.g., corrosive D002)? A->B Yes E Can it be reused or recycled? A->E No C Manage as Hazardous Waste (Follow Protocol) B->C Yes D Manage as Non-Hazardous Solid Waste B->D No E->A No F Transfer to another user E->F Yes

Caption: Decision-making process for chemical waste management.

References

Personal protective equipment for handling N-Boc-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Boc-2-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard and Safety Summary

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure safety.

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassHazard StatementSignal WordPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][3]WarningP264: Wash hands and exposed skin thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[1][2][3]WarningP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory SystemH335: May cause respiratory irritation.[1][2][3]WarningP261: Avoid breathing dust.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1][2][3]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 standards are required.[4] A face shield should be worn over safety glasses when there is a significant risk of dust generation.[4]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required and should be inspected before use and changed immediately upon contamination.[4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4][5] If engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator is required.[1][2][3]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.[5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[4]

2. Donning PPE:

  • Put on all required PPE as detailed in Table 2. Ensure gloves are intact and fit properly.

3. Handling the Compound:

  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6]

  • Transferring: When transferring the powder, do so slowly and carefully to minimize dust generation. Use a spatula or other appropriate tool.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Always add acid to water, not the reverse, to prevent splashing.[7]

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.[4]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Experimental Protocol: Spill Cleanup

1. Immediate Response:

  • Alert all personnel in the immediate area and evacuate if necessary.

  • If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) office.

2. For Minor Spills of Solid Material:

  • Ensure proper PPE is worn before attempting to clean the spill.

  • Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[8]

  • Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[9] Avoid creating dust.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the hazardous waste container.[9]

Disposal Plan

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][10]

  • Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedures:

  • All waste must be disposed of in accordance with federal, state, and local environmental regulations.[10]

  • Contact your institution's EHS office or a licensed professional waste disposal service for guidance on the proper disposal of this material.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[10]

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Powder in Fume Hood don_ppe->weigh transfer Transfer Powder Carefully weigh->transfer dissolve Prepare Solution (if needed) transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Materials in Labeled Container wash_hands->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.